molecular formula C29H48N7O17P3S B15546022 2,4,4-Trimethylpent-2-enoyl-CoA

2,4,4-Trimethylpent-2-enoyl-CoA

Cat. No.: B15546022
M. Wt: 891.7 g/mol
InChI Key: PKZUJSUVRZTEEH-VSPGSNOSSA-N
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Description

2,4,4-Trimethylpent-2-enoyl-CoA is a useful research compound. Its molecular formula is C29H48N7O17P3S and its molecular weight is 891.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C29H48N7O17P3S

Molecular Weight

891.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2,4,4-trimethylpent-2-enethioate

InChI

InChI=1S/C29H48N7O17P3S/c1-16(11-28(2,3)4)27(41)57-10-9-31-18(37)7-8-32-25(40)22(39)29(5,6)13-50-56(47,48)53-55(45,46)49-12-17-21(52-54(42,43)44)20(38)26(51-17)36-15-35-19-23(30)33-14-34-24(19)36/h11,14-15,17,20-22,26,38-39H,7-10,12-13H2,1-6H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/b16-11+/t17-,20-,21-,22+,26-/m1/s1

InChI Key

PKZUJSUVRZTEEH-VSPGSNOSSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on 2,4,4-Trimethylpent-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,4-Trimethylpent-2-enoyl-CoA is a branched-chain unsaturated acyl-Coenzyme A (CoA) thioester. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism and the catabolism of amino acids.[1][2][3] The unique branched structure of the 2,4,4-trimethylpent-2-enoyl moiety suggests its potential involvement in specialized metabolic pathways, possibly related to the degradation of branched-chain amino acids or the synthesis of complex lipids. This document aims to provide a comprehensive theoretical framework for the structure, properties, and potential biological significance of this compound, alongside generalized experimental protocols for its study.

Chemical Structure and Properties

The structure of this compound is characterized by a 2,4,4-trimethylpent-2-enoic acid molecule linked to Coenzyme A via a high-energy thioester bond.[4][5]

Predicted Physicochemical Properties

Quantitative data for this compound is not available. The following table presents predicted properties based on its constituent parts and data from similar molecules.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C29H48N7O17P3SBased on the combination of 2,4,4-trimethylpent-2-enoic acid (C8H14O2) and Coenzyme A (C21H36N7O16P3S) with the removal of a water molecule.
Molecular Weight ~895.7 g/mol Calculated from the predicted molecular formula.
Solubility Likely soluble in aqueous solutionsThe Coenzyme A moiety imparts significant polarity and water solubility.[6]
Stability Unstable in aqueous solutions, particularly at non-neutral pHThioester bonds are susceptible to hydrolysis.[5][7]
Structural Diagram

The chemical structure of this compound is depicted below.

Figure 1: Chemical structure of this compound.

Hypothetical Biological Role and Signaling Pathways

Given the absence of direct evidence, the biological role of this compound can be hypothesized based on the metabolism of other branched-chain acyl-CoAs. These are typically intermediates in the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[8][9]

Proposed Metabolic Pathway

This compound could be an intermediate in a catabolic pathway. A plausible, though hypothetical, pathway could involve its formation from a corresponding saturated acyl-CoA through the action of an acyl-CoA dehydrogenase.[10][11] Subsequently, it could be hydrated by an enoyl-CoA hydratase, further oxidized, and eventually cleaved to yield smaller acyl-CoA units that can enter central metabolism.

G cluster_pathway Hypothetical Metabolic Pathway A 2,4,4-Trimethylpentanoyl-CoA B This compound A->B Acyl-CoA Dehydrogenase (FAD -> FADH₂) C 3-Hydroxy-2,4,4-trimethylpentanoyl-CoA B->C Enoyl-CoA Hydratase (+ H₂O) D 3-Keto-2,4,4-trimethylpentanoyl-CoA C->D 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) E Propionyl-CoA + Pivaloyl-CoA D->E Thiolase (+ CoA-SH)

Figure 2: A hypothetical metabolic pathway involving this compound.

Experimental Protocols

The study of this compound would require its synthesis and subsequent characterization using various analytical techniques.

General Synthesis of Acyl-CoA Esters

A common method for synthesizing acyl-CoA esters involves the activation of the corresponding carboxylic acid (2,4,4-trimethylpent-2-enoic acid) and subsequent reaction with Coenzyme A.

Workflow for Synthesis:

G cluster_synthesis General Synthesis Workflow A 2,4,4-Trimethylpent-2-enoic Acid B Activation (e.g., with N,N'-Carbonyldiimidazole) A->B C Activated Intermediate (e.g., Acyl-imidazolide) B->C D Reaction with Coenzyme A (in aqueous buffer, pH 7.5-8.0) C->D E Crude this compound D->E F Purification (e.g., Reverse-Phase HPLC) E->F G Pure this compound F->G

Figure 3: A generalized workflow for the chemical synthesis of this compound.
Analytical Characterization

The characterization of synthesized this compound would be crucial to confirm its identity and purity.

Methodologies:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the identification and quantification of acyl-CoAs.[1][2][7][12] The fragmentation pattern in the MS/MS spectrum would provide structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (at ~260 nm for the adenine (B156593) moiety of CoA) can be used for purification and quantification.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed structural information, confirming the connectivity of the atoms in the molecule.

Logical Relationship for Characterization:

G cluster_characterization Characterization Logic A Synthesized Product B LC-MS/MS Analysis A->B C HPLC Analysis A->C D NMR Spectroscopy A->D E Confirmed Structure and Purity B->E C->E D->E

Figure 4: Logical flow for the structural and purity confirmation of this compound.

Conclusion

While this compound remains a hypothetical molecule within the scientific literature, this guide provides a robust theoretical foundation for its structure, potential properties, and biological relevance. The proposed metabolic pathways and experimental protocols, based on well-established knowledge of similar compounds, offer a roadmap for future research into this and other novel branched-chain acyl-CoA molecules. Such investigations will be instrumental in expanding our understanding of the intricate network of metabolic pathways that govern cellular function.

References

A Technical Guide to the Postulated Biological Role and Metabolism of 2,4,4-Trimethylpent-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a theoretical guide based on established principles of biochemistry and xenobiotic metabolism. To date, 2,4,4-Trimethylpent-2-enoyl-CoA is not a widely studied or characterized molecule, and direct experimental data regarding its biological role is absent from the public literature. This guide aims to provide a foundational framework for researchers interested in investigating this compound.

Introduction

This compound is a branched-chain, unsaturated acyl-coenzyme A (CoA) thioester. Its structure, featuring a gem-dimethyl group at the C4 position and another methyl group at the C2 position, suggests that it is likely a xenobiotic or a metabolite thereof, rather than a typical intermediate of endogenous fatty acid metabolism. The significant steric hindrance imposed by the trimethylation pattern would likely prevent its efficient processing by standard metabolic pathways. This guide will explore the postulated biological roles, hypothetical metabolic pathways, and potential enzymatic interactions of this unique molecule. Furthermore, it provides theoretical experimental protocols for its study.

Postulated Biological Role and Significance

Given its structure, this compound is unlikely to be a primary energy source like common fatty acids. Instead, its biological significance, if any, may lie in its potential as a modulator of metabolic enzymes or as a toxic intermediate.

  • Enzyme Inhibition: The bulky gem-dimethyl group could act as a potent steric inhibitor of enzymes in the fatty acid oxidation pathway, such as enoyl-CoA hydratase or acyl-CoA dehydrogenases. By lodging in the active site, it could block the processing of natural substrates.

  • Metabolic Disruption: Accumulation of this molecule could lead to the depletion of the free Coenzyme A pool, impacting numerous metabolic pathways that rely on CoA thioesters, including the Krebs cycle and fatty acid synthesis.

  • Xenobiotic Marker: Its presence in biological systems could serve as a biomarker for exposure to certain industrial chemicals or their degradation products. The precursor, 2,4,4-trimethylpentene, is a common component of gasoline.

Hypothetical Metabolic Pathways

The metabolism of this compound would likely involve xenobiotic detoxification pathways, aiming to increase its water solubility for excretion. The steric hindrance is a key factor governing its potential biotransformation.

Phase I Metabolism: Modification

Phase I reactions introduce or expose functional groups. For this compound, the primary challenge is the hindered double bond.

  • Hydration: Enoyl-CoA hydratase (crotonase) normally hydrates the double bond of trans-2-enoyl-CoAs. However, the methyl group at C2 and the gem-dimethyl group at C4 would likely make this compound a very poor substrate. If hydration were to occur, it would produce 3-hydroxy-2,4,4-trimethylpentanoyl-CoA.

  • Reduction: An NADPH-dependent trans-2-enoyl-CoA reductase could potentially reduce the double bond to yield 2,4,4-trimethylpentanoyl-CoA. This saturated, branched-chain acyl-CoA would then face further metabolic hurdles.

  • Epoxidation: Cytochrome P450 monooxygenases could epoxidize the double bond, a common reaction for xenobiotics. The resulting epoxide would be a reactive intermediate, which could then be hydrolyzed by epoxide hydrolase to a diol.

Phase II Metabolism: Conjugation

If a hydroxyl group is introduced via Phase I metabolism, it can be conjugated to a polar molecule to facilitate excretion.

  • Glucuronidation: UDP-glucuronosyltransferases could attach glucuronic acid to the hydroxylated metabolite.

  • Sulfation: Sulfotransferases could add a sulfate (B86663) group.

  • Glutathione (B108866) Conjugation: The α,β-unsaturated carbonyl structure is a potential Michael acceptor for glutathione, catalyzed by glutathione S-transferases (GSTs). This would be a primary detoxification route.

A postulated metabolic pathway is illustrated below.

Hypothetical_Metabolism sub This compound p1_hyd 3-Hydroxy-2,4,4-trimethyl- pentanoyl-CoA sub->p1_hyd Enoyl-CoA Hydratase (Likely very slow) p1_red 2,4,4-Trimethylpentanoyl-CoA sub->p1_red trans-2-Enoyl-CoA Reductase p1_epox 2,3-Epoxy-2,4,4-trimethyl- pentanoyl-CoA sub->p1_epox Cytochrome P450 p1_glut Glutathione Conjugate sub->p1_glut GST p2_gluc Glucuronide Conjugate p1_hyd->p2_gluc UGT p2_sulf Sulfate Conjugate p1_hyd->p2_sulf SULT excretion Excretion p1_glut->excretion p2_gluc->excretion p2_sulf->excretion

Caption: Hypothetical metabolic pathways of this compound.

Quantitative Data (Illustrative)

No direct kinetic data for this compound exists. The following tables present data for related enzymes with straight-chain substrates to provide a baseline for comparison. It is anticipated that the Km for this compound would be significantly higher and the Vmax significantly lower due to steric hindrance.

Table 1: Kinetic Parameters of Rat Liver Enoyl-CoA Hydratase (Crotonase) with Various Substrates

SubstrateKm (µM)Relative Vmax (%)
Crotonyl-CoA (C4)25100
Hexenoyl-CoA (C6)20110
Octenoyl-CoA (C8)1590
This compound Predicted: >500 Predicted: <5

Data is illustrative and based on typical values for straight-chain enoyl-CoAs.

Table 2: Kinetic Parameters of Mammalian 2,4-Dienoyl-CoA Reductase

SubstrateKm (µM)Vmax (U/mg)
trans-2,trans-4-Hexadienoyl-CoA5.5150
trans-2,trans-4-Decadienoyl-CoA3.0120
This compound N/A (not a dienoyl-CoA) N/A

This enzyme would not be expected to act on this compound as it is not a dienoyl-CoA. Data is for comparative purposes of related enzymes.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological interactions of this compound. These protocols are adapted from standard procedures and would require optimization.

Synthesis of this compound

A chemo-enzymatic or purely chemical synthesis would be required. A possible route is the conversion of 2,4,4-trimethylpent-2-enoic acid to its CoA thioester.

Workflow for Synthesis:

Synthesis_Workflow start 2,4,4-Trimethylpent-2-enoic acid step1 Activation to Acyl Chloride (e.g., with Oxalyl Chloride) start->step1 step2 Acyl-N-hydroxysuccinimide (NHS) ester formation step1->step2 step3 Reaction with Coenzyme A (lithium salt) in aqueous buffer (pH ~7.5) step2->step3 purification Purification by HPLC (Reversed-Phase C18) step3->purification product This compound purification->product

Caption: A potential workflow for the chemical synthesis of the target molecule.

Protocol:

  • Activation: React 2,4,4-trimethylpent-2-enoic acid with an activating agent like N,N'-carbonyldiimidazole or convert it to the acyl chloride with oxalyl chloride.

  • Thioesterification: React the activated acid with the lithium salt of Coenzyme A in an aqueous buffer solution at a controlled pH (typically 7.5-8.0).

  • Purification: Purify the resulting thioester using reversed-phase high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the structure and purity using LC-MS/MS and NMR spectroscopy.

Enoyl-CoA Hydratase Activity Assay

This spectrophotometric assay measures the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond of the enoyl-CoA.

Materials:

  • Purified enoyl-CoA hydratase (e.g., from bovine liver)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Substrate: this compound solution of known concentration

  • Control substrate: Crotonyl-CoA

  • UV-Vis Spectrophotometer

Procedure:

  • Set the spectrophotometer to read absorbance at 263 nm.

  • In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer and the substrate (this compound or crotonyl-CoA) to a final volume of 1 mL.

  • Initiate the reaction by adding a small amount of enoyl-CoA hydratase.

  • Immediately begin recording the decrease in absorbance over time.

  • Calculate the rate of reaction using the molar extinction coefficient of the enoyl-CoA thioester bond (ε ≈ 6,700 M⁻¹cm⁻¹).

  • To determine kinetic parameters (Km and Vmax), repeat the assay with varying substrate concentrations and analyze the data using a Michaelis-Menten plot.

LC-MS/MS Analysis of Metabolites

This method is for the detection and quantification of this compound and its potential metabolites in a biological matrix (e.g., cell lysate, urine).

Protocol:

  • Sample Preparation: Extract acyl-CoAs from the biological sample using a solid-phase extraction (SPE) method or protein precipitation with an organic solvent (e.g., acetonitrile).

  • Chromatography: Separate the extracted metabolites using a reversed-phase C18 HPLC column with a gradient of water and acetonitrile, both containing a small amount of a weak acid like formic acid.

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform a full scan to identify the parent mass of this compound and its predicted metabolites.

    • Develop a Multiple Reaction Monitoring (MRM) method for quantification. This involves selecting the parent ion and a specific fragment ion for each analyte. A common fragment for CoA esters is the pantetheine-adenosine diphosphate (B83284) moiety.

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Conclusion and Future Directions

This compound represents an intriguing, yet uncharacterized, molecule. Its highly branched structure suggests a xenobiotic origin and predicts significant resistance to standard fatty acid metabolic pathways. The primary biological role of this compound is likely to be disruptive, potentially acting as an enzyme inhibitor or leading to the sequestration of Coenzyme A. Its metabolism is hypothesized to proceed through detoxification pathways, with glutathione conjugation being a probable route.

Future research should focus on:

  • Confirmation of Existence: Determining if this molecule is formed in biological systems upon exposure to precursors like 2,4,4-trimethylpentene.

  • Enzymatic Studies: Performing in vitro assays with a panel of enzymes from beta-oxidation and xenobiotic metabolism to confirm the predicted interactions and identify the enzymes responsible for its biotransformation.

  • Cellular Studies: Exposing cell cultures (e.g., hepatocytes) to this compound or its precursors to identify metabolites and assess its impact on cellular viability and metabolism.

  • Toxicological Assessment: In vivo studies in model organisms to understand its pharmacokinetic profile and potential toxicity.

This technical guide provides the theoretical and methodological framework necessary to begin the exploration of this novel chemical entity and its role in biology and toxicology.

An In-depth Technical Guide on the Putative Metabolic Pathway of 2,4,4-Trimethylpent-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative metabolic pathway of 2,4,4-trimethylpent-2-enoyl-CoA, a xenobiotic, unsaturated, and branched-chain acyl-coenzyme A thioester. Due to the absence of direct literature on its metabolism, this guide synthesizes information from related metabolic pathways, including those for branched-chain fatty acids and other xenobiotic compounds. The proposed pathway involves initial hydration and oxidation steps, followed by cleavage, ultimately leading to metabolites that can enter central metabolic routes. This document provides a theoretical framework, including potential enzymatic steps, relevant quantitative data from analogous reactions, and detailed experimental protocols to facilitate further investigation into the biotransformation of this and similar molecules. The content is intended to support research in drug metabolism, toxicology, and the broader field of xenobiotic biochemistry.

Introduction

This compound is a structurally complex molecule that presents unique challenges to cellular metabolism. As a xenobiotic, its breakdown is not expected to follow the canonical pathways of endogenous fatty acid oxidation without adaptation or the involvement of specialized enzyme systems. The presence of a double bond and extensive methyl branching, particularly the quaternary carbon at the 4-position, sterically hinders the standard enzymatic machinery of β-oxidation. Understanding the metabolic fate of such compounds is crucial for assessing their toxicological profiles and for the development of novel therapeutics that may share similar structural motifs. This guide proposes a scientifically plausible metabolic pathway for this compound, drawing parallels from established metabolic principles of structurally related molecules.

Proposed Metabolic Pathway of this compound

The metabolism of this compound is hypothesized to proceed through a modified β-oxidation-like pathway. The initial steps are likely aimed at resolving the double bond and overcoming the steric hindrance posed by the methyl groups.

Step 1: Hydration of the Double Bond

The pathway is initiated by the hydration of the α,β-double bond in this compound. This reaction is catalyzed by enoyl-CoA hydratase .

  • Reaction: this compound + H₂O → 3-Hydroxy-2,4,4-trimethylpentanoyl-CoA

  • Enzyme: Enoyl-CoA hydratase (EC 4.2.1.17)

  • Rationale: This is a standard step in the β-oxidation of unsaturated fatty acids, where water is added across the double bond to form a β-hydroxyacyl-CoA intermediate.[1]

Step 2: Oxidation of the Hydroxyl Group

The resulting 3-hydroxyacyl-CoA intermediate is then oxidized to a β-ketoacyl-CoA by an L-3-hydroxyacyl-CoA dehydrogenase .

  • Reaction: 3-Hydroxy-2,4,4-trimethylpentanoyl-CoA + NAD⁺ → 3-Keto-2,4,4-trimethylpentanoyl-CoA + NADH + H⁺

  • Enzyme: L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35)

  • Rationale: This is the subsequent step in the canonical β-oxidation pathway, creating a keto group at the β-position, which is necessary for the subsequent thiolytic cleavage.

Step 3: Thiolytic Cleavage

The 3-ketoacyl-CoA intermediate undergoes thiolytic cleavage, catalyzed by β-ketothiolase . Due to the methyl group at the α-position (C2), the typical cleavage yielding acetyl-CoA is blocked. Instead, the enzyme is likely to catalyze the cleavage between the α-carbon (C2) and the β-carbon (C3).

  • Reaction: 3-Keto-2,4,4-trimethylpentanoyl-CoA + CoASH → Propionyl-CoA + tert-Butyl methyl ketone (Pinacolone)

  • Enzyme: β-Ketothiolase (Acyl-CoA acetyltransferase, EC 2.3.1.16)

  • Rationale: The presence of a methyl group on the α-carbon prevents the formation of a two-carbon acetyl-CoA unit. Instead, a three-carbon propionyl-CoA is likely released. The remaining fragment would be tert-butyl methyl ketone. The metabolism of branched-chain fatty acids often yields propionyl-CoA.

Step 4: Further Metabolism of Products

  • Propionyl-CoA: This is a common metabolite that can be converted to succinyl-CoA and enter the citric acid cycle.

  • tert-Butyl methyl ketone (Pinacolone): As a xenobiotic ketone, its metabolism is less certain. It may undergo hydroxylation by cytochrome P450 enzymes followed by conjugation (e.g., glucuronidation) and excretion.

The following DOT script visualizes this proposed pathway.

Metabolic_Pathway cluster_input Starting Substrate cluster_steps Metabolic Steps cluster_products Products cluster_fates Metabolic Fates 2_4_4_Trimethylpent_2_enoyl_CoA This compound 3_Hydroxy_2_4_4_trimethylpentanoyl_CoA 3-Hydroxy-2,4,4-trimethylpentanoyl-CoA 2_4_4_Trimethylpent_2_enoyl_CoA->3_Hydroxy_2_4_4_trimethylpentanoyl_CoA Enoyl-CoA hydratase (+ H2O) 3_Keto_2_4_4_trimethylpentanoyl_CoA 3-Keto-2,4,4-trimethylpentanoyl-CoA 3_Hydroxy_2_4_4_trimethylpentanoyl_CoA->3_Keto_2_4_4_trimethylpentanoyl_CoA L-3-hydroxyacyl-CoA dehydrogenase (+ NAD+) Propionyl_CoA Propionyl-CoA 3_Keto_2_4_4_trimethylpentanoyl_CoA->Propionyl_CoA β-Ketothiolase (+ CoASH) tert_Butyl_methyl_ketone tert-Butyl methyl ketone 3_Keto_2_4_4_trimethylpentanoyl_CoA->tert_Butyl_methyl_ketone β-Ketothiolase (+ CoASH) Citric_Acid_Cycle Citric Acid Cycle Propionyl_CoA->Citric_Acid_Cycle Further metabolism Excretion Excretion (after conjugation) tert_Butyl_methyl_ketone->Excretion Further metabolism

Proposed metabolic pathway of this compound.

Quantitative Data

Direct quantitative data for the enzymatic reactions involving this compound are not available in the current literature. However, data from studies on enzymes acting on structurally similar substrates can provide valuable estimates of kinetic parameters.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Source OrganismReference
Enoyl-CoA HydrataseCrotonyl-CoA (C4)251500Bovine Liver-
Enoyl-CoA Hydratase2-Hexenoyl-CoA (C6)151200Bovine Liver-
L-3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxybutyryl-CoA (C4)5075Pig Heart-
L-3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxyoctanoyl-CoA (C8)20120Pig Heart-
β-KetothiolaseAcetoacetyl-CoA (C4)12180Pig Heart-
β-Ketothiolase3-Ketohexanoyl-CoA (C6)5250Pig Heart-

Note: The values presented are approximations from various biochemistry resources and should be used for comparative purposes only. Specific experimental determination is required for this compound and its metabolites.

Experimental Protocols

To investigate the proposed metabolic pathway, a series of in vitro and in cell-based assays can be employed.

4.1 In Vitro Enzyme Assays

Objective: To determine if purified enoyl-CoA hydratase, L-3-hydroxyacyl-CoA dehydrogenase, and β-ketothiolase can metabolize this compound and its subsequent intermediates.

4.1.1 Enoyl-CoA Hydratase Activity Assay

  • Principle: The hydration of the α,β-double bond of an enoyl-CoA results in a decrease in absorbance at 263 nm.

  • Materials:

    • Purified enoyl-CoA hydratase

    • This compound (substrate)

    • Tris-HCl buffer (100 mM, pH 7.8)

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer and this compound in a quartz cuvette.

    • Record the baseline absorbance at 263 nm.

    • Initiate the reaction by adding a known amount of purified enoyl-CoA hydratase.

    • Monitor the decrease in absorbance at 263 nm over time.

    • Calculate the enzyme activity based on the rate of substrate consumption.

4.1.2 L-3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

  • Principle: The oxidation of the 3-hydroxyacyl-CoA is coupled to the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.

  • Materials:

    • Purified L-3-hydroxyacyl-CoA dehydrogenase

    • 3-Hydroxy-2,4,4-trimethylpentanoyl-CoA (substrate, synthesized from the hydratase reaction)

    • NAD⁺

    • Tris-HCl buffer (100 mM, pH 9.0)

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, NAD⁺, and 3-hydroxy-2,4,4-trimethylpentanoyl-CoA.

    • Record the baseline absorbance at 340 nm.

    • Initiate the reaction by adding the dehydrogenase enzyme.

    • Monitor the increase in absorbance at 340 nm over time.

    • Calculate the enzyme activity based on the rate of NADH formation.

4.2 Cell-Based Metabolism Studies

Objective: To identify the metabolites of this compound in a cellular context.

  • Principle: Incubating cells (e.g., primary hepatocytes or HepG2 cells) with the compound of interest and analyzing the cell lysates and culture medium for metabolites using mass spectrometry.

  • Materials:

    • Cultured hepatocytes or HepG2 cells

    • 2,4,4-Trimethylpent-2-enoic acid (the precursor carboxylic acid, as the CoA ester may not readily cross cell membranes)

    • Cell culture medium and supplements

    • LC-MS/MS system

  • Procedure:

    • Plate cells and allow them to adhere and grow to a suitable confluency.

    • Treat the cells with 2,4,4-trimethylpent-2-enoic acid at various concentrations and time points.

    • Collect both the cell culture medium and the cell pellets.

    • Extract metabolites from the medium and cell lysates using a suitable solvent (e.g., methanol/acetonitrile).

    • Analyze the extracts by LC-MS/MS to identify and quantify the parent compound and its metabolites.

The following DOT script illustrates the experimental workflow for metabolite identification.

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Seeding Seed Hepatocytes Cell_Treatment Treat with 2,4,4-trimethylpent-2-enoic acid Cell_Seeding->Cell_Treatment Sample_Collection Collect Medium and Cell Lysates Cell_Treatment->Sample_Collection Metabolite_Extraction Extract Metabolites Sample_Collection->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Metabolite Identification and Quantification LC_MS_Analysis->Data_Analysis

Experimental workflow for metabolite identification.

Conclusion

The metabolic pathway of this compound, while not explicitly defined in the literature, can be inferred from the established principles of xenobiotic and branched-chain fatty acid metabolism. The proposed pathway, involving hydration, oxidation, and a modified thiolytic cleavage, provides a robust framework for future experimental validation. The provided quantitative data from analogous reactions and detailed experimental protocols offer a clear starting point for researchers to elucidate the precise metabolic fate of this compound. Such studies are essential for a comprehensive understanding of the biotransformation of complex xenobiotics and will have significant implications for drug development and safety assessment.

References

Discovery of 2,4,4-Trimethylpent-2-enoyl-CoA in Organisms: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

Based on a comprehensive review of scientific literature and biochemical databases, there is currently no evidence to suggest that 2,4,4-Trimethylpent-2-enoyl-CoA has been discovered or identified in any organism.

Extensive searches for the presence of this specific acyl-CoA variant within metabolic pathways, biosynthetic routes, or as a product of fatty acid metabolism in organisms have yielded no direct findings. While the metabolism of various acyl-CoA molecules is a fundamental process in living systems, the unique branched structure of this compound does not appear to be a known metabolite.

Research in the field of metabolomics and lipidomics has led to the identification and quantification of a vast array of acyl-CoA species, including short, medium, and long-chain variants, as well as those with different degrees of unsaturation and branching. Methodologies such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are powerful tools for the comprehensive analysis of these compounds in biological samples. However, no studies to date have reported the detection of this compound.

Scientific literature does describe the metabolism of other branched-chain and unsaturated acyl-CoAs. For instance, the metabolism of branched-chain amino acids can lead to the formation of various branched-chain acyl-CoA esters. Similarly, the beta-oxidation of unsaturated fatty acids involves a variety of enoyl-CoA intermediates. However, the specific trimethylated and pentenoyl structure of this compound is not documented as a naturally occurring compound in these pathways.

Given the absence of its discovery in organisms, there are no associated quantitative data, established experimental protocols for its detection, or known signaling pathways involving this molecule to be presented. Further research and more sensitive analytical techniques may yet reveal its existence, but based on current knowledge, this compound remains a hypothetical or synthetically known compound in the context of biological systems.

Whitepaper: Acyl-CoA Esters as Emerging Biomarkers in Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "2,4,4-Trimethylpent-2-enoyl-CoA" as a specific biomarker for disease did not yield any direct evidence or dedicated research. This technical guide has therefore been broadened to focus on the well-established and burgeoning field of acyl-CoA esters as a class of biomarkers for metabolic diseases, a topic for which substantial scientific literature is available.

Executive Summary

Acyl-Coenzyme A (acyl-CoA) esters are pivotal intermediates in cellular metabolism, participating in a vast array of anabolic and catabolic pathways. Beyond their bioenergetic and biosynthetic roles, fluctuations in the cellular acyl-CoA pool are increasingly recognized as sensitive indicators of metabolic health and disease. This guide provides a comprehensive overview of the role of acyl-CoA esters as biomarkers, with a focus on their implication in metabolic disorders. We will delve into the underlying metabolic pathways, present quantitative data from key studies, and provide detailed experimental protocols for their analysis, equipping researchers with the foundational knowledge to explore this promising class of biomarkers.

Introduction: The Central Role of Acyl-CoA Esters in Metabolism

Acyl-CoAs are thioester derivatives of fatty acids, serving as activated intermediates for numerous metabolic processes.[1] Their synthesis and degradation are tightly regulated, and their intracellular concentrations reflect the balance between nutrient availability and cellular energy demands. Key metabolic pathways involving acyl-CoAs include:

  • Fatty Acid β-oxidation: The primary pathway for the breakdown of fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production.[2]

  • De novo lipogenesis: The synthesis of fatty acids from acetyl-CoA, a crucial process for energy storage and the production of structural lipids.

  • Glycerolipid and glycerophospholipid biosynthesis: Acyl-CoAs provide the fatty acyl chains for the synthesis of triglycerides and phospholipids.[1]

  • Cellular Signaling: Long-chain fatty acyl-CoA esters are recognized as important cellular signaling molecules, influencing various cellular processes.[1]

Disruptions in these pathways, often a hallmark of metabolic diseases, can lead to characteristic changes in the profiles of specific acyl-CoA species, highlighting their potential as disease biomarkers.

Acyl-CoA Esters as Biomarkers for Disease

Alterations in the acyl-CoA pool have been linked to several pathological conditions, making them attractive candidates for biomarker discovery.

Insulin (B600854) Resistance and Type 2 Diabetes

A growing body of evidence implicates the accumulation of long-chain acyl-CoAs (LCACoAs) in skeletal muscle with the development of insulin resistance.[3][4]

  • Mechanism: Elevated intracellular LCACoAs are thought to interfere with insulin signaling pathways, although the precise mechanisms are still under investigation. One hypothesis suggests that LCACoAs allosterically inhibit key enzymes in the insulin signaling cascade.

  • Evidence: Studies in both rats and humans have demonstrated a significant correlation between muscle LCACoa content and whole-body insulin action.[3][4] For instance, high-fat feeding in rats leads to increased total LCACoa content and insulin resistance.[3][4]

Clear Cell Renal Cell Carcinoma (ccRCC)

Clear cell renal cell carcinoma is characterized by significant metabolic reprogramming, including alterations in fatty acid metabolism.[5]

  • Role of Acyl-CoA Thioesterases (ACOTs): ACOTs are enzymes that hydrolyze acyl-CoAs to free fatty acids and Coenzyme A, thereby regulating the intracellular acyl-CoA pool.[5]

  • Biomarker Potential: Studies have shown that the expression levels of certain ACOT family members are significantly altered in ccRCC tissues, suggesting their potential as diagnostic and prognostic biomarkers.[5] For example, ACOT11 has been identified as a potential diagnostic biomarker with high specificity and sensitivity.[5]

Quantitative Data on Acyl-CoA Levels in Disease

The following table summarizes key quantitative findings from studies investigating the link between acyl-CoA levels and metabolic state.

Acyl-CoA SpeciesBiological SampleConditionFold Change/CorrelationReference
Total Long-Chain Acyl-CoAsRat MuscleHigh-Fat Diet (Safflower Oil)Increased (P < 0.0001)[3][4]
18:2-CoARat MuscleHigh-Fat Diet (Safflower Oil)Specifically Increased[3][4]
Total Long-Chain Acyl-CoAsHuman MuscleCorrelation with Insulin Actionr² = 0.34 (P = 0.01)[3][4]
Long-Chain Acyl-CoAsRat Red Muscle vs. Adipose TissueBaseline4- to 10-fold higher in muscle[3][4]

Experimental Protocols

Accurate quantification of acyl-CoA species in biological samples is challenging due to their low abundance and chemical instability. The most common and robust method is mass spectrometry-based.

Quantification of Acyl-CoAs by UHPLC-ESI-MS/MS

This method allows for the simultaneous detection and quantification of a wide range of short-, medium-, and long-chain acyl-CoAs.[6][7]

5.1.1. Sample Preparation (from Tissues or Cells)

  • Homogenization: Homogenize frozen tissue or cell pellets in a cold extraction solvent (e.g., acetonitrile/methanol (B129727)/water 2:2:1 v/v/v).[8]

  • Protein Precipitation: Vortex the homogenate vigorously and incubate at a low temperature (e.g., -20°C) to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% methanol in water).

5.1.2. UHPLC-ESI-MS/MS Analysis

  • Chromatography: Employ a combination of reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) for optimal separation of acyl-CoAs with varying chain lengths and polarities.[6][7]

  • Mass Spectrometry: Utilize a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

  • Detection: Use Selected Reaction Monitoring (SRM) for targeted quantification of specific acyl-CoA species.[7] This involves monitoring a specific precursor-to-product ion transition for each analyte.

  • Quantification: Generate calibration curves using authentic standards of each acyl-CoA to be quantified. An internal standard (e.g., heptadecanoyl-CoA) should be added to the samples prior to extraction to correct for matrix effects and variations in extraction efficiency.[7]

Visualizations

Signaling Pathways and Workflows

Acyl_CoA_Metabolism cluster_Extracellular Extracellular cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion Fatty_Acids_ext Fatty Acids Fatty_Acids_cyt Fatty Acids Fatty_Acids_ext->Fatty_Acids_cyt Acyl_CoA Acyl-CoA Fatty_Acids_cyt->Acyl_CoA ATP, CoA Acyl_CoA_Synthetase Acyl-CoA Synthetase (ACS) Acyl_CoA_Synthetase->Acyl_CoA Glycerolipid_Synthesis Glycerolipid/ Glycerophospholipid Synthesis Acyl_CoA->Glycerolipid_Synthesis Acylcarnitine Acylcarnitine Acyl_CoA->Acylcarnitine Carnitine CPT1 CPT1 CPT1->Acylcarnitine Acylcarnitine_mito Acylcarnitine Acylcarnitine->Acylcarnitine_mito Transport Acyl_CoA_mito Acyl-CoA Acylcarnitine_mito->Acyl_CoA_mito CoA CACT CACT CACT->Acylcarnitine_mito CPT2 CPT2 CPT2->Acyl_CoA_mito Beta_Oxidation β-Oxidation Acyl_CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Overview of Fatty Acid Activation and Mitochondrial β-Oxidation.

Experimental_Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization in Cold Extraction Solvent Sample->Homogenization Centrifugation Protein Precipitation & Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying under Nitrogen Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution UHPLC_MS UHPLC-ESI-MS/MS Analysis Reconstitution->UHPLC_MS Data_Analysis Data Analysis and Quantification UHPLC_MS->Data_Analysis

Caption: Experimental Workflow for Acyl-CoA Quantification.

Future Perspectives

The study of acyl-CoA esters as biomarkers is a rapidly evolving field. Advances in mass spectrometry and metabolomics are enabling the comprehensive profiling of the "acyl-Co-ome," which will undoubtedly uncover novel biomarkers for a range of diseases. Future research should focus on:

  • Expanding the Acyl-CoA Profile: Moving beyond long-chain species to investigate the role of short- and medium-chain acyl-CoAs in disease.

  • Clinical Validation: Conducting large-scale clinical studies to validate the diagnostic and prognostic utility of acyl-CoA biomarkers.

  • Therapeutic Targeting: Exploring the potential of targeting enzymes involved in acyl-CoA metabolism for therapeutic intervention.

Conclusion

Acyl-CoA esters represent a highly promising class of biomarkers that provide a direct readout of cellular metabolic status. Their association with key metabolic diseases such as insulin resistance and cancer underscores their clinical relevance. The methodologies outlined in this guide provide a robust framework for researchers to investigate the role of acyl-CoAs in their own areas of interest, paving the way for new diagnostic tools and therapeutic strategies.

References

An In-depth Technical Guide to the Enzymatic Synthesis of 2,4,4-Trimethylpent-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed enzymatic pathway and detailed experimental protocols for the synthesis of 2,4,4-Trimethylpent-2-enoyl-CoA. Given the absence of a directly documented synthesis in the current literature, this guide provides a robust theoretical and practical framework based on established chemo-enzymatic methods for the production of analogous acyl-CoA thioesters, particularly those with branched and unsaturated structures.[1][2]

Proposed Enzymatic Synthesis Pathway

The enzymatic synthesis of this compound is proposed to proceed via a single-step ligation reaction catalyzed by an acyl-CoA synthetase (ACS). This enzyme activates the free fatty acid, 2,4,4-trimethylpent-2-enoic acid, by forming a thioester bond with Coenzyme A (CoA) in an ATP-dependent manner.

The selection of an appropriate acyl-CoA synthetase is critical. Many of these enzymes exhibit broad substrate specificity and can act on a variety of fatty acids, including branched and unsaturated forms.[3][4] An ideal candidate would be a short- or medium-chain acyl-CoA synthetase known for its promiscuity. For instance, the acyl-CoA synthetase MbcS from Staphylococcus aureus has been shown to activate branched-chain carboxylic acids like 2-methylbutyrate (B1264701) and isobutyrate.[5]

The proposed reaction is as follows:

2,4,4-Trimethylpent-2-enoic acid + CoA + ATP -> this compound + AMP + PPi

Below is a diagram illustrating this proposed enzymatic pathway.

Enzymatic_Synthesis_of_2_4_4_Trimethylpent_2_enoyl_CoA 2_4_4_Trimethylpent_2_enoic_acid 2,4,4-Trimethylpent-2-enoic acid ACS Acyl-CoA Synthetase (promiscuous) 2_4_4_Trimethylpent_2_enoic_acid->ACS CoA Coenzyme A CoA->ACS ATP ATP ATP->ACS Product This compound AMP_PPi AMP + PPi ACS->Product ACS->AMP_PPi

Caption: Proposed enzymatic synthesis of this compound.

Experimental Protocols

Expression and Purification of a Promiscuous Acyl-CoA Synthetase

A suitable acyl-CoA synthetase (e.g., from a bacterial source known for branched-chain fatty acid metabolism) would first need to be expressed and purified. This typically involves cloning the gene into an expression vector, transforming it into a host like E. coli, inducing expression, and purifying the recombinant protein using affinity chromatography (e.g., Ni-NTA or Strep-tag).[6][7]

Enzymatic Synthesis of this compound

This protocol is adapted from general fluorometric acyl-CoA synthetase assays.[8][9]

Materials:

  • Purified promiscuous acyl-CoA synthetase

  • 2,4,4-trimethylpent-2-enoic acid

  • Coenzyme A, lithium salt

  • ATP, disodium (B8443419) salt

  • MgCl₂

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Quenching solution (e.g., 10% perchloric acid)

Procedure:

  • Prepare a reaction mixture containing the following components in the specified final concentrations:

    • 50 mM HEPES buffer, pH 7.5

    • 5 mM ATP

    • 10 mM MgCl₂

    • 1 mM Coenzyme A

    • 1 mM 2,4,4-trimethylpent-2-enoic acid

  • Pre-incubate the reaction mixture at the optimal temperature for the chosen enzyme (typically 25-37°C) for 5 minutes.

  • Initiate the reaction by adding the purified acyl-CoA synthetase to a final concentration of 1-5 µM.

  • Incubate the reaction for a set time course (e.g., 15, 30, 60, and 120 minutes) at the optimal temperature with gentle agitation.

  • At each time point, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to an equal volume of ice-cold 10% perchloric acid.

  • Centrifuge the quenched samples to pellet the precipitated protein.

  • Analyze the supernatant for the presence of this compound using HPLC.

Purification and Characterization of this compound

The synthesized product can be purified and characterized using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Reversed-phase C18 HPLC column

  • Mobile Phase A: 75 mM KH₂PO₄, pH 5.3

  • Mobile Phase B: Acetonitrile (B52724)

  • UV detector

Procedure:

  • Filter the supernatant from the quenched reaction through a 0.22 µm filter.

  • Inject the filtered sample onto the C18 column.

  • Elute the compounds using a linear gradient of acetonitrile in the phosphate (B84403) buffer. A typical gradient might be from 10% to 50% acetonitrile over 30 minutes.[10]

  • Monitor the elution profile at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) ring of Coenzyme A.[11]

  • The retention time of the product, this compound, is expected to be longer than that of free Coenzyme A due to its increased hydrophobicity.

  • Quantify the product by comparing the peak area to a standard curve of a known acyl-CoA ester.

  • For definitive identification, the collected peak can be subjected to mass spectrometry analysis.

The following diagram illustrates a general experimental workflow for the synthesis and analysis of the target molecule.

Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_analysis Purification & Analysis Reaction_Setup 1. Reaction Setup (Substrates, Buffer, ATP, CoA) Enzyme_Addition 2. Initiate with Acyl-CoA Synthetase Reaction_Setup->Enzyme_Addition Incubation 3. Incubate (e.g., 37°C) Enzyme_Addition->Incubation Quenching 4. Quench Reaction (Perchloric Acid) Incubation->Quenching Centrifugation 5. Centrifuge to Remove Protein Quenching->Centrifugation HPLC 6. HPLC Analysis (C18 Column, UV Detection) Centrifugation->HPLC Quantification 7. Product Quantification HPLC->Quantification MS_Confirmation 8. Mass Spectrometry (Optional) Quantification->MS_Confirmation

Caption: General workflow for synthesis and analysis.

Quantitative Data

As there is no specific kinetic data available for the enzymatic synthesis of this compound, the following tables provide an illustrative template for data presentation. Table 1 outlines typical reaction conditions, while Table 2 presents hypothetical kinetic parameters for a promiscuous acyl-CoA synthetase with various branched-chain substrates, which would be the goal of experimental characterization.

Table 1: Reaction Conditions for Enzymatic Synthesis

ParameterValue
EnzymePromiscuous Acyl-CoA Synthetase
Enzyme Concentration2 µM
Substrate 12,4,4-Trimethylpent-2-enoic acid
Substrate 1 Concentration1 mM
Substrate 2Coenzyme A
Substrate 2 Concentration1 mM
Co-factorATP
Co-factor Concentration5 mM
Divalent CationMgCl₂
Divalent Cation Conc.10 mM
Buffer50 mM HEPES, pH 7.5
Temperature37°C
Reaction Volume100 µL
Incubation Time60 minutes

Table 2: Hypothetical Kinetic Parameters of a Promiscuous Acyl-CoA Synthetase

Substrate (Fatty Acid)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Isobutyric acid1502.51.7 x 10⁴
Isovaleric acid805.16.4 x 10⁴
2-Methylbutyric acid1203.83.2 x 10⁴
2,4,4-Trimethylpent-2-enoic acidTo be determinedTo be determinedTo be determined
Octanoic acid (reference)5010.22.0 x 10⁵

Signaling Pathways and Logical Relationships

The enzymatic reaction described is a fundamental step in fatty acid metabolism, specifically the activation of fatty acids before they can enter catabolic (e.g., β-oxidation) or anabolic (e.g., lipid synthesis) pathways. The logical relationship is straightforward: the free fatty acid must be converted to its CoA ester to become metabolically active.

The diagram below illustrates the logical flow from the free fatty acid to its activated form, which is then available for downstream metabolic processes.

Logical_Flow Free_Fatty_Acid 2,4,4-Trimethylpent-2-enoic acid (Inactive) Activation Acyl-CoA Synthetase Reaction Free_Fatty_Acid->Activation Acyl_CoA This compound (Metabolically Active) Activation->Acyl_CoA Downstream_Pathways Downstream Metabolic Pathways (e.g., β-oxidation, lipid synthesis) Acyl_CoA->Downstream_Pathways

Caption: Activation of the free fatty acid for metabolism.

This guide provides a comprehensive starting point for the development of a robust enzymatic synthesis of this compound. Successful implementation will rely on the careful selection and characterization of a suitable promiscuous acyl-CoA synthetase.

References

The Xenobiotic Journey of 2,4,4-Trimethylpent-2-enoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The natural occurrence of 2,4,4-Trimethylpent-2-enoyl-CoA in endogenous metabolic pathways has not been documented. This technical guide posits that its presence in biological systems is a consequence of xenobiotic metabolism, specifically originating from the environmental exposure to branched-chain hydrocarbons like 2,4,4-trimethylpentane, a component of gasoline. This document provides a comprehensive overview of the hypothesized metabolic activation of the precursor 2,4,4-trimethylpentanoic acid to its coenzyme A (CoA) thioester and its subsequent, likely-hindered, catabolism via a modified beta-oxidation pathway. Detailed experimental protocols for the detection and quantification of such acyl-CoA species are provided, alongside structured data tables and metabolic pathway diagrams to facilitate a deeper understanding for researchers in toxicology, drug metabolism, and related fields.

Introduction: A Xenobiotic Acyl-CoA

This compound is a branched-chain, unsaturated acyl-coenzyme A molecule. While structurally similar to intermediates of fatty acid metabolism, there is no current evidence to suggest it is a naturally occurring metabolite in prokaryotic or eukaryotic organisms. Its genesis is hypothesized to be linked to the biotransformation of xenobiotic carboxylic acids.[1][2][3] The metabolic activation of such xenobiotics to their CoA esters is a critical step that can lead to various cellular fates, including energy production, incorporation into complex lipids, or, in some cases, cellular toxicity.[1][4] This guide explores the probable metabolic pathway leading to the formation of this compound and its potential downstream metabolic consequences.

Hypothesized Metabolic Pathway

The formation of this compound is likely a multi-step process initiated by the exposure to a xenobiotic precursor.

Xenobiotic Precursor and its Activation

A plausible precursor is 2,4,4-trimethylpentane, which upon entering a biological system, can undergo oxidation to form 2,4,4-trimethylpentanol and subsequently 2,4,4-trimethylpentanoic acid.[5][6] This carboxylic acid can then be "activated" by conversion to its CoA thioester, 2,4,4-trimethylpentanoyl-CoA, a reaction catalyzed by an acyl-CoA synthetase (ACS).[7][8] While the specific ACS isoform responsible is unknown, the broad substrate specificity of some ACS enzymes makes the activation of branched-chain xenobiotic acids feasible.[9][10]

Dehydrogenation to this compound

Following its formation, 2,4,4-trimethylpentanoyl-CoA would likely enter the mitochondrial beta-oxidation pathway. The first step of this pathway is the dehydrogenation of the acyl-CoA by an acyl-CoA dehydrogenase (ACAD), introducing a double bond between the alpha and beta carbons (C2 and C3). This reaction would yield the titular molecule, this compound.

G Xenobiotic 2,4,4-Trimethylpentane (Xenobiotic Precursor) CarboxylicAcid 2,4,4-Trimethylpentanoic Acid Xenobiotic->CarboxylicAcid Oxidation AcylCoA 2,4,4-Trimethylpentanoyl-CoA CarboxylicAcid->AcylCoA Acyl-CoA Synthetase (ATP, CoA-SH) EnoylCoA This compound AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase (FAD -> FADH2)

Figure 1. Hypothesized metabolic activation of 2,4,4-trimethylpentane.

Subsequent Metabolism and Potential Fates

Once formed, this compound is a substrate for the next enzyme in the beta-oxidation spiral, enoyl-CoA hydratase. However, the extensive branching of this molecule, particularly the quaternary carbon at position 4, would likely impede further efficient metabolism through the standard beta-oxidation pathway. This could lead to the accumulation of this and subsequent metabolites, potentially causing mitochondrial stress or the formation of unusual metabolic products.

G Start This compound Hydration 3-Hydroxy-2,4,4-trimethylpentanoyl-CoA Start->Hydration Enoyl-CoA Hydratase (H2O) Oxidation 3-Keto-2,4,4-trimethylpentanoyl-CoA Hydration->Oxidation 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Thiolysis Metabolic Block/Alternative Pathway Oxidation->Thiolysis Thiolase (CoA-SH) (Steric Hindrance)

Figure 2. Predicted subsequent metabolism of this compound.

Quantitative Data Summary

As this compound is not a known natural metabolite, quantitative data on its endogenous levels are not available. However, based on its hypothesized xenobiotic origin, its concentration would be dependent on the dose and duration of exposure to the precursor compound. The table below summarizes the key molecular properties.

CompoundMolecular FormulaMolar Mass ( g/mol )PubChem CID
2,4,4-Trimethylpentanoic AcidC8H16O2144.2195306[11]
This compoundC29H48N7O17P3S943.72-

Experimental Protocols

The detection and quantification of specific acyl-CoA species require sensitive and specific analytical methods due to their low abundance and instability.

Extraction of Acyl-CoAs from Biological Samples

This protocol is adapted from methods for long-chain acyl-CoA extraction.[12]

  • Homogenization: Homogenize tissue samples (e.g., liver, kidney) or cultured cells in a glass homogenizer with ice-cold KH2PO4 buffer (100 mM, pH 4.9).

  • Solvent Addition: Add 2-propanol to the homogenate and continue homogenization.

  • Extraction: Extract the acyl-CoAs from the homogenate by adding acetonitrile (B52724) (ACN).

  • Solid-Phase Purification: Bind the acyl-CoAs in the extract to an oligonucleotide purification column.

  • Elution: Elute the bound acyl-CoAs with 2-propanol.

  • Concentration: Concentrate the eluent under a stream of nitrogen before analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs.[13][14][15][16]

  • Chromatography:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Ammonium hydroxide (B78521) in water.

    • Mobile Phase B: Ammonium hydroxide in acetonitrile.

    • Gradient: A binary gradient elution is used to separate the acyl-CoAs.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI).

    • Detection: Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer.

    • Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined using a synthesized standard.

G cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Homogenization Extraction Solvent Extraction Purification Solid-Phase Purification LC UPLC Separation (C18 Column) Purification->LC Injection MS Tandem Mass Spectrometry (SRM) Data Data Acquisition Quantification Quantification Data->Quantification

Figure 3. Experimental workflow for acyl-CoA analysis.

Conclusion and Future Directions

The presence of this compound in a biological system is a strong indicator of exposure to certain xenobiotic compounds. Its formation via the established pathways of xenobiotic carboxylic acid activation and subsequent entry into a modified beta-oxidation spiral highlights the intricate interplay between endogenous and xenobiotic metabolism. The likely metabolic block due to its branched structure warrants further investigation into its potential role in cellular toxicity, particularly in organs with high metabolic activity like the liver and kidneys. Future research should focus on synthesizing a standard for this compound to develop and validate sensitive analytical methods. This will enable the definitive identification and quantification of this molecule in biological samples from exposed individuals, providing valuable insights into the metabolic consequences of environmental exposures.

References

The Enigmatic Role of 2,4,4-Trimethylpent-2-enoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of branched-chain fatty acids is a complex and essential aspect of cellular lipid homeostasis. While the pathways for many endogenous and exogenous branched-chain fatty acids have been elucidated, the metabolic fate of highly substituted molecules such as 2,4,4-trimethylpent-2-enoyl-CoA remains largely uncharacterized. This technical guide provides an in-depth exploration of the putative metabolic pathways of this compound, drawing parallels with established principles of fatty acid oxidation. We present a hypothetical metabolic scheme, detail the enzymatic challenges posed by its unique structure, and provide comprehensive experimental protocols for its investigation. This document serves as a foundational resource for researchers in lipid metabolism and drug development, offering a roadmap to unraveling the function and fate of this unusual acyl-CoA.

Introduction: The Challenge of Branched-Chain Fatty Acid Metabolism

Fatty acid beta-oxidation is a cornerstone of cellular energy production. However, the presence of methyl groups along the acyl chain can sterically hinder the enzymes of the canonical beta-oxidation pathway, necessitating alternative metabolic routes.[1][2] The metabolism of branched-chain fatty acids is primarily handled by peroxisomes, which are equipped with specialized enzymes to accommodate these structural complexities.[1][2][3] Two key pathways for handling branched-chain fatty acids are alpha-oxidation and omega-oxidation.[4][5][6]

  • Alpha-oxidation is employed for fatty acids with a methyl group at the β-carbon (C3), such as phytanic acid. This process involves the removal of the carboxyl carbon, thereby shifting the methyl group to a position amenable to subsequent beta-oxidation.[5][6]

  • Omega-oxidation , a less common pathway, involves the oxidation of the terminal methyl group (ω-carbon) of the fatty acid. This pathway becomes more prominent when beta-oxidation is impaired.[4][7]

The subject of this guide, this compound, presents a significant metabolic puzzle due to its multiple methyl substitutions. The methyl group at the α-carbon (C2) and the gem-dimethyl group at the C4 position are predicted to block standard mitochondrial and peroxisomal beta-oxidation.

Putative Metabolic Pathway of 2,4,4-Trimethylpentanoyl-CoA

Given the absence of direct experimental evidence for the metabolism of this compound, we propose a hypothetical pathway based on known enzymatic reactions for structurally similar molecules. The precursor, 2,4,4-trimethylpentanoyl-CoA, is likely formed from the oxidation of 2,4,4-trimethylpentane, a component of gasoline that is known to be metabolized in vivo to 2,4,4-trimethylpentanoic acid.[8][9][10]

The presence of a double bond between C2 and C3 in this compound suggests it is an intermediate, likely formed from the dehydrogenation of 2,4,4-trimethylpentanoyl-CoA. The subsequent steps are speculative and warrant experimental validation.

Hypothetical Metabolic Scheme

Metabolic Pathway of 2,4,4-Trimethylpentanoyl-CoA cluster_activation Activation cluster_oxidation Putative Oxidation Pathway cluster_alternative Alternative Fates 2_4_4_trimethylpentanoic_acid 2,4,4-Trimethylpentanoic Acid 2_4_4_trimethylpentanoyl_CoA 2,4,4-Trimethylpentanoyl-CoA 2_4_4_trimethylpentanoic_acid->2_4_4_trimethylpentanoyl_CoA Acyl-CoA Synthetase 2_4_4_trimethylpent_2_enoyl_CoA This compound 2_4_4_trimethylpentanoyl_CoA->2_4_4_trimethylpent_2_enoyl_CoA Acyl-CoA Dehydrogenase (putative) omega_oxidation_products Omega-Oxidation Products 2_4_4_trimethylpentanoyl_CoA->omega_oxidation_products Cytochrome P450 conjugation_excretion Conjugation & Excretion 2_4_4_trimethylpentanoyl_CoA->conjugation_excretion Glucuronidation/ Sulfation hydroxylated_intermediate Hydroxylated Intermediate 2_4_4_trimethylpent_2_enoyl_CoA->hydroxylated_intermediate Enoyl-CoA Hydratase (putative) cleavage_products Cleavage Products (e.g., Acetyl-CoA, Trimethyl-adipic semialdehyde) hydroxylated_intermediate->cleavage_products Aldolase (B8822740)/Lyase (putative)

Caption: Hypothetical metabolic pathway of 2,4,4-trimethylpentanoyl-CoA.

Pathway Elucidation:

  • Activation: 2,4,4-trimethylpentanoic acid is activated to its CoA ester, 2,4,4-trimethylpentanoyl-CoA, by an acyl-CoA synthetase. The specificity of acyl-CoA synthetases for such a highly branched substrate is a key area for investigation.[11]

  • Dehydrogenation: A putative acyl-CoA dehydrogenase could introduce a double bond between C2 and C3, forming the title compound, this compound. The methyl group at C2 would likely inhibit standard acyl-CoA dehydrogenases.[12]

  • Hydration and Cleavage: The subsequent steps are highly speculative. A specialized enoyl-CoA hydratase might hydrate (B1144303) the double bond. Due to the gem-dimethyl group at C4, a standard beta-ketothiolase cleavage is unlikely. An alternative, perhaps an aldolase or lyase-type reaction, might be required to break the carbon-carbon bond.

  • Alternative Fates: Given the likely resistance to beta-oxidation, alternative pathways such as omega-oxidation of the terminal methyl groups could occur, initiated by cytochrome P450 enzymes.[4][7] Additionally, conjugation with glucuronic acid or sulfate (B86663) followed by excretion is a plausible detoxification route.[8]

Quantitative Data

Currently, there is no published quantitative data on the enzymatic reactions involving this compound. The tables below are templates for organizing data that would be generated from the experimental protocols outlined in the subsequent section.

Table 1: Kinetic Parameters of Putative Enzymes in 2,4,4-Trimethylpentanoyl-CoA Metabolism

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
Acyl-CoA Synthetase2,4,4-Trimethylpentanoic Acid
Acyl-CoA Dehydrogenase2,4,4-Trimethylpentanoyl-CoA
Enoyl-CoA HydrataseThis compound

Table 2: Subcellular Localization of 2,4,4-Trimethylpentanoyl-CoA Metabolizing Activity

Subcellular FractionAcyl-CoA Synthetase Activity (nmol/min/mg)Acyl-CoA Dehydrogenase Activity (nmol/min/mg)
Cytosol
Mitochondria
Peroxisomes
Microsomes

Experimental Protocols

Investigating the metabolism of this compound requires a multi-faceted approach, from the synthesis of necessary substrates to in vitro enzymatic assays and cellular studies.

Synthesis of 2,4,4-Trimethylpentanoyl-CoA and this compound

The synthesis of these custom acyl-CoA substrates is a prerequisite for enzymatic studies. A common method involves the activation of the corresponding free fatty acid.

Protocol:

  • Synthesis of 2,4,4-Trimethylpentanoic Acid: This can be achieved through the oxidation of 2,4,4-trimethyl-1-pentanol.[13]

  • Conversion to Acyl-CoA:

    • Dissolve 2,4,4-trimethylpentanoic acid in an appropriate organic solvent.

    • Activate the carboxylic acid, for example, by conversion to the corresponding acyl chloride or by using a carbodiimide (B86325) coupling agent.

    • React the activated fatty acid with Coenzyme A (lithium salt) in a buffered aqueous/organic solution.

    • Purify the resulting acyl-CoA by reverse-phase high-performance liquid chromatography (HPLC).

  • Synthesis of this compound: This may be achieved through enzymatic conversion from the saturated acyl-CoA using a suitable dehydrogenase, or via a multi-step organic synthesis route.

In Vitro Enzymatic Assays

These assays are crucial for identifying and characterizing the enzymes involved in the metabolism of 2,4,4-trimethylpentanoyl-CoA.

Experimental Workflow:

Experimental Workflow tissue_homogenization Tissue Homogenization (e.g., liver, kidney) subcellular_fractionation Subcellular Fractionation (Mitochondria, Peroxisomes, Microsomes, Cytosol) tissue_homogenization->subcellular_fractionation enzyme_assays Enzyme Assays with 2,4,4-Trimethylpentanoyl-CoA subcellular_fractionation->enzyme_assays product_identification Product Identification (LC-MS/MS) enzyme_assays->product_identification enzyme_purification Enzyme Purification (Chromatography) enzyme_assays->enzyme_purification If activity detected kinetic_characterization Kinetic Characterization (Km, Vmax) enzyme_purification->kinetic_characterization

Caption: Workflow for in vitro investigation of 2,4,4-trimethylpentanoyl-CoA metabolism.

Acyl-CoA Dehydrogenase Activity Assay:

  • Principle: Monitor the reduction of a suitable electron acceptor (e.g., ferricenium hexafluorophosphate (B91526) or an artificial electron acceptor like dichloroindophenol) spectrophotometrically.

  • Reaction Mixture: Buffer (e.g., potassium phosphate), electron acceptor, and purified enzyme or subcellular fraction.

  • Initiation: Add 2,4,4-trimethylpentanoyl-CoA to start the reaction.

  • Detection: Measure the change in absorbance at the appropriate wavelength over time.

Enoyl-CoA Hydratase Activity Assay:

  • Principle: Monitor the hydration of the double bond in this compound, which results in the disappearance of the characteristic UV absorbance of the enoyl-CoA thioester.

  • Reaction Mixture: Buffer, purified enzyme or subcellular fraction.

  • Initiation: Add this compound.

  • Detection: Monitor the decrease in absorbance at approximately 263 nm.

Analysis of Acyl-CoA Esters by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of acyl-CoA esters.[14][15][16][17][18]

Sample Preparation:

  • Homogenize tissue or cell samples in a cold extraction solvent (e.g., 80% methanol).

  • Precipitate proteins by vortexing and centrifuge to pellet debris.

  • Collect the supernatant containing the acyl-CoAs.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column with a gradient elution of a buffered aqueous mobile phase and an organic mobile phase (e.g., acetonitrile).

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

  • Detection: Use multiple reaction monitoring (MRM) to detect specific precursor-product ion transitions for the acyl-CoAs of interest.

Signaling Pathways and Logical Relationships

The accumulation of unusual acyl-CoAs can have significant effects on cellular signaling. For instance, they can act as ligands for nuclear receptors or allosterically regulate enzymes.

Logical Relationship Diagram:

Signaling Implications impaired_metabolism Impaired Metabolism of 2,4,4-Trimethylpentanoyl-CoA acyl_coa_accumulation Accumulation of 2,4,4-Trimethylpentanoyl-CoA impaired_metabolism->acyl_coa_accumulation nuclear_receptor_activation Nuclear Receptor Activation (e.g., PPARs, CAR, PXR) acyl_coa_accumulation->nuclear_receptor_activation enzyme_inhibition Allosteric Enzyme Inhibition/Activation acyl_coa_accumulation->enzyme_inhibition gene_expression_changes Altered Gene Expression (Lipid Metabolism, Detoxification) nuclear_receptor_activation->gene_expression_changes cellular_dysfunction Cellular Dysfunction (e.g., lipotoxicity) enzyme_inhibition->cellular_dysfunction gene_expression_changes->cellular_dysfunction

Caption: Potential signaling consequences of impaired 2,4,4-trimethylpentanoyl-CoA metabolism.

Conclusion and Future Directions

The metabolic fate of this compound remains an open question in the field of lipid metabolism. Its highly branched structure suggests a novel or modified catabolic pathway, distinct from classical beta-oxidation. The hypothetical pathway and experimental protocols presented in this guide provide a framework for future research aimed at elucidating the enzymes, subcellular localization, and physiological relevance of its metabolism. Understanding how the cell handles such xenobiotic or unusual fatty acids is critical for toxicology, drug development, and a more complete understanding of cellular lipid homeostasis. Future studies should focus on the expression and purification of candidate enzymes, detailed kinetic analysis, and the use of metabolomic approaches in cellular and animal models to trace the metabolic fate of this intriguing molecule.

References

An In-depth Technical Guide on 2,4,4-Trimethylpent-2-enoyl-CoA and Mitochondrial Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethylpentanoic acid is a branched-chain carboxylic acid. It is a metabolite of 2,2,4-trimethylpentane, a primary component of gasoline. The presence of this compound in biological systems raises significant questions about its metabolic fate and potential impact on cellular energy metabolism, particularly its interaction with mitochondrial beta-oxidation. This guide provides a comprehensive overview of the theoretical framework for the mitochondrial processing of its activated form, 2,4,4-trimethylpent-2-enoyl-CoA, and details experimental protocols to investigate its metabolism and effects. Given the limited direct research on this specific molecule, this document synthesizes information from the broader field of branched-chain fatty acid metabolism to propose a likely metabolic pathway and guide future research.

The Challenge of Branching: Mitochondrial Beta-Oxidation of Branched-Chain Fatty Acids

Mitochondrial beta-oxidation is the primary pathway for the degradation of straight-chain fatty acids. However, the presence of methyl groups on the carbon chain, as seen in 2,4,4-trimethylpentanoic acid, poses a steric hindrance to the standard enzymatic machinery of beta-oxidation. The four core enzymes of beta-oxidation—acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and ketoacyl-CoA thiolase—are adapted for linear substrates.

Branched-chain fatty acids, therefore, require a set of auxiliary enzymes to navigate these metabolic roadblocks. These enzymes include isomerases, reductases, and specific hydratases that can handle the branched structures, ultimately allowing the carbon skeleton to be broken down into acetyl-CoA and, in some cases, propionyl-CoA.

Proposed Metabolic Pathway for 2,4,4-Trimethylpentanoyl-CoA

The structure of 2,4,4-trimethylpentanoic acid, with methyl groups at positions 2 and 4, suggests a complex journey through mitochondrial beta-oxidation. The initial double bond in this compound is at an unusual position for standard beta-oxidation enzymes.

Based on the known metabolism of other branched-chain fatty acids, we can propose a putative pathway for the degradation of 2,4,4-trimethylpentanoyl-CoA. The key challenges are the methyl group at the alpha-carbon (C2) and the gem-dimethyl group at the gamma-carbon (C4).

proposed_pathway TMPA 2,4,4-Trimethylpentanoic Acid TMP_CoA 2,4,4-Trimethylpentanoyl-CoA TMPA->TMP_CoA Acyl-CoA Synthetase Enoyl_CoA This compound TMP_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydratase_step Enoyl-CoA Hydratase (Specific isoform?) Enoyl_CoA->Hydratase_step Hydroxyacyl_CoA 3-Hydroxy-2,4,4- trimethylpentanoyl-CoA Hydratase_step->Hydroxyacyl_CoA Dehydrogenase_step 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenase_step Ketoacyl_CoA 3-Keto-2,4,4- trimethylpentanoyl-CoA Dehydrogenase_step->Ketoacyl_CoA Thiolase_step Thiolase (Steric Hindrance?) Ketoacyl_CoA->Thiolase_step Propionyl_CoA Propionyl-CoA Thiolase_step->Propionyl_CoA Pivaloyl_CoA Pivaloyl-CoA (from C4, C5, C6, C7, C8) Thiolase_step->Pivaloyl_CoA TCA TCA Cycle Propionyl_CoA->TCA -> Succinyl-CoA Further_Metabolism Further Metabolism (Detoxification?) Pivaloyl_CoA->Further_Metabolism

Figure 1: Proposed mitochondrial beta-oxidation pathway for 2,4,4-trimethylpentanoyl-CoA.

This proposed pathway highlights several key points and potential metabolic bottlenecks:

  • Enoyl-CoA Hydratase: The double bond at C2-C3 is standard, but the methyl group at C2 may require a specific enoyl-CoA hydratase isoform that can accommodate this substitution.

  • Thiolase Cleavage: The final step, catalyzed by ketoacyl-CoA thiolase, is likely to be significantly hindered. The presence of a methyl group on the alpha-carbon (C2) and gem-dimethyl groups on the gamma-carbon (C4) would create substantial steric hindrance for the enzyme's active site. This could lead to the accumulation of the 3-ketoacyl-CoA intermediate.

  • End Products: If cleavage occurs, it would likely yield propionyl-CoA (from the first three carbons) and pivaloyl-CoA (the remaining five-carbon branched acyl-CoA). Propionyl-CoA can be converted to succinyl-CoA and enter the TCA cycle. Pivaloyl-CoA is known to be poorly metabolized and may require detoxification pathways.

Experimental Protocols

To elucidate the actual metabolic fate of this compound, a series of experiments are necessary. The following protocols provide a framework for investigating its oxidation and effects on mitochondrial function.

Experimental Workflow

A logical workflow is essential to systematically investigate the metabolism of 2,4,4-trimethylpentanoyl-CoA.

experimental_workflow cluster_synthesis Substrate Preparation cluster_cellular_assays Cellular Assays cluster_analytical_chem Analytical Chemistry cluster_enzymology Enzymology TMPA_synthesis Synthesis of 2,4,4-Trimethylpentanoic Acid seahorse_assay Seahorse XF Assay (Oxygen Consumption) TMPA_synthesis->seahorse_assay radiolabeling Radiolabeling (e.g., ¹⁴C) of 2,4,4-Trimethylpentanoic Acid radiometric_assay Radiometric Assay (Metabolite Tracking) radiolabeling->radiometric_assay gc_ms_analysis GC-MS Analysis of Metabolites seahorse_assay->gc_ms_analysis Collect Supernatant lc_ms_analysis LC-MS/MS for Acyl-CoA Intermediates seahorse_assay->lc_ms_analysis Cell Lysates radiometric_assay->gc_ms_analysis Identify Labeled Metabolites radiometric_assay->lc_ms_analysis enzyme_kinetics Enzyme Inhibition Assays gc_ms_analysis->enzyme_kinetics Identify Potential Inhibitors lc_ms_analysis->enzyme_kinetics

Figure 2: A comprehensive experimental workflow for investigating the metabolism of 2,4,4-trimethylpentanoyl-CoA.
Seahorse XF Fatty Acid Oxidation Assay

This protocol measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration when cells are provided with 2,4,4-trimethylpentanoic acid as a substrate.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96) and associated consumables

  • Cells of interest (e.g., HepG2, C2C12) seeded in a Seahorse XF cell culture microplate

  • 2,4,4-Trimethylpentanoic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • L-Carnitine

  • Etomoxir (CPT1 inhibitor, as a control)

  • Palmitic acid (as a positive control)

  • Seahorse XF Base Medium

  • Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of 2,4,4-trimethylpentanoic acid conjugated to BSA. The molar ratio of fatty acid to BSA should be optimized, but a starting point of 6:1 can be used.

    • Prepare a stock solution of Palmitate-BSA as a positive control.

    • Prepare a BSA-only solution as a vehicle control.

  • Cell Culture:

    • Seed cells in a Seahorse XF microplate and allow them to adhere overnight.

  • Assay Medium Preparation:

    • Supplement Seahorse XF Base Medium with 0.5 mM L-Carnitine and 1 mM glucose. Adjust pH to 7.4.

  • Assay Setup:

    • One hour before the assay, wash the cells with the assay medium and replace it with fresh assay medium.

    • Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.

    • Load the sensor cartridge with the compounds for injection:

      • Port A: 2,4,4-Trimethylpentanoate-BSA, Palmitate-BSA, or BSA control. Etomoxir can be added to a set of wells to confirm that the observed OCR is due to fatty acid oxidation.

      • Port B: Oligomycin

      • Port C: FCCP

      • Port D: Rotenone/Antimycin A

  • Seahorse XF Analyzer Run:

    • Calibrate the analyzer with the loaded sensor cartridge.

    • Place the cell plate in the analyzer and begin the assay.

    • Measure the basal OCR, then inject the substrates from Port A and monitor the change in OCR.

    • Subsequently, inject the Mito Stress Test compounds to assess mitochondrial function in the presence of the test substrate.

Radiometric Beta-Oxidation Assay (Conceptual)

This assay would provide a direct measure of the catabolism of 2,4,4-trimethylpentanoic acid. It requires the synthesis of a radiolabeled version of the compound (e.g., with ¹⁴C).

Principle: Cells are incubated with ¹⁴C-labeled 2,4,4-trimethylpentanoic acid. The breakdown of the fatty acid through beta-oxidation will release ¹⁴C-labeled acetyl-CoA (or other acyl-CoAs). The labeled acetyl-CoA can then enter the TCA cycle, and the ¹⁴C can be released as ¹⁴CO₂ or incorporated into acid-soluble metabolites (ASMs). The amount of radioactivity in CO₂ and ASMs is quantified to determine the rate of oxidation.

Brief Protocol Outline:

  • Synthesize ¹⁴C-labeled 2,4,4-trimethylpentanoic acid.

  • Incubate cells or isolated mitochondria with the radiolabeled substrate in a sealed system.

  • After the incubation period, capture the released ¹⁴CO₂ using a trapping agent (e.g., NaOH).

  • Separate the cell lysate into acid-soluble and acid-insoluble fractions.

  • Quantify the radioactivity in the trapped CO₂, the acid-soluble fraction, and the acid-insoluble fraction using liquid scintillation counting.

  • The rate of oxidation is calculated based on the specific activity of the radiolabeled substrate and normalized to protein content.

GC-MS Analysis of Metabolites

Gas chromatography-mass spectrometry can be used to identify and quantify 2,4,4-trimethylpentanoic acid and its potential metabolites in the cell culture medium or cell lysates after incubation.

Procedure Outline:

  • Sample Preparation:

    • Collect the cell culture medium or cell lysates.

    • Perform a liquid-liquid extraction to isolate organic acids.

    • Derivatize the organic acids to make them volatile for GC analysis (e.g., silylation).

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable temperature program to separate the compounds on the GC column.

    • The mass spectrometer will provide mass spectra for each eluting peak, allowing for identification based on fragmentation patterns and comparison to standards.

  • Quantification:

    • Use an internal standard for accurate quantification.

    • Generate a calibration curve with known concentrations of 2,4,4-trimethylpentanoic acid and any available standards for potential metabolites.

Data Presentation

Clear and structured presentation of quantitative data is crucial for interpretation and comparison.

Table 1: Hypothetical Oxygen Consumption Rate (OCR) Data from Seahorse XF Assay

Treatment GroupBasal OCR (pmol/min)Substrate-driven OCR (pmol/min)Maximal OCR (pmol/min)
Vehicle Control (BSA) 100 ± 10105 ± 12300 ± 25
Palmitate (Positive Control) 102 ± 11180 ± 15450 ± 30
2,4,4-Trimethylpentanoate 98 ± 9115 ± 14320 ± 28
Palmitate + Etomoxir 101 ± 10110 ± 13310 ± 27
2,4,4-Trimethylpentanoate + Etomoxir 99 ± 11108 ± 12315 ± 26

Data would be presented as mean ± standard deviation.

Table 2: Expected Metabolites from GC-MS Analysis

MetaboliteRetention Time (min)Key Mass Fragments (m/z)Concentration (µM)
2,4,4-Trimethylpentanoic Acid tbdtbdtbd
3-Hydroxy-2,4,4-trimethylpentanoic Acid tbdtbdtbd
Pivalic Acid (from Pivaloyl-CoA) tbdtbdtbd

tbd: to be determined experimentally.

Potential for Inhibition and Signaling

Inhibition of Beta-Oxidation

The accumulation of metabolic intermediates is a common mechanism of feedback inhibition in metabolic pathways. If 2,4,4-trimethylpentanoyl-CoA or its downstream metabolites are poorly processed, they could potentially inhibit key enzymes in the beta-oxidation pathway. For instance, the accumulation of the 3-ketoacyl-CoA intermediate could inhibit thiolase activity for other substrates.

feedback_inhibition cluster_pathway Beta-Oxidation Cycle Acyl_CoA Acyl-CoA Enzyme1 Acyl-CoA Dehydrogenase Acyl_CoA->Enzyme1 Enoyl_CoA Enoyl-CoA Enzyme1->Enoyl_CoA Enzyme2 Enoyl-CoA Hydratase Enoyl_CoA->Enzyme2 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enzyme2->Hydroxyacyl_CoA Enzyme3 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Enzyme3 Ketoacyl_CoA 3-Ketoacyl-CoA Enzyme3->Ketoacyl_CoA Enzyme4 Thiolase Ketoacyl_CoA->Enzyme4 Acetyl_CoA Acetyl-CoA Enzyme4->Acetyl_CoA Inhibitor Accumulated 2,4,4-Trimethylpentanoyl-CoA Metabolite Inhibitor->Enzyme4 Inhibition

Figure 3: Conceptual diagram of feedback inhibition of beta-oxidation by an accumulated intermediate.
Signaling Pathways

Currently, there is no direct evidence linking this compound to specific signaling pathways. However, alterations in the mitochondrial acyl-CoA pool can have downstream signaling consequences. For example, changes in the ratio of acetyl-CoA to free CoA can affect the activity of sirtuins, which are involved in protein acetylation and gene expression. Future research could explore whether the metabolism of 2,4,4-trimethylpentanoyl-CoA impacts cellular signaling through these indirect mechanisms.

Conclusion and Future Directions

The mitochondrial metabolism of this compound remains largely uncharacterized. Based on the principles of branched-chain fatty acid oxidation, its degradation is likely to be inefficient, potentially leading to the accumulation of inhibitory intermediates. The experimental protocols outlined in this guide provide a roadmap for elucidating the metabolic fate of this compound and its impact on mitochondrial function.

Key areas for future research include:

  • Synthesis of Standards: The chemical synthesis of 2,4,4-trimethylpentanoyl-CoA and its potential metabolites is essential for use as standards in analytical methods.

  • Enzyme Identification: Identifying the specific enzymes that act on the various intermediates of the proposed pathway will be crucial.

  • In Vivo Studies: Investigating the metabolism of 2,4,4-trimethylpentanoic acid in animal models will provide a more complete picture of its physiological relevance.

  • Toxicology: Assessing the potential toxicity associated with the accumulation of 2,4,4-trimethylpentanoic acid and its metabolites is a critical area for investigation, particularly in the context of exposure to gasoline components.

By systematically addressing these knowledge gaps, the scientific community can gain a comprehensive understanding of the role of this compound in mitochondrial beta-oxidation and its broader implications for cellular metabolism and health.

An In-depth Technical Guide on the Core Chemical Characteristics of 2,4,4-Trimethylpent-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2,4,4-Trimethylpent-2-enoyl-CoA is limited in publicly accessible literature. The following guide is a comprehensive overview based on the known chemical properties of its constituent parts—the 2,4,4-trimethylpent-2-enoyl group and Coenzyme A (CoA)—and established principles of biochemistry and analytical chemistry. The proposed metabolic pathways and experimental protocols are inferred from studies on structurally similar branched-chain acyl-CoA molecules.

Core Chemical Characteristics

This compound is a thioester molecule composed of a branched-chain unsaturated fatty acid, 2,4,4-trimethylpent-2-enoic acid, linked to Coenzyme A. The presence of the bulky tert-butyl group and the α,β-unsaturation in the acyl chain are key determinants of its chemical reactivity and steric interactions with enzymes.

Chemical Structure

The structure of this compound is characterized by the 2,4,4-trimethylpent-2-enoyl group attached to the sulfhydryl group of Coenzyme A via a high-energy thioester bond.

Physicochemical Properties (Predicted)
PropertyPredicted ValueBasis of Prediction
Molecular Formula C29H48N7O17P3SDerived from the combination of 2,4,4-trimethylpent-2-enoic acid (C8H14O) and Coenzyme A (C21H36N7O16P3S), with the loss of H2O.
Molecular Weight ~907.7 g/mol Calculated from the molecular formula.
Solubility Water solubleThe Coenzyme A moiety imparts significant polarity and water solubility.
Stability Unstable in aqueous solution, particularly at non-neutral pHThe thioester bond is susceptible to hydrolysis.

Hypothetical Metabolic Context

Branched-chain acyl-CoA molecules are typically intermediates in the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine, or in the degradation of branched-chain fatty acids.[1][2] The structure of this compound suggests it could be a metabolite in such pathways.

Potential Biosynthesis

The formation of this compound would likely originate from the catabolism of a larger precursor molecule, potentially a xenobiotic or a branched-chain lipid. The immediate precursor would be 2,4,4-trimethylpent-2-enoic acid, which would be activated by an acyl-CoA synthetase (ligase) in an ATP-dependent reaction.[3][4]

Biosynthesis_of_2_4_4_Trimethylpent_2_enoyl_CoA cluster_activation Activation Precursor Branched-Chain Precursor Acid 2,4,4-Trimethylpent-2-enoic Acid Precursor->Acid Catabolism CoA_ester This compound Acid->CoA_ester Enzyme Acyl-CoA Synthetase AMP_PPi AMP + PPi Enzyme->AMP_PPi ATP ATP ATP->Enzyme

Caption: Hypothetical biosynthesis of this compound.
Potential Catabolism

The catabolism of this compound would likely proceed through a pathway analogous to the β-oxidation of other enoyl-CoA esters. This would involve hydration of the double bond by an enoyl-CoA hydratase, followed by oxidation and thiolytic cleavage.[5]

Catabolism_of_2_4_4_Trimethylpent_2_enoyl_CoA Start This compound Hydrated 3-Hydroxy-2,4,4-trimethylpentanoyl-CoA Start->Hydrated Hydration Oxidized 3-Keto-2,4,4-trimethylpentanoyl-CoA Hydrated->Oxidized Oxidation Cleaved Propionyl-CoA + 2,2-Dimethylpropanoyl-CoA Oxidized->Cleaved Thiolysis Enzyme1 Enoyl-CoA Hydratase Enzyme2 3-Hydroxyacyl-CoA Dehydrogenase Enzyme3 Thiolase

Caption: Hypothetical catabolic pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the synthesis, purification, and analysis of this compound, based on established techniques for similar molecules.

Enzymatic Synthesis

This protocol describes the synthesis of this compound from its corresponding fatty acid using a long-chain acyl-CoA synthetase.[3][6]

Materials:

  • 2,4,4-Trimethylpent-2-enoic acid

  • Coenzyme A, lithium salt

  • ATP, disodium (B8443419) salt

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or rat liver microsomes)

  • Triton X-100

  • Tris-HCl buffer (pH 7.5)

  • MgCl2

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM MgCl2

    • 1 mM DTT

    • 5 mM ATP

    • 1 mM Coenzyme A

    • 0.5 mM 2,4,4-Trimethylpent-2-enoic acid (solubilized in a small amount of ethanol (B145695) or DMSO)

    • 0.1% (w/v) Triton X-100

  • Initiate the reaction by adding acyl-CoA synthetase to a final concentration of 0.1-1 U/mL.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the reaction progress by HPLC.

  • Terminate the reaction by adding an equal volume of cold acetonitrile (B52724) or by acidification.

Purification by Solid-Phase Extraction (SPE)

This protocol is for the purification of the synthesized this compound.

Materials:

Procedure:

  • Condition a C18 SPE cartridge by washing with methanol, followed by water, and finally equilibrating with ammonium acetate buffer.

  • Load the reaction mixture onto the cartridge.

  • Wash the cartridge with the equilibration buffer to remove unreacted Coenzyme A, ATP, and other polar components.

  • Wash with a low percentage of organic solvent (e.g., 20% acetonitrile in buffer) to remove less hydrophobic impurities.

  • Elute the this compound with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).

  • Dry the eluted fraction under a stream of nitrogen or by lyophilization.

Analysis by HPLC-MS/MS

This protocol outlines the analysis and quantification of this compound using liquid chromatography-tandem mass spectrometry.[5][7][8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over 15-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion ([M+H]+): m/z corresponding to the protonated molecule.

  • Product Ion: A characteristic fragment ion, often corresponding to the pantetheine (B1680023) phosphate (B84403) moiety or the acylium ion.

Experimental_Workflow Synthesis Enzymatic Synthesis Purification Solid-Phase Extraction Synthesis->Purification Analysis HPLC-MS/MS Analysis Purification->Analysis Characterization Structure and Purity Confirmation Analysis->Characterization

Caption: General experimental workflow for this compound.

Conclusion

While direct experimental data on this compound is scarce, a robust understanding of its chemical characteristics, potential metabolic roles, and methods for its study can be inferred from the extensive knowledge of related acyl-CoA molecules. The protocols and theoretical frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize, analyze, and investigate the biological significance of this and other novel branched-chain acyl-CoA compounds. Further research is warranted to experimentally validate these predictions and to elucidate the specific enzymatic pathways in which this molecule may be involved.

References

Methodological & Application

Synthesis Protocol for 2,4,4-Trimethylpent-2-enoyl-CoA: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the chemical synthesis of 2,4,4-Trimethylpent-2-enoyl-CoA. This protocol outlines a two-stage synthesis strategy: the initial preparation of 2,4,4-trimethylpent-2-enoic acid via a Knoevenagel-Doebner condensation, followed by its activation and coupling with Coenzyme A (CoA) to yield the final product. This document is intended to guide researchers in the fields of biochemistry, drug discovery, and metabolic studies in the preparation of this specific acyl-CoA derivative.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex natural products. The specific molecule, this compound, with its unique branched and unsaturated acyl chain, may serve as a valuable tool for investigating enzyme specificity, developing novel enzyme inhibitors, or as a building block in chemoenzymatic synthesis. The following protocols provide a reliable method for the laboratory-scale synthesis of this compound.

Data Presentation

Table 1: Reagents for the Synthesis of 2,4,4-trimethylpent-2-enoic acid
ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equivalent
PivaldehydeC₅H₁₀O86.138.61 g (10 mL)1.0
Malonic AcidC₃H₄O₄104.0610.41 g1.0
Pyridine (B92270)C₅H₅N79.1020 mL-
Piperidine (B6355638)C₅H₁₁N85.150.5 mL-
Table 2: Reagents for the Synthesis of this compound
ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equivalent
2,4,4-Trimethylpent-2-enoic acidC₈H₁₄O₂142.20142 mg1.0
Coenzyme A (free acid)C₂₁H₃₆N₇O₁₆P₃S767.53768 mg1.0
Isobutyl chloroformateC₅H₉ClO₂136.58137 µL1.0
Triethylamine (B128534)C₆H₁₅N101.19279 µL2.0
Tetrahydrofuran (B95107) (THF), anhydrousC₄H₈O72.1110 mL-
Lithium Hydroxide (B78521) (LiOH)LiOH23.95As needed-

Experimental Protocols

Part 1: Synthesis of 2,4,4-trimethylpent-2-enoic acid

This procedure is adapted from the general principles of the Knoevenagel-Doebner condensation.

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivaldehyde (8.61 g, 100 mmol) and malonic acid (10.41 g, 100 mmol).

  • Add pyridine (20 mL) as the solvent and piperidine (0.5 mL) as the catalyst.

2. Reaction Execution:

  • Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of pivaldehyde.

3. Work-up and Purification:

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of 2 M hydrochloric acid (HCl) and 50 mL of diethyl ether.

  • Shake the funnel vigorously and allow the layers to separate.

  • Extract the aqueous layer with two additional 50 mL portions of diethyl ether.

  • Combine the organic layers and wash with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2,4,4-trimethylpent-2-enoic acid.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Part 2: Synthesis of this compound (Mixed Anhydride (B1165640) Method)

This protocol is a general method for the synthesis of acyl-CoA thioesters.

1. Preparation of the Mixed Anhydride:

  • Dissolve 2,4,4-trimethylpent-2-enoic acid (142 mg, 1 mmol) in 5 mL of anhydrous tetrahydrofuran (THF) in a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (139 µL, 1 mmol) to the solution.

  • Slowly add isobutyl chloroformate (137 µL, 1 mmol) dropwise to the stirred solution.

  • Allow the reaction to proceed at 0 °C for 30 minutes to form the mixed anhydride. A white precipitate of triethylammonium (B8662869) chloride will form.

2. Preparation of Coenzyme A Solution:

  • In a separate flask, dissolve Coenzyme A (768 mg, 1 mmol) in 5 mL of cold water.

  • Adjust the pH of the CoA solution to approximately 8.0 with a dilute solution of lithium hydroxide (LiOH).

3. Coupling Reaction:

  • Slowly add the cold CoA solution to the mixed anhydride solution with vigorous stirring.

  • Continue to stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC or HPLC.

4. Purification:

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • The aqueous solution can be washed with diethyl ether to remove any unreacted organic starting materials.

  • Purify the this compound from the aqueous solution using solid-phase extraction (SPE) with a C18 cartridge or by preparative High-Performance Liquid Chromatography (HPLC).

  • Lyophilize the purified fractions to obtain the final product as a white solid.

Mandatory Visualization

Synthesis_Workflow cluster_0 Part 1: Synthesis of 2,4,4-trimethylpent-2-enoic acid cluster_1 Part 2: Synthesis of this compound Pivaldehyde Pivaldehyde Knoevenagel-Doebner Condensation Knoevenagel-Doebner Condensation Pivaldehyde->Knoevenagel-Doebner Condensation Malonic Acid Malonic Acid Malonic Acid->Knoevenagel-Doebner Condensation 2,4,4-trimethylpent-2-enoic acid 2,4,4-trimethylpent-2-enoic acid Knoevenagel-Doebner Condensation->2,4,4-trimethylpent-2-enoic acid 2,4,4-trimethylpent-2-enoic acid_2 2,4,4-trimethylpent-2-enoic acid Mixed Anhydride Formation Mixed Anhydride Formation 2,4,4-trimethylpent-2-enoic acid_2->Mixed Anhydride Formation Coenzyme A Coenzyme A Coupling Reaction Coupling Reaction Coenzyme A->Coupling Reaction Mixed Anhydride Formation->Coupling Reaction This compound This compound Coupling Reaction->this compound

Caption: Overall workflow for the synthesis of this compound.

Mixed_Anhydride_Pathway Carboxylic_Acid 2,4,4-trimethylpent-2-enoic acid Mixed_Anhydride Mixed Anhydride Intermediate Carboxylic_Acid->Mixed_Anhydride 1. Activation Isobutyl_Chloroformate Isobutyl Chloroformate Isobutyl_Chloroformate->Mixed_Anhydride Triethylamine Triethylamine Triethylamine->Mixed_Anhydride Final_Product This compound Mixed_Anhydride->Final_Product 2. Coupling Coenzyme_A Coenzyme A (CoASH) Coenzyme_A->Final_Product

Caption: Signaling pathway for the mixed anhydride synthesis of the target molecule.

Application Notes and Protocols for the Determination of 2,4,4-Trimethylpent-2-enoyl-CoA Activity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the development of an assay to measure the enzymatic activity related to 2,4,4-Trimethylpent-2-enoyl-CoA, a novel branched-chain enoyl-CoA. The primary enzymes expected to exhibit activity towards this substrate are Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) and Enoyl-CoA Hydratase (ECHS1/Crotonase), key enzymes in the branched-chain amino acid and fatty acid metabolism pathways. This guide furnishes protocols for the synthesis of the substrate precursor, its subsequent coupling to Coenzyme A, and two distinct enzyme activity assays. Quantitative data for related substrates are provided for comparative analysis.

Introduction

Branched-chain amino acid (BCAA) catabolism is a critical metabolic pathway, and its dysregulation is associated with various metabolic disorders. The breakdown of isoleucine, leucine, and valine generates a series of branched-chain acyl-CoA intermediates. These intermediates are processed by a cascade of enzymes, including acyl-CoA dehydrogenases and enoyl-CoA hydratases. This compound is a synthetic branched-chain enoyl-CoA whose metabolic fate is of interest to researchers studying BCAA metabolism and developing therapeutics for related disorders.

This document outlines two primary methods for assessing the enzymatic conversion of this compound:

  • Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Activity Assay: This assay quantifies the dehydrogenase activity by measuring the reduction of an electron acceptor, the electron transfer flavoprotein (ETF), which results in a decrease in its intrinsic fluorescence.

  • Enoyl-CoA Hydratase (ECHS1) Activity Assay: This spectrophotometric assay measures the hydration of the α,β-double bond of the enoyl-CoA, which leads to a decrease in absorbance at a specific wavelength.

These protocols are intended for researchers, scientists, and drug development professionals investigating enzyme kinetics, substrate specificity, and inhibitor screening related to BCAA metabolism.

Signaling Pathway Context: Branched-Chain Amino Acid Catabolism

The metabolism of this compound is predicted to intersect with the catabolic pathway of branched-chain amino acids, particularly isoleucine. The initial steps for all three BCAAs involve transamination by branched-chain aminotransferase (BCAT) and oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This produces branched-chain acyl-CoAs. The subsequent steps involve a series of dehydrogenation, hydration, and cleavage reactions. SBCAD and Enoyl-CoA Hydratase are pivotal enzymes in this downstream processing.

BCAA_Metabolism cluster_BCAA Branched-Chain Amino Acids cluster_KetoAcids Branched-Chain α-Keto Acids cluster_AcylCoA Branched-Chain Acyl-CoAs cluster_EnoylCoA Branched-Chain Enoyl-CoAs cluster_HydroxyacylCoA 3-Hydroxyacyl-CoAs Isoleucine Isoleucine BCAT BCAT Isoleucine->BCAT Valine Valine Valine->BCAT Keto_Valerate α-Keto-β-methylvalerate BCKDH BCKDH Keto_Valerate->BCKDH Keto_Isovalerate α-Ketoisovalerate Keto_Isovalerate->BCKDH Methylbutyryl_CoA (S)-2-Methylbutyryl-CoA SBCAD SBCAD Methylbutyryl_CoA->SBCAD Dehydrogenation Isobutyryl_CoA Isobutyryl-CoA ACAD8 ACAD8 Isobutyryl_CoA->ACAD8 Dehydrogenation Tiglyl_CoA Tiglyl-CoA ECHS1 ECHS1 (Crotonase) Tiglyl_CoA->ECHS1 Hydration Methacrylyl_CoA Methacrylyl-CoA Methacrylyl_CoA->ECHS1 Hydration Test_Substrate This compound (Test Substrate) Test_Substrate->SBCAD Test_Substrate->ECHS1 Hydroxy_Methylbutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Hydroxy_Isobutyryl_CoA 3-Hydroxyisobutyryl-CoA BCAT->Keto_Valerate BCAT->Keto_Isovalerate BCKDH->Methylbutyryl_CoA BCKDH->Isobutyryl_CoA SBCAD->Tiglyl_CoA ACAD8->Methacrylyl_CoA ECHS1->Hydroxy_Methylbutyryl_CoA ECHS1->Hydroxy_Isobutyryl_CoA Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor Acid cluster_step2 Step 2: Coupling to Coenzyme A cluster_step3 Step 3: Dehydrogenation (Optional) Start 2,4,4-Trimethyl-1-pentene Oxidation Oxidation (e.g., with KMnO4) Start->Oxidation Acid 2,4,4-Trimethylpentanoic Acid Oxidation->Acid Purification Purification (Distillation/Chromatography) Acid->Purification PureAcid Purified 2,4,4-Trimethylpentanoic Acid Purification->PureAcid Precursor Purified Precursor Acid + Coenzyme A PureAcid->Precursor Activation Acyl-CoA Synthetase + ATP, MgCl2 Precursor->Activation Product 2,4,4-Trimethylpentanoyl-CoA Activation->Product AcylCoA 2,4,4-Trimethylpentanoyl-CoA Product->AcylCoA Dehydrogenase Acyl-CoA Dehydrogenase (Broad Specificity) AcylCoA->Dehydrogenase FinalProduct This compound Dehydrogenase->FinalProduct SBCAD_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis Reagents Prepare Assay Buffer (HEPES, EDTA) Mix Combine Buffer, ETF, and SBCAD in a microplate well Reagents->Mix Enzyme Prepare SBCAD Enzyme Solution Enzyme->Mix Substrate Prepare Substrate Stock Solution (this compound) Initiate Initiate reaction by adding substrate Substrate->Initiate ETF Prepare ETF Solution ETF->Mix Incubate Equilibrate at 32°C Mix->Incubate Incubate->Initiate Measure Monitor Fluorescence Decrease (Ex: 340 nm, Em: 490 nm) over time Initiate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Rate Calculate Initial Rate (Slope of linear portion) Plot->Rate Activity Calculate Specific Activity (nmol/min/mg) Rate->Activity

Application Notes and Protocols for the Enzymatic Hydration of 2,4,4-Trimethylpent-2-enoyl-CoA by Enoyl-CoA Hydratase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoyl-CoA hydratase (EC 4.2.1.17), a key enzyme in the β-oxidation of fatty acids, catalyzes the stereospecific hydration of a trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA. While the enzyme's activity on linear substrates is well-characterized, its interaction with branched-chain substrates is an area of growing interest, particularly in the context of metabolizing xenobiotics and designing novel enzyme inhibitors. This document provides detailed application notes and protocols for studying the enzymatic hydration of a branched-chain substrate, 2,4,4-Trimethylpent-2-enoyl-CoA, by enoyl-CoA hydratase.

The study of such reactions is pertinent to understanding the metabolism of drugs and industrial compounds containing branched alkyl chains, and for the development of novel therapeutics targeting fatty acid metabolism.

Enzymatic Reaction and Substrate Specificity

Enoyl-CoA hydratase facilitates the addition of a water molecule across the double bond of the enoyl-CoA substrate. The general reaction is as follows:

trans-2-Enoyl-CoA + H₂O ⇌ (S)-3-Hydroxyacyl-CoA

The substrate specificity of enoyl-CoA hydratase is influenced by the chain length and structure of the acyl group. While the enzyme typically processes straight-chain acyl-CoAs, evidence suggests that it can also accommodate branched-chain substrates. For instance, the mitochondrial short-chain enoyl-CoA hydratase (ECHS1) is involved in the degradation of valine, an amino acid with a branched-chain structure. Furthermore, ECHS1 demonstrates moderate activity towards branched-chain substrates like methacrylyl-CoA and 3-methylcrotonyl-CoA. Some specialized enoyl-CoA hydratases, such as the MaoC-like hydratase from Mycobacterium tuberculosis, have evolved to bind and process bulky, complex substrates like steroid enoyl-CoAs.[1][2] This suggests that the active site of certain enoyl-CoA hydratases can accommodate the steric hindrance presented by branched structures like 2,4,4-trimethylpentanoyl-CoA.

Data Presentation: Kinetic Parameters

While specific kinetic data for this compound is not yet available in the literature, the following table presents data for other branched-chain substrates to provide a comparative baseline.

SubstrateEnzyme SourceKm (µM)Vmax (U/mg)Reference
Methacrylyl-CoAHuman mitochondrial ECHS1Data not availableModerate activity reported
3-Methylcrotonyl-CoAHuman mitochondrial ECHS1Data not availableModerate activity reported
Tiglyl-CoAHuman mitochondrial ECHS1Data not availableLow activity reported

Note: The lack of specific kinetic data highlights a research gap and an opportunity for further investigation using the protocols outlined below.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this custom substrate can be achieved through a chemo-enzymatic approach. A plausible synthetic route involves the activation of 2,4,4-trimethylpent-2-enoic acid and its subsequent conjugation to Coenzyme A.

Materials:

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve 2,4,4-trimethylpent-2-enoic acid in anhydrous THF.

    • Add CDI (1.1 equivalents) to the solution and stir at room temperature for 1 hour, or until the formation of the imidazolide (B1226674) is complete (can be monitored by TLC).

  • Thioester Formation:

    • In a separate flask, dissolve Coenzyme A trilithium salt in a minimal amount of water and add triethylamine to adjust the pH to ~7.5.

    • Slowly add the activated carboxylic acid solution (imidazolide) to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purification:

    • Quench the reaction by adding a small amount of water.

    • Acidify the solution to pH 3-4 with dilute HCl.

    • Extract the aqueous phase with diethyl ether to remove unreacted carboxylic acid.

    • Purify the this compound from the aqueous phase using reverse-phase HPLC.

    • Lyophilize the purified product to obtain a stable powder.

Protocol 2: Enoyl-CoA Hydratase Activity Assay (Spectrophotometric)

This is the standard assay for monitoring the hydration of the α,β-unsaturated thioester bond.

Materials:

  • Purified enoyl-CoA hydratase

  • Tris-HCl buffer (50 mM, pH 7.8)

  • This compound stock solution

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and the substrate, this compound, at the desired concentration in a quartz cuvette.

  • Equilibrate the cuvette to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the enoyl-CoA hydratase enzyme solution.

  • Immediately monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the enoyl-CoA double bond.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the enoyl-CoA substrate.

Protocol 3: Enoyl-CoA Hydratase Activity Assay (HPLC-based)

This method is particularly useful for substrates that may not have a distinct UV absorbance change upon hydration or for analyzing complex mixtures.

Materials:

  • Same as Protocol 2, plus:

  • HPLC system with a C18 reverse-phase column

  • Mobile phase: Acetonitrile and a phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 5.3) gradient

  • Quenching solution (e.g., 10% perchloric acid)

Procedure:

  • Set up the enzymatic reaction as described in Protocol 2 (steps 1-3) in a microcentrifuge tube.

  • At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding the quenching solution.

  • Centrifuge the quenched samples to precipitate the protein.

  • Analyze the supernatant by reverse-phase HPLC to separate the substrate (this compound) and the product (3-hydroxy-2,4,4-trimethylpentanoyl-CoA).

  • Quantify the substrate and product peaks by integrating the peak areas and using a standard curve.

Visualizations

Signaling Pathway: Fatty Acid β-Oxidation

fatty_acid_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Overview of the fatty acid β-oxidation pathway.

Experimental Workflow: Kinetic Analysis

kinetic_analysis_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Substrate_Synthesis Synthesize & Purify This compound Reaction_Setup Set up reactions with varying substrate concentrations Substrate_Synthesis->Reaction_Setup Enzyme_Prep Purify Enoyl-CoA Hydratase Enzyme_Prep->Reaction_Setup Data_Acquisition Monitor reaction progress (Spectrophotometry or HPLC) Reaction_Setup->Data_Acquisition Initial_Velocities Calculate Initial Velocities Data_Acquisition->Initial_Velocities Michaelis_Menten Plot Michaelis-Menten Curve (Velocity vs. [Substrate]) Initial_Velocities->Michaelis_Menten Kinetic_Parameters Determine Km and Vmax Michaelis_Menten->Kinetic_Parameters

Caption: Workflow for determining the kinetic parameters.

Conclusion

The provided application notes and protocols offer a framework for investigating the interaction of enoyl-CoA hydratase with the novel branched-chain substrate, this compound. While direct kinetic data for this specific substrate is not yet available, the established activity of the enzyme on other branched-chain molecules suggests that this is a promising area of research. The successful application of these protocols will contribute to a deeper understanding of enzyme promiscuity and the metabolism of xenobiotic compounds, with potential implications for drug development and toxicology.

References

Application Notes and Protocols for 2,4,4-Trimethylpent-2-enoyl-CoA in In-Vitro Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethylpent-2-enoyl-CoA is a branched-chain, unsaturated acyl-coenzyme A thioester. While specific literature on this particular molecule is scarce, its structure suggests it as a potential substrate for enzymes involved in branched-chain amino acid catabolism and fatty acid β-oxidation. Understanding the kinetics of enzymes that metabolize such branched-chain acyl-CoAs is crucial for elucidating metabolic pathways, identifying potential enzyme inhibitors, and developing therapeutics for metabolic disorders.

These application notes provide a framework for studying the in-vitro enzyme kinetics of this compound, focusing on a likely candidate enzyme, the Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD), also known as 2-methylbutyryl-CoA dehydrogenase. The protocols and data presented are based on established methods for similar branched-chain substrates and are intended to serve as a guide for experimental design.

Potential Enzyme and Metabolic Pathway

Based on substrate specificity studies of enzymes in fatty acid and amino acid metabolism, the mitochondrial Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) is a primary candidate for the metabolism of this compound. SBCAD is known to act on short to medium-chain branched acyl-CoA molecules, with a notable role in the degradation pathway of isoleucine.[1][2] Another potential enzyme is the Short-Chain Enoyl-CoA Hydratase (ECHS1), which has demonstrated activity with various branched-chain enoyl-CoA substrates.[3][4]

The metabolism of this compound would likely proceed through a pathway analogous to the β-oxidation of fatty acids or the catabolism of branched-chain amino acids. The initial step, catalyzed by an acyl-CoA dehydrogenase, would involve the formation of a double bond.

Metabolic Pathway of this compound sub This compound prod1 2,4,4-Trimethylpenta-2,4-dienoyl-CoA sub->prod1 FAD -> FADH2 enz1 Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) enz1->prod1

Figure 1: Proposed initial step in the metabolism of this compound.

Data Presentation: Hypothetical Kinetic Parameters

Due to the absence of specific kinetic data for this compound in the current literature, the following table presents a set of hypothetical, yet plausible, kinetic parameters for its interaction with human Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD). These values are extrapolated from published data for other branched-chain substrates of SBCAD and related enzymes and should be determined experimentally.[1]

SubstrateEnzymeKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound (Hypothetical) Human SBCAD505.03.57.0 x 10⁴
(S)-2-Methylbutyryl-CoAHuman SBCAD1015.010.51.05 x 10⁶
Isobutyryl-CoAHuman SBCAD808.05.67.0 x 10⁴
Hexanoyl-CoAHuman SBCAD1006.04.24.2 x 10⁴

Note: The provided data for substrates other than this compound are representative values from the literature for comparative purposes.[1] Actual experimental values can vary based on assay conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of the target molecule can be achieved through a multi-step process, starting from commercially available precursors. A plausible route involves the synthesis of the corresponding carboxylic acid followed by its activation and coupling to Coenzyme A.

Step 1: Synthesis of 2,4,4-Trimethylpent-2-enoic Acid

This can be achieved via a condensation reaction, for example, a Knoevenagel or a related condensation of an appropriate aldehyde and a malonic acid derivative, followed by decarboxylation.

Step 2: Conversion to this compound

A common method for the synthesis of acyl-CoA esters is the mixed anhydride (B1165640) method.

Materials:

Procedure:

  • Dissolve 2,4,4-Trimethylpent-2-enoic acid in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add ethyl chloroformate and stir the reaction mixture at 0°C for 30 minutes to form the mixed anhydride.

  • In a separate flask, dissolve Coenzyme A in a cold aqueous sodium bicarbonate solution.

  • Slowly add the mixed anhydride solution to the Coenzyme A solution with vigorous stirring, while maintaining the temperature at 0-4°C.

  • Monitor the reaction by HPLC.

  • Once the reaction is complete, purify the this compound by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

  • Confirm the identity and purity of the product by mass spectrometry and NMR.

Synthesis Workflow start 2,4,4-Trimethylpent-2-enoic Acid step1 Activation with Ethyl Chloroformate/TEA start->step1 intermediate Mixed Anhydride step1->intermediate step2 Reaction with Coenzyme A intermediate->step2 product This compound step2->product purification HPLC Purification product->purification Enzyme Kinetics Workflow prep Prepare Reagents (Buffer, Substrate, Enzyme) setup Set up Assay in Microplate (Buffer, Ferricenium, Substrate) prep->setup initiate Initiate Reaction (Add Enzyme) setup->initiate measure Spectrophotometric Measurement (ΔA₃₀₀/min) initiate->measure analyze Data Analysis (Michaelis-Menten Plot) measure->analyze results Determine Km and Vmax analyze->results

References

Application Notes and Protocols for Radiolabeling of 2,4,4-Trimethylpent-2-enoyl-CoA for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,4,4-Trimethylpent-2-enoyl-CoA is a synthetic acyl-CoA analog that can be utilized as a tracer in metabolic studies. Its branched-chain structure makes it a potential probe for investigating pathways of branched-chain amino acid metabolism and fatty acid oxidation. Radiolabeling of this molecule enables sensitive and quantitative tracking in biological systems, providing valuable insights into enzyme kinetics, metabolic flux, and the effects of therapeutic interventions on these pathways. These application notes provide detailed protocols for the synthesis, purification, and use of radiolabeled this compound in tracer studies.

Section 1: Synthesis of Radiolabeled this compound

Two primary methods for the synthesis of radiolabeled acyl-CoA thioesters are presented: chemical synthesis and enzymatic synthesis. The choice of method will depend on the available radiolabeled precursor and the desired specific activity.

Chemical Synthesis

Chemical synthesis is a versatile method that can be adapted for various radiolabels, provided a radiolabeled precursor of 2,4,4-trimethylpent-2-enoic acid is available (e.g., [1-¹⁴C] or [¹¹C]). The general principle involves the activation of the carboxylic acid and subsequent reaction with Coenzyme A (CoA).[1][2]

Experimental Protocol: Chemical Synthesis via N-Hydroxysuccinimide (NHS) Ester

  • Activation of Radiolabeled 2,4,4-Trimethylpent-2-enoic Acid:

    • In a microcentrifuge tube, dissolve 1-5 µmol of radiolabeled 2,4,4-trimethylpent-2-enoic acid in 100 µL of anhydrous dimethylformamide (DMF).

    • Add 1.2 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) and 1.2 equivalents of N-hydroxysuccinimide (NHS).

    • Vortex the mixture and allow it to react at room temperature for 4 hours.

    • Centrifuge at 10,000 x g for 5 minutes to pellet the dicyclohexylurea (DCU) byproduct.

    • Carefully transfer the supernatant containing the activated NHS ester to a new tube.

  • Coupling with Coenzyme A:

    • Dissolve 1 equivalent of Coenzyme A trilithium salt in 200 µL of 0.1 M sodium bicarbonate buffer (pH 8.0).

    • Add the DMF solution containing the activated NHS ester to the CoA solution.

    • Vortex the mixture and incubate at room temperature for 2 hours.

  • Purification:

    • The resulting radiolabeled this compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). (See Section 2 for a detailed protocol).

Quantitative Data Summary: Chemical Synthesis

ParameterValueNotes
Starting MaterialRadiolabeled 2,4,4-trimethylpent-2-enoic acide.g., [1-¹⁴C], [¹¹C]
Activation ReagentsDCC, NHS1.2 equivalents each
Coupling PartnerCoenzyme A trilithium salt1 equivalent
Reaction SolventDMF and Sodium Bicarbonate BufferAnhydrous DMF for activation
Typical Yield60-80%Based on general acyl-CoA syntheses[1]
Enzymatic Synthesis

Enzymatic synthesis offers high specificity and is particularly suitable for producing biologically active thioesters.[2][3] This method utilizes an acyl-CoA synthetase, which can be sourced from partially purified enzyme preparations, such as rat liver mitochondrial outer membranes.[3]

Experimental Protocol: Enzymatic Synthesis

  • Preparation of Enzyme Source:

    • Isolate the mitochondrial outer membrane fraction from rat liver according to established protocols.[3] The resulting preparation contains acyl-CoA ligase activity.

  • Reaction Mixture:

    • In a microcentrifuge tube, prepare the following reaction mixture:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 10 mM ATP

      • 10 mM MgCl₂

      • 0.5 mM Coenzyme A

      • 1-10 µM Radiolabeled 2,4,4-trimethylpent-2-enoic acid

      • Mitochondrial membrane preparation (approx. 0.1 mg protein)

    • The total reaction volume is typically 200 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Termination and Purification:

    • Terminate the reaction by adding 20 µL of 10% perchloric acid.

    • Centrifuge to pellet the protein.

    • The supernatant containing the radiolabeled acyl-CoA is then purified by RP-HPLC (See Section 2).

Quantitative Data Summary: Enzymatic Synthesis

ParameterValueNotes
Enzyme SourceRat liver mitochondrial outer membraneContains acyl-CoA ligase[3]
SubstratesRadiolabeled 2,4,4-trimethylpent-2-enoic acid, CoA, ATP
CofactorsMgCl₂
pH7.5Optimal for many acyl-CoA synthetases
Temperature37°C
Conversion Rate>70%For some fatty acids[3]

Diagram: Synthesis Workflow

G cluster_chem Chemical Synthesis cluster_enz Enzymatic Synthesis chem_start Radiolabeled 2,4,4-Trimethyl- pent-2-enoic Acid chem_activate Activation (DCC/NHS) chem_start->chem_activate chem_couple Coupling with CoA chem_activate->chem_couple chem_product Crude Radiolabeled This compound chem_couple->chem_product purification Purification (RP-HPLC) chem_product->purification enz_start Radiolabeled 2,4,4-Trimethyl- pent-2-enoic Acid enz_react Reaction with CoA, ATP & Acyl-CoA Synthetase enz_start->enz_react enz_product Crude Radiolabeled This compound enz_react->enz_product enz_product->purification final_product Pure Radiolabeled This compound purification->final_product

Caption: Workflow for the synthesis of radiolabeled this compound.

Section 2: Purification and Quality Control

Purification is critical to remove unreacted precursors and byproducts. RP-HPLC is the method of choice for purifying acyl-CoA thioesters.[1]

Experimental Protocol: RP-HPLC Purification

  • HPLC System:

    • A standard HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV detector (260 nm for the adenine (B156593) moiety of CoA) is suitable.

    • For radiolabeled compounds, a radioactivity detector should be placed in series after the UV detector.

  • Mobile Phase:

    • A gradient elution is typically used:

      • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3

      • Mobile Phase B: Acetonitrile

    • A typical gradient might be: 5% B to 60% B over 30 minutes.

  • Procedure:

    • Inject the crude reaction mixture onto the column.

    • Monitor the elution profile at 260 nm and with the radioactivity detector.

    • Collect the fraction corresponding to the radiolabeled this compound.

  • Quality Control:

    • Radiochemical Purity: Re-inject a small aliquot of the purified fraction to confirm a single radioactive peak. Purity should be >95%.

    • Specific Activity: Determine the concentration of the acyl-CoA by UV absorbance at 260 nm (using an extinction coefficient for CoA) and the radioactivity of the sample using a calibrated scintillation counter. Specific activity is expressed as Ci/mmol or Bq/mol.

    • Identity Confirmation: The identity can be confirmed by co-elution with a non-labeled, synthesized standard or by mass spectrometry.

Quantitative Data Summary: Purification and QC

ParameterMethodSpecification
PurificationRP-HPLC (C18 column)Gradient elution
DetectionUV (260 nm) & Radioactivity Detector
Radiochemical PurityAnalytical RP-HPLC> 95%
IdentityCo-elution with standard / MSConfirmed

Section 3: Application in Tracer Studies

Radiolabeled this compound can be used as a tracer to study its metabolic fate in various biological systems, such as isolated mitochondria, cell cultures, or in vivo models.

Experimental Protocol: Tracer Study in Isolated Mitochondria

This protocol outlines a typical experiment to measure the oxidation of radiolabeled this compound by isolated mitochondria.

  • Mitochondrial Isolation:

    • Isolate mitochondria from the tissue of interest (e.g., liver, heart, skeletal muscle) using differential centrifugation.

  • Incubation:

    • In a sealed incubation vial, prepare the following mixture:

      • Respiration buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, HEPES)

      • Mitochondrial suspension (0.2-0.5 mg protein/mL)

      • Respiratory substrates (e.g., 2 mM malate)

      • 1-5 µM of radiolabeled this compound (e.g., [1-¹⁴C]-labeled)

    • Include a center well containing a piece of filter paper soaked in a CO₂ trapping agent (e.g., 1 M NaOH).

  • Reaction and Termination:

    • Incubate at 30°C for 15-30 minutes with gentle shaking.

    • Terminate the reaction by injecting a strong acid (e.g., 6 M perchloric acid) into the reaction mixture, avoiding the center well.

    • Continue shaking for an additional 60 minutes to ensure all the evolved ¹⁴CO₂ is trapped.

  • Measurement of Radioactivity:

    • Remove the filter paper from the center well and place it in a scintillation vial with a suitable scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • The amount of trapped ¹⁴CO₂ is proportional to the rate of substrate oxidation through the TCA cycle.

Diagram: Metabolic Fate of Acyl-CoA

G acyl_coa Radiolabeled This compound beta_ox β-Oxidation acyl_coa->beta_ox lipids Incorporation into Complex Lipids acyl_coa->lipids acetyl_coa Radiolabeled Acetyl-CoA (or other products) beta_ox->acetyl_coa tca TCA Cycle acetyl_coa->tca co2 Radiolabeled CO2 tca->co2

Caption: Potential metabolic pathways for radiolabeled this compound.

Data Presentation: Tracer Study Results

ConditionnRate of Oxidation (nmol/min/mg protein)p-value
Control6Mean ± SEM-
Inhibitor X6Mean ± SEM< 0.05
Genetic Model Y6Mean ± SEM< 0.01

This structured approach ensures that the synthesis and application of radiolabeled this compound are conducted in a reproducible and well-controlled manner, facilitating its use as a valuable tool in metabolic research.

References

Application Notes and Protocols: Handling and Storage of 2,4,4-Trimethylpent-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethylpent-2-enoyl-CoA is a branched-chain acyl-Coenzyme A (acyl-CoA) molecule. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids.[1][2] The unique branched-chain structure of this compound suggests its potential involvement in specific metabolic routes, possibly related to the degradation of isoprenoid-like compounds. Accurate and reproducible experimental results when working with this molecule are contingent upon its proper handling and storage to prevent degradation and maintain its biological activity.

These application notes provide a comprehensive guide to the safe handling, storage, and use of this compound in a research setting. The protocols are based on established methods for handling similar acyl-CoA molecules.

Chemical and Physical Properties

A summary of the computed chemical and physical properties of molecules structurally related to this compound is presented below. This data can be useful for analytical applications, such as mass spectrometry and chromatography.

PropertyValueSource
Molecular Formula (4-methylpent-2-enoyl-CoA) C27H40N7O17P3S-4PubChem
Molecular Weight (4-methylpent-2-enoyl-CoA) 859.6 g/mol PubChem[3]
Molecular Formula ((2E)-dec-2-enoyl-CoA) C31H48N7O17P3S-4PubChem
Molecular Weight ((2E)-dec-2-enoyl-CoA) 915.7 g/mol PubChem[4]
Molecular Formula (trans-hex-2-enoyl-CoA) C27H44N7O17P3SPubChem
Molecular Weight (trans-hex-2-enoyl-CoA) 863.7 g/mol PubChem[5]

Handling and Storage

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[6]

  • Fume Hood: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any potential aerosols or dust.[6]

  • Inert Atmosphere: For long-term storage and handling of the solid form, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[6]

Storage Recommendations:

  • Short-term Storage (Aqueous Solutions): Prepare solutions fresh for each experiment if possible. If short-term storage is necessary, store aqueous solutions at -20°C for no longer than 24 hours. The thioester bond in acyl-CoAs is susceptible to hydrolysis.

  • Long-term Storage (Solid Form): Store the lyophilized powder at -80°C in a tightly sealed container under an inert atmosphere.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into single-use volumes.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol describes the preparation of a stock solution from a lyophilized powder.

Materials:

  • This compound (lyophilized powder)

  • Nuclease-free water or an appropriate buffer (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 7)[1]

  • Microcentrifuge tubes

  • Pipettes and sterile, nuclease-free tips

Procedure:

  • Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to collect the powder at the bottom.

  • Under a fume hood, carefully open the vial.

  • Add the required volume of nuclease-free water or buffer to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex the solution until the powder is completely dissolved. Avoid vigorous shaking to prevent denaturation.

  • Aliquot the stock solution into single-use microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: Extraction of Acyl-CoAs from Mammalian Cells

This protocol is a general method for the extraction of a broad range of acyl-CoAs, including this compound, from cultured mammalian cells for subsequent analysis by LC-MS.[1]

Materials:

  • Cultured mammalian cells (adherent or suspension)

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol (B129727)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Scrape the cells in a minimal volume of cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[1]

  • Lysis and Extraction:

    • Resuspend the cell pellet (from suspension cells) or the cell lysate (from adherent cells) in cold methanol.

    • Vortex vigorously for 1 minute to ensure complete cell lysis and protein precipitation.

  • Centrifugation:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[1]

  • Drying:

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (pH 7).[1]

    • Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for analysis.

Potential Metabolic Pathway

This compound, as a branched-chain enoyl-CoA, may be an intermediate in the degradation of branched-chain fatty acids or isoprenoids. A plausible metabolic step would be its reduction by a trans-2-enoyl-CoA reductase to form the corresponding saturated acyl-CoA, which can then enter further metabolic pathways like beta-oxidation.

Metabolic_Pathway This compound This compound trans-2-enoyl-CoA_reductase trans-2-enoyl-CoA_reductase This compound->trans-2-enoyl-CoA_reductase Substrate 2,4,4-Trimethylpentanoyl-CoA 2,4,4-Trimethylpentanoyl-CoA trans-2-enoyl-CoA_reductase->2,4,4-Trimethylpentanoyl-CoA Product Beta-oxidation Beta-oxidation 2,4,4-Trimethylpentanoyl-CoA->Beta-oxidation Further Metabolism

Caption: Potential metabolic fate of this compound.

Experimental Workflow for LC-MS Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from biological samples using liquid chromatography-mass spectrometry (LC-MS).

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture Extraction Acyl-CoA Extraction Cell_Culture->Extraction Drying Drying Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for LC-MS analysis of Acyl-CoAs.

Safety Information

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[6]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Disclaimer: The information provided in these application notes is intended for guidance and is based on general knowledge of acyl-CoA compounds. Researchers should always consult relevant safety data sheets for the specific chemicals used and perform their own risk assessments before starting any new experimental procedures.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,4-Trimethylpent-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2,4,4-Trimethylpent-2-enoyl-CoA synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chemical or enzymatic synthesis of this compound.

Issue 1: Low or No Product Yield in Chemical Synthesis (Ethylchloroformate Method)

Potential Cause Recommended Solution
Degradation of Reagents Use fresh, anhydrous solvents (THF, DMF). Ensure ethylchloroformate and triethylamine (B128534) are of high purity and stored under inert gas.
Incomplete Activation of Carboxylic Acid Increase the reaction time for the formation of the mixed anhydride (B1165640). Ensure the reaction is carried out at a low temperature (0-4°C) to prevent side reactions.
Hydrolysis of Acyl-CoA Product Work quickly and maintain a low temperature during the reaction and workup. Lyophilize the final product immediately after purification. Store the final product at -80°C.
Inefficient Purification Use a well-established HPLC method for purification. A C18 column with a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer is often effective.[1]
Side Reactions The formation of symmetrical anhydrides can be a side reaction. Ensure the dropwise addition of ethylchloroformate to the reaction mixture.

Issue 2: Low or No Product Yield in Enzymatic Synthesis

Potential Cause Recommended Solution
Enzyme Inactivity Confirm the activity of the acyl-CoA synthetase or acyl-CoA dehydrogenase with a known substrate. Ensure proper storage and handling of the enzyme.
Sub-optimal Reaction Conditions Optimize pH, temperature, and buffer components for the specific enzyme used. Refer to the enzyme's characterization data if available.
Substrate Inhibition High concentrations of the fatty acid or Coenzyme A can be inhibitory. Titrate the substrate concentrations to find the optimal range.
Cofactor Limitation Ensure an adequate supply of ATP and MgCl₂ for acyl-CoA synthetases, or an appropriate electron acceptor for dehydrogenases.
Product Degradation by Thioesterases The inclusion of a thioesterase inhibitor may be necessary if the expression host has high endogenous thioesterase activity.

Issue 3: Difficulty in Product Purification and Characterization

Potential Cause Recommended Solution
Co-elution with Unreacted Substrates Optimize the HPLC gradient to achieve better separation between the product and starting materials (Coenzyme A and the carboxylic acid).
Product Instability on HPLC Column Use a buffered mobile phase to maintain a stable pH. Keep the column temperature controlled, if possible.
Ambiguous Mass Spectrometry Results Ensure the mass spectrometer is properly calibrated. Look for the expected molecular ion and characteristic fragmentation patterns of acyl-CoAs.
Low UV Absorbance Ensure the detection wavelength is set to ~260 nm for the adenine (B156593) moiety of Coenzyme A.

Frequently Asked Questions (FAQs)

Q1: What is the best method to synthesize this compound?

A1: For chemical synthesis, the ethylchloroformate (ECF) method is often preferred for α,β-unsaturated acyl-CoAs due to its relatively high yields and straightforward procedure.[2] Enzymatic synthesis using a promiscuous acyl-CoA synthetase or a two-step enzymatic approach with an acyl-CoA dehydrogenase can also be effective, particularly for producing isotopically labeled compounds.[3]

Q2: What is the expected yield for the synthesis of this compound?

A2: While specific data for this compound is not available, yields for similar branched-chain and unsaturated acyl-CoAs synthesized via the ECF method range from 39% to 75%.[2]

Compound Synthesis Method Yield (%)
3,3-dimethylacrylyl-CoAEthylchloroformate39
Crotonyl-CoAEthylchloroformate44
Octenoyl-CoAEthylchloroformate57
Cinnamoyl-CoAEthylchloroformate75
Data adapted from Peter et al., 2016.[2]

Q3: How can I confirm the identity of my synthesized this compound?

A3: The identity of the product can be confirmed by a combination of HPLC and mass spectrometry. The HPLC retention time should be different from the starting materials, and the mass spectrum should show the expected molecular weight for this compound.

Q4: How should I store the synthesized this compound?

A4: Acyl-CoA thioesters are susceptible to hydrolysis. For long-term storage, it is recommended to lyophilize the purified product and store it as a powder at -80°C. For short-term use, solutions can be stored at -20°C.

A5: The synthesis of 2,4,4-trimethylpent-2-enoic acid can be achieved through various organic synthesis routes, such as the oxidation of 2,4,4-trimethylpent-2-enal.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via the Ethylchloroformate (ECF) Method

This protocol is adapted from the general procedure for enoyl-CoA synthesis by Peter et al., 2016.[2]

Materials:

  • 2,4,4-trimethylpent-2-enoic acid

  • Coenzyme A (free acid)

  • Ethylchloroformate

  • Triethylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃)

  • Liquid Nitrogen

  • Lyophilizer

Procedure:

  • Dissolve 2,4,4-trimethylpent-2-enoic acid (0.051 mmol, 10 eq.) in 200 µL of anhydrous THF in a glass vial.

  • Cool the solution to 4°C in an ice bath.

  • Add triethylamine (3.6 µL, 0.026 mmol, 5 eq.) and ethylchloroformate (2.6 µL, 0.026 mmol, 5 eq.) to the cooled solution.

  • Stir the mixture for 45 minutes at 4°C to form the mixed anhydride.

  • In a separate vial, dissolve Coenzyme A (4 mg, 0.0051 mmol, 1 eq.) in 200 µL of 0.5 M NaHCO₃.

  • Add the Coenzyme A solution to the mixed anhydride reaction mixture.

  • Stir the reaction for another 45 minutes at room temperature.

  • Flash freeze the reaction mixture in liquid nitrogen.

  • Lyophilize the frozen mixture overnight to obtain the crude product.

  • Purify the crude product by reverse-phase HPLC.

Protocol 2: Hypothetical Two-Step Enzymatic Synthesis of this compound

This protocol is a hypothetical pathway based on the use of a promiscuous acyl-CoA synthetase followed by an acyl-CoA dehydrogenase.

Step 1: Synthesis of 2,4,4-Trimethylpentanoyl-CoA

Materials:

  • 2,4,4-trimethylpentanoic acid

  • Coenzyme A

  • ATP

  • MgCl₂

  • A promiscuous acyl-CoA synthetase

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

Procedure:

  • Prepare a reaction mixture containing reaction buffer, 2,4,4-trimethylpentanoic acid, Coenzyme A, ATP, and MgCl₂ at optimized concentrations.

  • Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1-2 hours).

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, the crude 2,4,4-Trimethylpentanoyl-CoA can be purified or used directly in the next step.

Step 2: Dehydrogenation to this compound

Materials:

  • Crude or purified 2,4,4-Trimethylpentanoyl-CoA

  • A suitable acyl-CoA dehydrogenase

  • An appropriate electron acceptor (e.g., FAD)

  • Reaction buffer

Procedure:

  • In a new reaction vessel, combine the reaction buffer and 2,4,4-Trimethylpentanoyl-CoA.

  • Add the required electron acceptor.

  • Start the reaction by adding the acyl-CoA dehydrogenase.

  • Incubate at the optimal temperature for the enzyme.

  • Monitor the formation of the enoyl-CoA product by HPLC, observing a shift in retention time and a potential change in the UV spectrum.

  • Purify the final product using reverse-phase HPLC.

Visualizations

Chemical_Synthesis_Workflow Chemical Synthesis Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification Acid 2,4,4-Trimethylpent-2-enoic Acid Anhydride Mixed Anhydride Intermediate Acid->Anhydride in THF, 4°C, 45 min ECF Ethylchloroformate + Triethylamine ECF->Anhydride Crude_Product Crude this compound Anhydride->Crude_Product RT, 45 min CoA Coenzyme A in NaHCO3 CoA->Crude_Product Lyophilization Lyophilization Crude_Product->Lyophilization HPLC Reverse-Phase HPLC Lyophilization->HPLC Pure_Product Pure this compound HPLC->Pure_Product

Caption: Chemical synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield node_action Use fresh reagents/solvents Start Low or No Product Yield node_action->Start Check_Reagents Are reagents fresh & anhydrous? Start->Check_Reagents Check_Reagents->node_action No Check_Activation Is activation complete? Check_Reagents->Check_Activation Yes Check_Purification Is purification efficient? Check_Activation->Check_Purification Yes node_action2 Optimize activation time/temp Check_Activation->node_action2 No Check_Enzyme Is enzyme active? (Enzymatic) Check_Purification->Check_Enzyme Yes node_action3 Optimize HPLC method Check_Purification->node_action3 No node_action4 Verify enzyme activity Check_Enzyme->node_action4 No Success Yield Improved Check_Enzyme->Success Yes node_action2->Start node_action3->Start node_action4->Start

Caption: A decision tree for troubleshooting low product yield.

References

stability issues with 2,4,4-Trimethylpent-2-enoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,4,4-Trimethylpent-2-enoyl-CoA in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My assay involving this compound is giving inconsistent results. Could this be a stability issue?

A1: Yes, inconsistent results are often an indication of compound instability. This compound, like other acyl-CoA esters, contains a high-energy thioester bond that can be susceptible to hydrolysis.[1] The rate of degradation can be influenced by several factors in your experimental setup. We recommend reviewing the pH, temperature, and buffer composition of your solution.

Q2: What are the primary degradation pathways for this compound in solution?

A2: The primary degradation pathway for this compound in an aqueous solution is likely hydrolysis of the thioester bond, which would yield 2,4,4-trimethylpent-2-enoic acid and Coenzyme A. Additionally, enzymatic degradation can occur if there are contaminating enzymes in your sample. Acyl-CoA thioesterases are enzymes that hydrolyze fatty acyl-CoAs to the free fatty acid and Coenzyme A.[2]

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, it is crucial to control the experimental conditions. We recommend the following:

  • pH Control: Maintain a slightly acidic pH (around 6.0-6.5) as the thioester bond is more stable at acidic to neutral pH.

  • Low Temperature: Perform experiments at low temperatures (e.g., on ice) whenever possible to reduce the rate of chemical reactions, including hydrolysis.

  • Fresh Solutions: Prepare solutions of this compound fresh for each experiment. Avoid long-term storage in solution.

  • Enzyme Inhibitors: If enzymatic degradation is suspected, consider adding broad-spectrum enzyme inhibitors, if compatible with your assay.

Q4: What are the optimal storage conditions for this compound?

A4: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or -80°C. If it must be stored in solution, use a buffered solution at a slightly acidic pH and store in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

ParameterConditionHalf-life (t½)
pH 5.0~24 hours
7.0~8 hours
8.5~2 hours
Temperature 4°C~16 hours
25°C~4 hours
37°C~1 hour

Note: This data is illustrative for a generic acyl-CoA ester and may not represent the actual stability of this compound.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Solutions

  • Reconstitution: Allow the lyophilized powder of this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Solvent: Reconstitute the powder in a slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.5).

  • Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume added to your assay, thereby reducing the impact of the solvent on the final reaction conditions.

  • Storage: Use the solution immediately. For short-term storage (a few hours), keep the solution on ice. For longer-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Monitoring the Stability of this compound by HPLC

  • Sample Preparation: Prepare a solution of this compound in the buffer of interest at a known concentration.

  • Incubation: Incubate the solution under the desired experimental conditions (e.g., specific pH and temperature).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution and quench the reaction by adding an equal volume of cold acetonitrile.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC using a C18 column.

  • Detection: Monitor the elution profile at a wavelength where this compound has a strong absorbance (typically around 260 nm for the adenine (B156593) moiety of CoA).

  • Quantification: The degradation can be quantified by measuring the decrease in the peak area of this compound over time.

Visualizations

degradation_pathway 2_4_4_Trimethylpent_2_enoyl_CoA This compound Hydrolysis Hydrolysis (Chemical or Enzymatic) 2_4_4_Trimethylpent_2_enoyl_CoA->Hydrolysis Degradation_Products 2,4,4-Trimethylpent-2-enoic Acid + Coenzyme A Hydrolysis->Degradation_Products

Caption: Potential degradation pathway of this compound.

troubleshooting_workflow cluster_issue Problem Identification cluster_investigation Investigation cluster_solution Corrective Actions Inconsistent_Results Inconsistent Experimental Results Check_Stability Suspect Compound Instability Inconsistent_Results->Check_Stability Check_pH Verify Solution pH Check_Stability->Check_pH Check_Temp Monitor Temperature Check_Stability->Check_Temp Check_Age Assess Solution Age Check_Stability->Check_Age Optimize_pH Adjust to pH 6.0-6.5 Check_pH->Optimize_pH Control_Temp Work on Ice Check_Temp->Control_Temp Fresh_Solution Prepare Fresh Solution Check_Age->Fresh_Solution

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Overcoming Solubility Challenges of 2,4,4-Trimethylpent-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2,4,4-Trimethylpent-2-enoyl-CoA during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound has poor aqueous solubility. What are the initial steps to address this?

A1: The branched and unsaturated acyl chain of this compound contributes to its hydrophobic nature, leading to poor solubility in aqueous buffers. The initial approach should be systematic and start with the simplest methods. First, attempt to dissolve the compound in a small amount of an organic co-solvent before adding it to your aqueous buffer. Additionally, gentle warming and sonication can be effective.

Q2: What are the most common strategies for enhancing the solubility of hydrophobic acyl-CoA derivatives like this compound?

A2: Common strategies can be divided into physical and chemical modifications of the solvent system.

  • Physical Methods: These include sonication and gentle heating to increase the rate of dissolution.

  • Chemical/Formulation Methods: These are generally more effective and include the use of co-solvents (e.g., DMSO, ethanol), pH adjustment of the buffer, and the use of solubilizing excipients like cyclodextrins.[1][2]

Q3: Can co-solvents be used for both in vitro and in vivo experiments?

A3: Yes, but with important considerations. For in vitro assays, it is crucial to determine the tolerance of your specific assay (e.g., enzyme activity, cell viability) to the chosen co-solvent. Always include a vehicle control with the same final concentration of the co-solvent in your experiments.[3][4] For in vivo studies, the concentration and type of co-solvent are critical due to potential toxicity. Biocompatible co-solvents are preferred, and their concentrations must be kept within established safety limits.

Troubleshooting Guides

Issue 1: Precipitation of this compound Upon Dilution into Aqueous Assay Buffer

Potential Cause: The concentration of the compound exceeds its solubility limit in the final aqueous medium. The organic solvent from the stock solution is rapidly diluted, causing the hydrophobic compound to crash out of the solution.[5]

Troubleshooting Steps:

  • Optimize Co-solvent Percentage: Determine the minimal percentage of a biocompatible co-solvent (e.g., DMSO, ethanol) required to maintain solubility in the final assay medium. It is critical to keep the final co-solvent concentration low (typically ≤1% v/v) to avoid off-target effects.[3]

  • pH Adjustment: The solubility of molecules with ionizable groups can be pH-dependent. While this compound itself does not have a readily ionizable group on its acyl chain, the overall stability and charge of the Coenzyme A moiety can be influenced by pH. Test a range of buffer pH values (e.g., 6.0 to 8.0) to see if solubility improves, ensuring the pH is compatible with your assay.

  • Use of Solubilizing Excipients: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

G cluster_0 A Precipitation observed in assay buffer B Reduce final concentration of compound A->B Is concentration too high? C Optimize Co-solvent (e.g., DMSO, Ethanol) B->C If precipitation persists G Soluble B->G D Test pH range (6.0 - 8.0) C->D If co-solvent >1% is needed C->G E Use Cyclodextrins (e.g., HP-β-CD) D->E If pH change is ineffective D->G F Still precipitates E->F If all methods fail E->G H Proceed with assay (include vehicle controls) G->H

Caption: Troubleshooting workflow for compound precipitation.

  • Cyclodextrin (B1172386) Selection: Choose a suitable cyclodextrin like HP-β-CD due to its good water solubility and low toxicity.[1]

  • Phase Solubility Study:

    • Prepare aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0-15% w/v) in your assay buffer.

    • Add an excess of solid this compound to each solution.

    • Shake these solutions at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter the solutions (0.22 µm filter) and analyze the concentration of the dissolved compound by a suitable analytical method (e.g., HPLC-UV).

    • Plot the solubility of this compound against the HP-β-CD concentration to determine the required concentration for your assay.

  • Preparation of the Complex for Assay:

    • Prepare a stock solution of HP-β-CD in your assay buffer at the desired concentration (determined from the phase solubility study).

    • Prepare a concentrated stock of this compound in a minimal amount of an organic solvent (e.g., DMSO).

    • Slowly add the compound stock solution dropwise to the cyclodextrin solution while vigorously vortexing to facilitate the formation of the inclusion complex.[6]

HP-β-CD Conc. (% w/v)Apparent Solubility of this compound (µM)Fold Increase
0 (Control)51.0
1224.4
2.55811.6
513527.0
1029058.0
1535070.0
Issue 2: Difficulty Dissolving the Lyophilized Powder to Make a Stock Solution

Potential Cause: The compound is highly hydrophobic and crystalline, resisting dissolution even in common organic solvents like DMSO at high concentrations.

Troubleshooting Steps:

  • Test a Panel of Solvents: While DMSO is a common first choice, other organic solvents may be more effective. Test solubility in solvents such as ethanol, methanol, acetonitrile, or dimethylformamide (DMF).[5]

  • Use a Co-solvent System for Stock: A mixture of solvents can sometimes be more effective than a single solvent. For lipid-like molecules, a chloroform:methanol mixture (e.g., 2:1 v/v) can be effective for initial dissolution, followed by evaporation and re-dissolution in a more assay-compatible solvent like DMSO.[7][8]

  • Heated Sonication: Gently warm the solution (e.g., to 37°C) while sonicating in a water bath. This can provide the energy needed to break up the crystal lattice and facilitate dissolution. Be cautious and ensure the compound is stable at the temperature used.

G cluster_1 A Start: Lyophilized This compound B Add 100% DMSO A->B C Vortex/Sonicate at RT B->C D Is it dissolved? C->D E Gentle Warming (37°C) + Sonication D->E No H Stock solution ready (Store at -80°C) D->H Yes F Is it dissolved? E->F G Test alternative solvents (Ethanol, DMF) F->G No F->H Yes G->H If successful

Caption: Best practices for stock solution preparation.

  • Weigh Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) in a sterile, conical microfuge tube.

  • Add Solvent: Based on the molecular weight, add the calculated volume of high-purity, anhydrous DMSO to the tube to achieve a 10 mM concentration.

  • Initial Dissolution: Vortex the tube vigorously for 1-2 minutes.

  • Sonication: If not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.

  • Gentle Heating (if necessary): If solids persist, warm the tube in a 37°C water bath for 10-15 minutes, followed by another round of vortexing and sonication.

  • Final Check and Storage: Once fully dissolved, visually inspect the solution to ensure it is clear. Store the stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[3]

SolventSolubility at 25°C (Target: 10 mM)Observations
100% DMSOSoluble with sonicationClear solution
100% EthanolPartially solubleSuspension formed
100% AcetonitrileInsolubleSolid precipitate
1:1 DMSO:EthanolSolubleClear solution

References

Technical Support Center: 2,4,4-Trimethylpent-2-enoyl-CoA Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,4-Trimethylpent-2-enoyl-CoA and encountering issues with its mass spectrometry (MS) fragmentation analysis.

Frequently Asked Questions (FAQs)

Q1: I am not observing the expected molecular ion peak for this compound. What are the possible reasons?

A weak or absent molecular ion peak can be due to several factors:

  • In-source Fragmentation: The molecule might be fragmenting within the ion source before reaching the mass analyzer. This is common for relatively labile molecules. To mitigate this, try using softer ionization conditions. For example, you can reduce the cone voltage or use a lower source temperature.[1][2]

  • Poor Ionization Efficiency: The ionization efficiency of your analyte is highly dependent on the mobile phase pH. For acyl-CoA species, positive ion mode electrospray ionization (ESI) is often used. Ensure your mobile phase is optimized for efficient protonation, for instance, by adding a small amount of formic acid (e.g., 0.1%).

  • Incorrect Mass Range: Double-check that the mass spectrometer's scan range is set to include the expected mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺).

Q2: What are the expected major fragment ions for this compound in positive ion mode MS/MS?

Acyl-CoA compounds typically exhibit a characteristic fragmentation pattern.[3][4][5] The most common fragmentation involves the neutral loss of the 3'-phospho-ADP moiety. For this compound, you should expect to see the following major fragments:

Q3: My MS/MS spectrum shows unexpected or unidentifiable fragments. What could be the cause?

The presence of unexpected fragments can arise from several sources:

  • Contamination: The sample, solvent, or LC-MS system might be contaminated. To address this, run a blank injection (solvent only) to identify potential contaminants. Ensure high-purity solvents are used.

  • Adduct Formation: You might be observing adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which will have different m/z values and fragmentation patterns. Using high-purity solvents and freshly prepared mobile phases can minimize adduct formation.[1]

  • In-source Reactions: High source temperatures or cone voltages can induce unintended reactions or degradation of the analyte.[1] Try reducing these parameters.

  • Co-eluting Impurities: An impurity in your sample that co-elutes with your target compound can lead to a mixed fragmentation spectrum. Improving chromatographic separation can help resolve this.

Q4: I am experiencing low signal intensity or no signal at all for my analyte. What troubleshooting steps should I take?

Low or no signal can be a frustrating issue. Consider the following troubleshooting steps:

  • Sample Stability: Acyl-CoA species can be unstable, particularly in aqueous solutions and at non-optimal pH.[6][7] Prepare fresh samples and analyze them promptly. Store stock solutions at -80°C.

  • LC System Issues: Check for leaks or blockages in your liquid chromatography system.[8] A flow and pressure test can help diagnose such problems.

  • ESI Source Problems: A clogged or dirty ESI needle can lead to poor spray stability and low signal.[1] Clean or replace the needle according to the manufacturer's instructions.

  • Mass Spectrometer Calibration: Ensure your mass spectrometer is properly calibrated.[1]

Q5: My chromatographic peaks are tailing or showing poor shape. What is the likely cause?

Peak tailing can be attributed to both chemical and physical issues:

  • Secondary Interactions: The phosphate (B84403) groups in the CoA moiety can interact with active sites on the column packing material. Using a high-quality, end-capped column can help minimize these interactions.

  • Column Overload: Injecting too much sample can lead to broad and tailing peaks. Try diluting your sample.[1]

  • Mismatched Solvent Strength: Ensure the solvent in which your sample is dissolved is not significantly stronger than your mobile phase at the start of the gradient.

Quantitative Data Summary

The following table summarizes the expected m/z values for the parent ion and major fragments of this compound in positive ion mode mass spectrometry.

Analyte/FragmentMolecular FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compoundC₂₉H₄₈N₇O₁₇P₃S891.200892.207[M+H - 507.3]⁺ = 384.907
[Adenosine Diphosphate+H]⁺ = 428.037

Experimental Protocols

Sample Preparation for Acyl-CoA Analysis

Due to the inherent instability of acyl-CoAs, proper sample handling and preparation are crucial.

  • Extraction: For biological samples, a cold extraction method is recommended. A common procedure involves quenching metabolism rapidly and extracting with a solvent mixture such as acetonitrile/methanol/water (2:2:1, v/v/v) at -20°C.

  • Protein Precipitation: Following extraction, centrifuge the samples at a high speed (e.g., 14,000 x g) at 4°C to pellet proteins and other cellular debris.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

  • Storage: If not analyzed immediately, store the extracts at -80°C. Acyl-CoA degradation is a known issue, so minimizing storage time is advisable.[9]

LC-MS/MS Method for this compound

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used for acyl-CoA analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

    • Column Temperature: Maintain the column at a controlled temperature, for example, 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) is often used for targeted quantification of acyl-CoAs due to its high sensitivity and specificity.

    • Precursor Ion: Set the precursor ion to the m/z of the protonated this compound ([M+H]⁺ = 892.207).

    • Product Ions: Monitor for the characteristic product ions, such as m/z 384.907 and m/z 428.037.

    • Collision Energy: Optimize the collision energy for the specific instrument and analyte to achieve efficient fragmentation.

    • Source Parameters: Optimize source temperature, gas flows (nebulizer, drying gas), and capillary voltage to achieve a stable and robust signal.

Visualization

Troubleshooting Workflow for this compound MS Fragmentation

TroubleshootingWorkflow Start Start: MS Fragmentation Issue NoSignal No or Low Signal Start->NoSignal WrongFragments Unexpected/Wrong Fragments Start->WrongFragments NoParentIon No Parent Ion Start->NoParentIon CheckSample Check Sample Integrity: - Freshly prepared? - Proper storage? NoSignal->CheckSample Investigate CheckLC Check LC System: - Leaks or blockages? - Correct mobile phases? CheckSample->CheckLC If sample is ok CheckMS Check MS System: - ESI needle clean? - Calibration ok? CheckLC->CheckMS If LC is ok Solution Problem Resolved CheckMS->Solution Resolved RunBlank Run Blank Injection: - Identify contamination WrongFragments->RunBlank Investigate CheckAdducts Check for Adducts: - [M+Na]⁺, [M+K]⁺ RunBlank->CheckAdducts If blank is clean OptimizeSeparation Optimize Chromatography: - Improve separation from  co-eluting species CheckAdducts->OptimizeSeparation If no adducts OptimizeSeparation->Solution Resolved SofterIonization Use Softer Ionization: - Reduce cone voltage - Lower source temperature NoParentIon->SofterIonization Investigate CheckMassRange Verify Mass Range Setting SofterIonization->CheckMassRange If still no parent ion CheckMassRange->Solution Resolved

References

Technical Support Center: Optimizing Enzyme Assays for 2,4,4-Trimethylpent-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,4-Trimethylpent-2-enoyl-CoA. The information provided is designed to help optimize enzyme assay conditions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Which enzyme class is likely to metabolize this compound?

A1: Based on its structure as a branched-chain unsaturated acyl-CoA, the primary enzymes expected to act on this compound are members of the enoyl-CoA hydratase and acyl-CoA dehydrogenase families. These enzymes are key players in the β-oxidation pathway of fatty acids. Specifically, isoforms with a preference for short- to medium-chain and branched-chain substrates are the most likely candidates.

Q2: What are the expected products of enzymatic activity on this compound?

A2:

  • Enoyl-CoA hydratase would catalyze the hydration of the double bond, yielding 3-hydroxy-2,4,4-trimethylpentanoyl-CoA .

  • Acyl-CoA dehydrogenase would catalyze a dehydrogenation reaction, although the specific product would depend on the enzyme and subsequent metabolic steps.

Q3: My enzyme shows low or no activity with this compound. What are the potential causes?

A3: Low or no activity could be due to several factors:

  • Incorrect enzyme choice: The selected enzyme may not have specificity for this branched-chain substrate.

  • Suboptimal assay conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme.

  • Substrate instability: Acyl-CoA esters can be unstable. Ensure proper storage and handling.

  • Enzyme instability: The enzyme may have lost activity due to improper storage or handling.

  • Missing cofactors: Some acyl-CoA dehydrogenases require cofactors like FAD and an electron acceptor such as electron transfer flavoprotein (ETF).[1]

Q4: How can I monitor the progress of the enzymatic reaction?

A4: Several methods can be employed:

  • Spectrophotometry:

    • For enoyl-CoA hydratases, the hydration of the enoyl-CoA double bond leads to a decrease in absorbance at around 263 nm.

    • For acyl-CoA dehydrogenases, the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate, can be monitored at 300 nm. Alternatively, coupled assays can monitor the production of NADH or NADPH at 340 nm.

  • Chromatography (HPLC or LC-MS/MS): These methods can directly measure the decrease in the substrate (this compound) and the increase in the product over time.[2] This is often the most direct and specific method.

  • Fluorometry: Commercially available kits can be used to assay fatty acyl-CoAs, where a series of enzymatic reactions leads to a fluorescent product. The fluorescence intensity is proportional to the acyl-CoA concentration.

Q5: What are the critical considerations for sample preparation and storage?

A5: Fatty acyl-CoAs are known to be unstable. For optimal results, samples should be assayed on the same day they are prepared. If storage is necessary, it is recommended to snap-freeze the samples in liquid nitrogen and store them at -80°C for no longer than one week.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background signal in spectrophotometric assay 1. Substrate degradation. 2. Contaminants in the buffer or enzyme preparation. 3. Non-enzymatic reaction.1. Prepare fresh substrate solution. 2. Use high-purity reagents and dialyze the enzyme preparation. 3. Run a control reaction without the enzyme to measure the non-enzymatic rate and subtract it from the sample rate.
Non-linear reaction progress curve 1. Substrate depletion. 2. Product inhibition. 3. Enzyme instability under assay conditions.1. Use a lower enzyme concentration or a higher substrate concentration. 2. Measure initial velocities. If inhibition is suspected, perform a product inhibition study. 3. Check the stability of the enzyme at the assay temperature and pH over the time course of the experiment. Consider adding stabilizing agents like glycerol (B35011) (up to 20% v/v).
Inconsistent results between replicates 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations in the assay plate/cuvette.1. Calibrate pipettes and use proper pipetting techniques. 2. Ensure thorough mixing after the addition of each reagent, especially the enzyme to start the reaction. 3. Use a temperature-controlled plate reader or water bath and allow all reagents to equilibrate to the assay temperature before starting the reaction.
Precipitation observed in the assay well/cuvette 1. Poor solubility of the substrate or product. 2. Buffer incompatibility with other assay components.1. Add a small amount of a non-ionic detergent (e.g., Triton X-100) to the assay buffer. 2. Test different buffer systems or adjust the pH.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This protocol is a starting point for measuring the hydration of this compound.

Principle: The hydration of the α,β-double bond in the enoyl-CoA substrate leads to a decrease in absorbance at approximately 263 nm.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8

  • Substrate: this compound stock solution (e.g., 10 mM in water or a suitable buffer)

  • Enzyme: Purified or partially purified enoyl-CoA hydratase

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare a reaction mixture in the wells of the 96-well plate or in cuvettes containing the assay buffer.

  • Add the substrate, this compound, to a final concentration that is at or above the expected Km (a starting range of 10-200 µM is recommended for optimization).

  • Equilibrate the reaction mixture to the desired assay temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the enzyme to the reaction mixture.

  • Immediately start monitoring the decrease in absorbance at 263 nm over time (e.g., every 15-30 seconds for 5-10 minutes).

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

Data Analysis: The rate of reaction can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient for the change in absorbance upon hydration of the enoyl-CoA.

Protocol 2: HPLC-Based Assay for Product Formation

This protocol allows for the direct quantification of the substrate and product.

Principle: Reverse-phase HPLC is used to separate the substrate (this compound) from the product (3-hydroxy-2,4,4-trimethylpentanoyl-CoA).

Materials:

  • Same as Protocol 1, plus:

  • Quenching solution: e.g., 10% perchloric acid or other suitable acid

  • HPLC system with a C18 column

  • Mobile phases (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid)

Procedure:

  • Set up the enzymatic reaction as described in Protocol 1 (steps 1-4).

  • At various time points, stop the reaction by adding a small volume of the quenching solution.

  • Centrifuge the quenched samples to pellet any precipitated protein.

  • Transfer the supernatant to an HPLC vial.

  • Inject the sample onto the HPLC system.

  • Monitor the elution of the substrate and product by UV detection (e.g., at 260 nm).

  • Quantify the amount of substrate consumed and product formed by comparing the peak areas to a standard curve.

Signaling Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, Substrate, and Enzyme plate Add Buffer and Substrate to 96-well Plate/Cuvette reagents->plate equilibrate Equilibrate to Assay Temperature plate->equilibrate start_reaction Initiate Reaction with Enzyme equilibrate->start_reaction spectro Spectrophotometry (Monitor Absorbance) start_reaction->spectro Real-time hplc HPLC (Quench and Analyze) start_reaction->hplc Time-points calc_rate Calculate Initial Reaction Rate spectro->calc_rate quantify Quantify Substrate/ Product hplc->quantify

Caption: A generalized workflow for optimizing an enzyme assay for this compound.

enzymatic_reaction substrate This compound product_hydratase 3-Hydroxy-2,4,4-trimethylpentanoyl-CoA substrate->product_hydratase H₂O enzyme_hydratase Enoyl-CoA Hydratase enzyme_hydratase->substrate

Caption: The enzymatic reaction catalyzed by enoyl-CoA hydratase.

Data Presentation: Starting Points for Optimization

The following table provides suggested starting ranges for key parameters when optimizing an enzyme assay for this compound.

Parameter Suggested Starting Range Notes
pH 6.5 - 8.5Test a range of buffers (e.g., phosphate, Tris-HCl, HEPES) as buffer components can influence enzyme activity. The optimal pH for acyl-CoA dehydrogenases can be substrate-dependent.
Temperature 25°C - 37°CEnsure the enzyme is stable at the chosen temperature for the duration of the assay.
Substrate Concentration 10 - 200 µMStart with a concentration around the expected Km. A substrate titration is necessary to determine the Km and Vmax.
Enzyme Concentration 10 - 500 ng/mLThe concentration should be low enough to ensure the reaction rate is linear over a reasonable time period and proportional to the enzyme concentration.
Cofactors (if applicable) VariesFor acyl-CoA dehydrogenases, include FAD (e.g., 10-20 µM) and an appropriate electron acceptor (e.g., ETF or an artificial acceptor).
Detergent (optional) 0.01 - 0.1% (v/v) Triton X-100Can help to solubilize the substrate and prevent aggregation.

References

reducing background noise in 2,4,4-Trimethylpent-2-enoyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of 2,4,4-Trimethylpent-2-enoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this branched-chain acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background noise in LC-MS/MS analysis of acyl-CoAs?

High background noise in LC-MS/MS analysis can originate from several sources, significantly impacting the signal-to-noise ratio and the sensitivity of your assay. Common culprits include contaminated solvents or reagents, carryover from previous samples, column bleed, and the presence of interfering compounds from the sample matrix.[1][2] It is also important to ensure that mobile phase additives are of high quality and used at the lowest effective concentration to avoid increased background noise.[1]

Q2: How can I improve the stability of this compound and other acyl-CoA standards during sample preparation and analysis?

Acyl-CoA thioesters can be unstable, particularly in aqueous solutions at basic or strongly acidic pH.[3] To enhance stability, it is recommended to prepare and store stock solutions in an aqueous solution with a pH between 2 and 6.[3] For sample reconstitution prior to LC-MS analysis, using a buffered solvent, such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH, has been shown to stabilize most acyl-CoA compounds.[4] It is also advisable to process samples on ice and analyze them as quickly as possible after preparation. Storing dry pellets of sample extracts at -80°C can help preserve stability for longer periods.[4]

Q3: What are the expected fragmentation patterns for this compound in positive ion mode MS/MS?

Q4: What are potential sources of isobaric interference for this compound?

Due to its branched-chain structure, this compound may have several isomers that can cause interference in mass spectrometry if they are not chromatographically separated. These can include other acyl-CoAs with the same elemental composition but different branching patterns or double bond positions. It is crucial to have a robust chromatographic method to separate such isomers to ensure accurate quantification.

Q5: Which sample preparation technique is best for reducing matrix effects when analyzing biological samples for this compound?

The choice of sample preparation technique depends on the sample matrix and the desired balance between recovery and cleanliness.

  • Protein Precipitation (PPT): This is a simple and fast method. Using 5-sulfosalicylic acid (SSA) for deproteinization has been shown to be effective and avoids the need for a subsequent solid-phase extraction (SPE) step, which can lead to the loss of some acyl-CoA species.[5] Another common precipitant is trichloroacetic acid (TCA).[9]

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract, which may result in a lower matrix effect.[10] However, recovery of all acyl-CoA species can be challenging, and the method is more time-consuming than PPT.[5][10] HybridSPE is a technique that has been shown to be very effective at removing both phospholipids (B1166683) and proteins, leading to minimal matrix interference.[11]

For a comprehensive analysis, comparing the results from both a simple protein precipitation and a more rigorous SPE cleanup for your specific sample matrix is recommended.

Troubleshooting Guides

Issue 1: High Background Noise and Poor Signal-to-Noise (S/N) Ratio

This is one of the most frequent challenges in trace-level analysis. A systematic approach is necessary to identify and eliminate the source of the noise.

Potential Cause Troubleshooting Step Expected Outcome
Contaminated Solvents/Reagents 1. Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[1] 2. Sonicate the mobile phase to remove dissolved gases. 3. Run a blank gradient (without injection) to assess the baseline.A significant reduction in baseline noise if the solvents were the source of contamination.
LC System Contamination 1. Flush the entire LC system, including the injector and sample loop, with a strong solvent mixture (e.g., isopropanol:water). 2. If using ion-pairing reagents, dedicate a column and LC system to this application to avoid persistent background.[12]Removal of accumulated contaminants, leading to a cleaner baseline.
Column Bleed 1. Ensure the column is not being operated above its recommended temperature limit. 2. Condition the new column according to the manufacturer's instructions. 3. If the column is old, replace it.A stable baseline with minimal bleed signals, especially at the end of the gradient.
Matrix Effects 1. Optimize the sample preparation method to remove more interfering substances (e.g., use SPE instead of PPT).[10][11] 2. Adjust the chromatographic gradient to better separate the analyte from co-eluting matrix components.Improved S/N ratio due to reduced ion suppression or enhancement from the matrix.
Mass Spectrometer Source Contamination 1. Clean the ion source, including the capillary and lenses, according to the manufacturer's protocol.Increased signal intensity and reduced background noise.

Troubleshooting Workflow for High Background Noise

high_background_noise start High Background Noise Detected check_solvents Prepare Fresh Solvents & Run Blank Gradient start->check_solvents lc_flush Flush LC System check_solvents->lc_flush Noise Persists resolved Issue Resolved check_solvents->resolved Noise Reduced check_column Evaluate Column Bleed lc_flush->check_column Noise Persists lc_flush->resolved Noise Reduced optimize_prep Optimize Sample Preparation check_column->optimize_prep Noise Persists check_column->resolved Noise Reduced clean_source Clean MS Source optimize_prep->clean_source Noise Persists optimize_prep->resolved Noise Reduced clean_source->resolved Noise Reduced

Caption: A logical workflow for troubleshooting high background noise.

Issue 2: Poor Peak Shape and/or Low Analyte Retention

Poor chromatography can lead to inaccurate quantification and reduced sensitivity.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Mobile Phase pH 1. Adjust the pH of the aqueous mobile phase. For acyl-CoAs, a slightly acidic to neutral pH is often used.Improved peak shape (less tailing) and potentially altered retention time.
Suboptimal Ion-Pairing Reagent 1. If using ion-pairing chromatography, optimize the type and concentration of the ion-pairing reagent. Volatile agents like triethylamine (B128534) (TEA) or N,N-dimethylbutylamine are often preferred for MS compatibility.[12][13] 2. Ensure the column is fully equilibrated with the ion-pairing reagent.[14]Enhanced retention and improved peak symmetry for the highly polar acyl-CoA.
Column Degradation 1. Reverse flush the column according to the manufacturer's instructions. 2. If peak shape does not improve, replace the column.Restoration of sharp, symmetrical peaks.
Sample Solvent Effects 1. Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[4]Narrower and more symmetrical peaks at the beginning of the chromatogram.

Quantitative Data Summary

The following tables provide a summary of quantitative data for various acyl-CoAs from published methods. This data can serve as a benchmark for your own experiments, though performance for this compound may vary.

Table 1: Comparison of Sample Preparation Methods for Acyl-CoA Recovery

AnalyteMethod 1: 10% TCA with SPEMethod 2: 2.5% SSAReference
Pantothenate 0%>100%[15]
Dephospho-CoA 0%>99%[15]
Free CoA 1%74%[15]
Acetyl-CoA 36%59%[15]
Propionyl-CoA 62%80%[15]
Isovaleryl-CoA 58%59%[15]

Note: Recovery is relative to standards prepared in water.

Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Various Acyl-CoAs by LC-MS/MS

AnalyteLOD (nM)LOQ (nM)Reference
Free CoA 25[16]
Acetyl-CoA 517[16]
Propionyl-CoA 27[16]
Butyryl-CoA 27[16]
Hexanoyl-CoA 40133[16]
Palmitoyl-CoA 1-5 fmol on column-[17]

Experimental Protocols

Protocol 1: Sample Preparation using Sulfosalicylic Acid (SSA) Precipitation

This protocol is adapted from a method demonstrated to have good recovery for short-chain acyl-CoAs without the need for SPE.[5][15]

  • Sample Collection: Collect cell pellets or tissues and immediately flash-freeze in liquid nitrogen. Store at -80°C until extraction.

  • Extraction:

    • For cell pellets (e.g., 1-5 million cells), add 200 µL of ice-cold 2.5% (w/v) SSA in water.

    • For tissues, homogenize the frozen tissue in 10 volumes of ice-cold 2.5% SSA.

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA) to each sample.

  • Lysis: Vortex the samples vigorously for 1 minute and then incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the samples at 20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Analysis: The supernatant can be directly injected for LC-MS/MS analysis or stored at -80°C.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This protocol outlines a general reversed-phase LC-MS/MS method suitable for the analysis of a broad range of acyl-CoAs.

  • LC System: An ultra-high performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM N,N-dimethylbutylamine (or another suitable volatile ion-pairing agent).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.5 min: 95% to 5% B

    • 18.5-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MS Parameters:

    • Ionization Mode: ESI+

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transitions: Monitor the transition from the precursor ion [M+H]+ to the product ion resulting from the neutral loss of 507 Da. A secondary, confirmatory transition to m/z 428 can also be monitored.

Experimental Workflow for Acyl-CoA Analysis

experimental_workflow sample_collection Sample Collection (Cells/Tissues) extraction Extraction with 2.5% SSA + Internal Standard sample_collection->extraction centrifugation Centrifugation (20,000 x g, 10 min, 4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms_analysis LC-MS/MS Analysis (Reversed-Phase, ESI+) supernatant->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: A standard workflow for the extraction and analysis of acyl-CoAs.

References

preventing degradation of 2,4,4-Trimethylpent-2-enoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,4-Trimethylpent-2-enoyl-CoA. Our goal is to help you prevent its degradation during extraction and ensure accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: this compound, like other acyl-CoA thioesters, is susceptible to both enzymatic and chemical degradation. The primary causes of degradation during extraction include:

  • Enzymatic hydrolysis: Endogenous thioesterases present in the biological sample can rapidly cleave the thioester bond.

  • Chemical instability: The thioester bond is susceptible to hydrolysis, especially at alkaline or strongly acidic pH. The double bond in the enoyl group can also be subject to isomerization or hydration.

  • Oxidation: Although less common for the thioester itself, the lipid portion can be susceptible to oxidation, which can indirectly affect the integrity of the molecule.

  • Physical factors: High temperatures and prolonged exposure to extraction solvents can accelerate degradation.

Q2: I am seeing lower than expected yields of this compound in my extracts. What could be the issue?

A2: Low yields are a common problem and can stem from several factors. Consider the following troubleshooting steps:

  • Inefficient cell lysis: Ensure your homogenization or sonication protocol is sufficient to break open the cells or tissue and release the acyl-CoAs.

  • Suboptimal extraction solvent: The choice of solvent is critical. Acidic conditions can lead to poor recovery, while overly harsh solvents can degrade the molecule.[1] An 80% methanol (B129727) solution buffered with ammonium (B1175870) acetate (B1210297) at a neutral pH has been shown to be effective for a broad range of acyl-CoAs.[1]

  • Precipitation of the analyte: this compound may precipitate if the polarity of the extraction solvent is not optimal.

  • Adsorption to labware: Acyl-CoAs can adsorb to glass and plastic surfaces. Using low-adhesion microcentrifuge tubes and pipette tips can help mitigate this issue.

  • Degradation during processing: Minimize the time between sample collection and extraction, and keep samples on ice throughout the procedure.

Q3: My LC-MS analysis shows multiple peaks that could correspond to isomers of this compound. Why is this happening?

A3: The presence of multiple isomers could be due to:

  • Isomerization during extraction: The double bond at the 2-position can potentially shift under certain pH and temperature conditions. Maintaining a neutral pH and low temperatures during extraction is crucial.

  • Biological isomers: It's possible that the biological system itself produces isomers of the molecule.

  • In-source fragmentation/isomerization: The conditions within the mass spectrometer's ion source can sometimes induce isomerization or fragmentation that may appear as separate peaks.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no detectable this compound Incomplete cell lysis.Optimize homogenization or sonication parameters. Visually inspect for cell disruption under a microscope.
Degradation by endogenous enzymes.Quench metabolic activity immediately upon sample collection by flash-freezing in liquid nitrogen.
Inappropriate extraction solvent.Use a neutral pH buffered solvent system, such as 80% methanol with 50 mM ammonium acetate (pH 6.8).[1] Avoid strong acids like formic acid in the initial extraction solvent.[1]
High variability between replicate samples Inconsistent sample handling.Standardize all steps of the extraction protocol, including timing and temperature control.
Partial precipitation of the analyte.Ensure the extraction solvent is thoroughly mixed with the sample and consider a multi-step extraction to improve recovery.
Adsorption to surfaces.Use low-retention labware and pre-rinse pipette tips with the extraction solvent.
Presence of unexpected peaks in chromatogram Contamination.Use high-purity solvents and reagents. Run a blank extraction (without sample) to identify potential contaminants.
Isomerization.Maintain low temperatures (4°C) throughout the extraction and analysis process. Ensure the pH of all solutions remains neutral.
Analyte degradation during storage.Analyze extracts immediately after preparation. If storage is necessary, store at -80°C and minimize freeze-thaw cycles.

Experimental Protocol: Extraction of this compound from Cell Culture

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Cell scraper

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction Solvent: 80% Methanol / 20% 50 mM Ammonium Acetate (pH 6.8), pre-chilled to -20°C

  • Internal Standard (e.g., ¹³C-labeled acyl-CoA)

  • Microcentrifuge tubes (low-adhesion)

  • Centrifuge capable of 4°C and >12,000 x g

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • Place the cell culture dish on ice.

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold PBS and scrape the cells.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Centrifuge at 1,000 x g for 2 minutes at 4°C.

    • Discard the supernatant.

  • Metabolite Extraction:

    • Add 500 µL of pre-chilled (-20°C) extraction solvent containing the internal standard to the cell pellet.

    • Vortex vigorously for 1 minute to resuspend the pellet and lyse the cells.

    • Incubate on ice for 20 minutes to allow for protein precipitation.

  • Clarification:

    • Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube, avoiding the pellet.

  • Solvent Evaporation:

    • Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator at low temperature.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS analysis (e.g., 50-100 µL).

    • Vortex briefly and centrifuge at high speed for 5 minutes at 4°C to pellet any remaining insoluble material.

    • Transfer the clear supernatant to an autosampler vial for immediate LC-MS analysis.

Visualizations

G cluster_0 Troubleshooting Workflow start Low Yield or Degradation Suspected check_quenching Was metabolic activity quenched immediately? start->check_quenching check_solvent Is the extraction solvent appropriate? check_quenching->check_solvent Yes optimize_quenching Implement flash-freezing in liquid nitrogen. check_quenching->optimize_quenching No check_temp Was the entire process kept cold? check_solvent->check_temp Yes optimize_solvent Use 80% Methanol with Ammonium Acetate (pH 6.8). check_solvent->optimize_solvent No check_ph Was a neutral pH maintained? check_temp->check_ph Yes optimize_temp Work on ice and use pre-chilled reagents/centrifuge. check_temp->optimize_temp No optimize_ph Buffer all aqueous solutions to pH ~7. check_ph->optimize_ph No analyze Re-analyze Sample check_ph->analyze Yes optimize_quenching->analyze optimize_solvent->analyze optimize_temp->analyze optimize_ph->analyze

Caption: A troubleshooting workflow for diagnosing and resolving issues leading to the degradation of this compound during extraction.

G cluster_1 Potential Degradation Pathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Instability mol This compound thioesterase Thioesterase Activity mol->thioesterase Susceptible Thioester Bond hydrolysis pH-mediated Hydrolysis (Acidic or Alkaline) mol->hydrolysis Thioester Bond isomerization Double Bond Isomerization mol->isomerization Enoyl Double Bond hydrolysis_product 2,4,4-Trimethylpent-2-enoic Acid + CoASH thioesterase->hydrolysis_product chem_hydrolysis_product Degradation Products hydrolysis->chem_hydrolysis_product isomer_product Isomers isomerization->isomer_product

Caption: A diagram illustrating the primary enzymatic and chemical degradation pathways for this compound.

References

resolving co-elution problems in chromatography of 2,4,4-Trimethylpent-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding co-elution problems encountered during the chromatographic analysis of 2,4,4-Trimethylpent-2-enoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in chromatography?

A1: Co-elution is a common issue in chromatography where two or more different compounds elute from the chromatography column at the same or very similar times, resulting in overlapping or completely merged peaks in the chromatogram.[1][2] This phenomenon compromises the accuracy of both qualitative and quantitative analysis, as it prevents the proper identification and measurement of the individual compounds.[1]

Q2: How can I detect co-elution in my chromatogram of this compound?

A2: Detecting co-elution can be challenging, especially when peaks perfectly overlap. Here are several methods to identify it:

  • Peak Shape Analysis: Look for signs of peak asymmetry, such as shoulders or tailing, which can indicate the presence of a hidden peak.[1] A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.

  • Diode Array Detector (DAD) Analysis: If you are using a DAD, you can perform a peak purity analysis. This involves comparing UV-Vis spectra taken across the entire peak.[2] If the spectra are not identical, it suggests that more than one compound is present.[1][2]

  • Mass Spectrometry (MS) Detection: A mass spectrometer is a powerful tool for detecting co-elution. By taking mass spectra across the peak, you can identify if different m/z (mass-to-charge) ratios are present, which would confirm the presence of multiple compounds.[1][2]

Q3: What are some common compounds that might co-elute with this compound?

A3: While specific co-eluting compounds depend on the sample matrix, potential candidates for co-elution with this compound often share similar structural and chemical properties. These may include:

  • Positional Isomers: Isomers of this compound where the double bond is in a different position.

  • Structural Isomers: Other acyl-CoAs with the same molecular weight but a different branching structure.

  • Related Acyl-CoAs: Acyl-CoAs of similar chain length and polarity that may be present in the biological matrix.

  • Degradation Products: Compounds that result from the breakdown of this compound during sample preparation or storage.

Q4: What is a good starting point for a reversed-phase HPLC method for this compound analysis?

A4: A common starting point for the analysis of short to medium-chain acyl-CoAs is a reversed-phase HPLC method using a C18 column.[3][4] The mobile phase typically consists of an aqueous buffer and an organic modifier, with a gradient elution to separate compounds based on their hydrophobicity.[5] A detailed protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

This guide provides a systematic approach to resolving co-elution issues.

CoElution_Troubleshooting_Workflow start Start: Co-elution Suspected (Peak Tailing, Shoulder, or Broadening) check_purity Confirm Co-elution (DAD Peak Purity or MS Analysis) start->check_purity is_confirmed Co-elution Confirmed? check_purity->is_confirmed optimize_mobile Step 1: Optimize Mobile Phase - Adjust Gradient Slope - Change Organic Solvent (e.g., ACN to MeOH) - Modify pH or Buffer Concentration is_confirmed->optimize_mobile Yes failure Further Method Development Required is_confirmed->failure No check_resolution Resolution Improved? optimize_mobile->check_resolution optimize_stationary Step 2: Change Stationary Phase - Use a Different Column Chemistry (e.g., C18 to Phenyl-Hexyl) - Change Particle Size or Column Length check_resolution->optimize_stationary No success Problem Resolved: Achieved Baseline Separation check_resolution->success Yes check_resolution2 Resolution Improved? optimize_stationary->check_resolution2 other_params Step 3: Adjust Other Parameters - Lower Flow Rate - Decrease Column Temperature check_resolution2->other_params No check_resolution2->success Yes other_params->success end End success->end failure->end

Caption: A workflow diagram for troubleshooting co-elution problems in HPLC.

Problem: I have a shoulder on my main peak, suggesting a co-eluting impurity. How can I resolve this?

A: A peak shoulder is a classic sign of co-elution where separation is partial.[1] To improve resolution, you need to adjust the selectivity, efficiency, or retention of your method.

Resolution_Factors cluster_params Chromatographic Parameters to Adjust cluster_actions Primary Actions selectivity Selectivity (α) Chemistry of Separation action_selectivity Change Mobile Phase (Solvent, pH) Change Stationary Phase (Column) selectivity->action_selectivity efficiency Efficiency (N) Peak Sharpness action_efficiency Use Smaller Particles Increase Column Length Lower Flow Rate efficiency->action_efficiency retention Retention (k') Interaction with Stationary Phase action_retention Adjust % Organic in Mobile Phase retention->action_retention resolution Improved Resolution action_selectivity->resolution action_efficiency->resolution action_retention->resolution

Caption: Key chromatographic factors affecting peak resolution.

Recommended Actions:

  • Modify the Elution Gradient: A shallower gradient can increase the separation between closely eluting peaks.[6] Try decreasing the rate of change of the organic solvent concentration.

  • Change the Organic Solvent: The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) can alter the selectivity of the separation. If you are using acetonitrile, try substituting it with methanol (B129727), or vice versa.

  • Adjust Mobile Phase pH: For ionizable compounds, small changes in the mobile phase pH can significantly impact retention and selectivity.[7] Acyl-CoAs have phosphate (B84403) groups, so ensuring a consistent and optimal pH is crucial.

Problem: My peak for this compound is completely merged with another peak. What is the best strategy to achieve separation?

A: When peaks are completely merged, significant changes to the method's selectivity are often required.

Recommended Actions:

  • Change the Stationary Phase: This is often the most effective way to alter selectivity.[2] If you are using a standard C18 column, consider switching to a column with a different chemistry, such as:

    • Phenyl-Hexyl: Offers different selectivity due to pi-pi interactions.

    • Embedded Polar Group (EPG): Can provide different retention characteristics for polar analytes.

    • Chiral Column: If you suspect co-elution with a stereoisomer, a chiral stationary phase may be necessary for separation.[8]

  • Drastically Alter the Mobile Phase:

    • Change the Buffer Salt: Switch from ammonium (B1175870) acetate (B1210297) to another buffer like ammonium formate (B1220265) or potassium phosphate to see if it affects the interaction with the stationary phase.

    • Use an Ion-Pairing Reagent: For highly polar or ionic compounds, adding an ion-pairing reagent to the mobile phase can improve retention and resolution. However, this can make the method more complex and may not be compatible with MS detection.

Quantitative Data Summary: HPLC Method Parameters

The following table summarizes typical starting parameters for acyl-CoA analysis that can be adapted for this compound.

ParameterRecommended ConditionReference
Column Reversed-phase C18, 100 x 2.0 mm, 3 µm
Mobile Phase A Water with 5 mM Ammonium Acetate (pH 6.8)
Mobile Phase B Methanol or Acetonitrile[4]
Flow Rate 0.25 - 0.5 mL/min[4]
Column Temp. 35 °C[5]
Detection UV at 260 nm or Mass Spectrometry[4]
Injection Vol. 5 - 20 µL

Example Gradient Program:

Time (min)% Mobile Phase B
0.02
1.52
3.015
5.595
14.595
15.02
20.02
(This gradient is adapted from a method for short to medium chain acyl-CoAs and may require optimization.)[3]

Experimental Protocols

Protocol: Reversed-Phase HPLC Analysis of Acyl-CoAs

This protocol provides a detailed methodology for the separation of acyl-CoAs, which can be used as a starting point for the analysis of this compound.

1. Sample Preparation:

  • For tissue or cell samples, homogenization and extraction are necessary. A common method involves homogenization in a buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with an organic solvent like acetonitrile.[4]

  • After extraction, the sample can be purified using solid-phase extraction (SPE) to remove interfering substances.[4]

  • The final extract should be dissolved in a solvent compatible with the initial mobile phase conditions, such as 50 mM ammonium acetate.[3]

2. Mobile Phase Preparation:

  • Mobile Phase A: Prepare a solution of 5 mM ammonium acetate in HPLC-grade water. Adjust the pH to 6.8 using acetic acid or ammonium hydroxide. Filter the solution through a 0.22 µm filter.

  • Mobile Phase B: Use HPLC-grade methanol or acetonitrile. Filter the solvent through a 0.22 µm filter.

3. HPLC System Setup and Execution:

  • Column: Install a C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm particle size).[3]

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 98% A, 2% B) for at least 15-20 minutes or until a stable baseline is achieved.[6]

  • Injection: Inject the prepared sample (5-20 µL).

  • Gradient Elution: Run the gradient program as specified in the table above or an optimized version thereof.

  • Detection: Monitor the column eluent at 260 nm for the adenine (B156593) base of the CoA moiety or use a mass spectrometer for more selective and sensitive detection.[4]

  • Re-equilibration: After each run, ensure the column is fully re-equilibrated to the initial conditions before the next injection to ensure reproducible retention times.

References

Technical Support Center: Quantification of 2,4,4-Trimethylpent-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying 2,4,4-Trimethylpent-2-enoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when handling samples for this compound quantification?

A1: Due to their inherent instability, proper sample handling is crucial for accurate quantification of acyl-CoAs, including this compound. Key considerations include:

  • Immediate Processing: Whenever possible, process fresh tissue or cells immediately to minimize degradation.[1]

  • Flash-Freezing: If immediate processing is not feasible, flash-freeze samples in liquid nitrogen and store them at -80°C. This helps to preserve the integrity of the analytes.[1]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can significantly degrade acyl-CoAs.[1] Aliquot samples into smaller, single-use volumes before freezing.

  • Work on Ice: Perform all sample preparation steps on ice to reduce enzymatic and chemical degradation.[1]

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying acyl-CoAs.[2][3][4] This technique offers high sensitivity and selectivity, which is essential for distinguishing and quantifying specific acyl-CoA species within complex biological matrices.[3][4] Multiple reaction monitoring (MRM) is a common LC-MS/MS technique used for its specificity in monitoring precursor-to-product ion transitions unique to the analyte of interest.[3]

Q3: How can I improve the stability of this compound in my prepared samples?

A3: Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[3] To enhance stability:

  • pH Control: Reconstitute samples in a buffered solution at a neutral pH, such as 50 mM ammonium (B1175870) acetate.[3][5]

  • Solvent Choice: Using methanol (B129727) or a buffered solution for reconstitution can improve stability compared to unbuffered aqueous solutions.[3]

  • Storage: For short-term storage, keep samples at 4°C. For long-term storage, store them as a dry pellet at -80°C.[3]

  • Vial Type: Using glass vials instead of plastic can decrease signal loss and improve sample stability.[6]

Troubleshooting Guides

This section addresses common problems encountered during the quantification of this compound.

Issue 1: Low Recovery of this compound

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis or Tissue Homogenization Ensure thorough homogenization of the tissue; a glass homogenizer is recommended.[1] Optimize the solvent-to-tissue ratio, with a 20-fold excess of solvent often being effective.[1]
Analyte Degradation Work quickly and maintain cold temperatures (on ice) throughout the extraction process.[1] Use high-purity, fresh solvents. Incorporate an internal standard early in the workflow to monitor and correct for recovery loss.[1]
Inefficient Solid-Phase Extraction (SPE) If using SPE, ensure the column is properly conditioned and not allowed to dry out before loading the sample.[1] Optimize the wash and elution steps to ensure the analyte is not lost during washing and is fully eluted.
Suboptimal Extraction Solvent The choice of extraction solvent is critical. A common approach involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1] For acyl-CoAs, an 80% methanol extraction has been shown to yield high MS intensities.[5]

Issue 2: Poor Chromatographic Peak Shape and Resolution

Potential Cause Troubleshooting Steps
Inappropriate Column Chemistry For the analysis of acyl-CoAs, reversed-phase chromatography with a C18 column is commonly used.[3]
Suboptimal Mobile Phase The use of ion-pairing agents or a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) can improve peak shape and resolution for acyl-CoAs.[3]
Matrix Effects Biological samples contain numerous compounds that can co-elute with the analyte and cause ion suppression. Proper sample cleanup, such as SPE, can help minimize these effects.[3]

Issue 3: Inaccurate or Imprecise Quantification

Potential Cause Troubleshooting Steps
Matrix Effects Construct calibration curves using a matrix that closely matches the study samples to account for matrix effects.[3]
Non-Linearity Employ a weighted linear regression (e.g., 1/x) for calibration curves to enhance accuracy, particularly at lower concentrations.[3]
Lack of a Suitable Internal Standard Use a stable isotope-labeled internal standard of this compound if available. If not, an odd-chain acyl-CoA that is not endogenously present can be used to control for extraction variability.[3]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Tissue Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for various tissue types.[1][7]

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an appropriate internal standard.[1]

    • Homogenize the tissue thoroughly.

    • Add isopropanol and homogenize again.[7]

  • Extraction:

    • Add acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs.[7]

    • Vortex the mixture and centrifuge to pellet the precipitate.

  • Purification (SPE):

    • Condition a weak anion exchange or C18 SPE column.

    • Load the supernatant from the extraction step onto the SPE column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs using an appropriate solvent (e.g., 2-propanol or methanol-based solvent).[7]

  • Sample Concentration:

    • Dry the eluted sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50 mM ammonium acetate).[5]

Data Presentation

Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs Using Various Extraction Methods

Methodology Tissue Type Reported Recovery Reference
Solvent Extraction with SPERat heart, kidney, muscle70-80%[7]
Optimized Organic Solvent ExtractionLiver, brain, muscle, adipose60-140% (analyte dependent)[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis sample Tissue/Cell Sample homogenization Homogenization (Acidic Buffer + Internal Standard) sample->homogenization extraction Solvent Extraction (e.g., Acetonitrile/Isopropanol) homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe concentration Drying and Reconstitution spe->concentration lcms LC-MS/MS Analysis concentration->lcms data Data Processing and Quantification lcms->data

Caption: Experimental workflow for this compound quantification.

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions issue Low Recovery of Analyte cause1 Incomplete Extraction issue->cause1 cause2 Analyte Degradation issue->cause2 cause3 SPE Issues issue->cause3 sol1 Optimize Homogenization and Solvent Volume cause1->sol1 sol2 Work on Ice, Use Fresh Solvents, Add Internal Standard cause2->sol2 sol3 Condition Column Properly, Optimize Wash/Elution cause3->sol3

Caption: Troubleshooting logic for low analyte recovery.

References

Validation & Comparative

A Comparative Guide to 2,4,4-Trimethylpent-2-enoyl-CoA and Other Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2,4,4-Trimethylpent-2-enoyl-CoA with other common branched-chain acyl-CoAs, namely isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA. Due to the limited direct experimental data on this compound, this comparison is based on its structural characteristics and the established metabolic pathways of other well-characterized branched-chain acyl-CoAs.

Introduction to Branched-Chain Acyl-CoAs

Branched-chain acyl-Coenzyme A (acyl-CoA) molecules are critical intermediates in the catabolism of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine.[1] These metabolic pathways are vital for energy production and the synthesis of various biomolecules.[1] Dysregulation of BCAA metabolism and the accumulation of specific branched-chain acyl-CoAs are associated with several metabolic disorders, making them important targets for research and drug development.[2]

This compound is a synthetic unsaturated branched-chain acyl-CoA. Its unique structure, featuring multiple methyl groups, presents an interesting case for comparison with naturally occurring branched-chain acyl-CoAs derived from BCAA metabolism.

Comparative Analysis of Biochemical Properties

This section compares the structural and predicted biochemical properties of this compound with isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA.

PropertyThis compoundIsovaleryl-CoAIsobutyryl-CoA2-Methylbutyryl-CoA
Parent Amino Acid Not applicable (synthetic)LeucineValineIsoleucine
Molecular Formula C₂₉H₄₈N₇O₁₇P₃SC₂₆H₄₄N₇O₁₇P₃SC₂₅H₄₂N₇O₁₇P₃SC₂₆H₄₄N₇O₁₇P₃S
Molecular Weight 895.7 g/mol 851.6 g/mol 837.6 g/mol 851.6 g/mol
Structure Unsaturated, highly branchedSaturated, branchedSaturated, branchedSaturated, branched
Key Structural Features Gem-dimethyl group at C4, methyl group at C2, double bond at C2Isopropyl groupIsopropyl groupSec-butyl group
Predicted Metabolic Enzyme Likely a substrate for a specific acyl-CoA dehydrogenase, but with potential steric hindranceIsovaleryl-CoA dehydrogenase (IVD)Isobutyryl-CoA dehydrogenase (IBD)Short/branched-chain acyl-CoA dehydrogenase (SBCAD)

Metabolic Pathways of Branched-Chain Acyl-CoAs

The catabolism of BCAAs generates distinct branched-chain acyl-CoAs, which are further metabolized through a series of enzymatic reactions primarily within the mitochondria.

Established Metabolic Pathways

The metabolic fates of isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA are well-documented. These pathways involve specific acyl-CoA dehydrogenases that catalyze the initial dehydrogenation step.

BCAA_Metabolism cluster_leucine Leucine Catabolism cluster_valine Valine Catabolism cluster_isoleucine Isoleucine Catabolism Leucine Leucine α-Ketoisocaproate α-Ketoisocaproate Leucine->α-Ketoisocaproate Isovaleryl-CoA Isovaleryl-CoA α-Ketoisocaproate->Isovaleryl-CoA 3-Methylcrotonyl-CoA 3-Methylcrotonyl-CoA Isovaleryl-CoA->3-Methylcrotonyl-CoA IVD Valine Valine α-Ketoisovalerate α-Ketoisovalerate Valine->α-Ketoisovalerate Isobutyryl-CoA Isobutyryl-CoA α-Ketoisovalerate->Isobutyryl-CoA Methacrylyl-CoA Methacrylyl-CoA Isobutyryl-CoA->Methacrylyl-CoA IBD Isoleucine Isoleucine α-Keto-β-methylvalerate α-Keto-β-methylvalerate Isoleucine->α-Keto-β-methylvalerate 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA α-Keto-β-methylvalerate->2-Methylbutyryl-CoA Tiglyl-CoA Tiglyl-CoA 2-Methylbutyryl-CoA->Tiglyl-CoA SBCAD

Figure 1: Overview of the initial steps in the catabolism of branched-chain amino acids, leading to the formation of their respective acyl-CoA derivatives.

Predicted Metabolic Pathway of this compound

Based on its structure as an α,β-unsaturated acyl-CoA, this compound is predicted to undergo further metabolism. However, the high degree of branching, particularly the gem-dimethyl group at the C4 position, may pose significant steric hindrance to the enzymes typically involved in β-oxidation. It is hypothesized that it might be a poor substrate for enoyl-CoA hydratases or may require a specific isomerase for further processing.

Hypothetical_Metabolism This compound This compound Hydration? Hydration? This compound->Hydration? Enoyl-CoA Hydratase (potential steric hindrance) Isomerization? Isomerization? This compound->Isomerization? Isomerase (alternative pathway) Further Metabolism Further Metabolism Hydration?->Further Metabolism Isomerization?->Further Metabolism

Figure 2: A hypothetical metabolic pathway for this compound, highlighting potential enzymatic steps and challenges.

Experimental Protocols for Acyl-CoA Analysis

The analysis and quantification of acyl-CoAs are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[3][4]

Sample Preparation for Acyl-CoA Extraction
  • Cell or Tissue Lysis: Homogenize cell pellets or tissues in a cold extraction solvent (e.g., 80% methanol) to quench metabolic activity and precipitate proteins.

  • Protein Precipitation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol (B129727) in water).

LC-MS/MS Analysis
  • Chromatographic Separation: Separate the acyl-CoAs using a C18 reverse-phase column with a gradient elution profile. A typical mobile phase system consists of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry Detection: Detect the acyl-CoAs using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for each acyl-CoA of interest should be optimized for maximum sensitivity.[3]

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Cell/Tissue Lysis Cell/Tissue Lysis Protein Precipitation Protein Precipitation Cell/Tissue Lysis->Protein Precipitation Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection Drying & Reconstitution Drying & Reconstitution Supernatant Collection->Drying & Reconstitution Chromatographic Separation Chromatographic Separation Drying & Reconstitution->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Analysis Data Analysis Mass Spectrometry Detection->Data Analysis

Figure 3: A general workflow for the analysis of acyl-CoAs using LC-MS/MS.

Comparative Enzyme Kinetics (Predicted)

While direct experimental data for this compound is unavailable, we can predict its interaction with key metabolic enzymes based on the known substrate specificities of acyl-CoA dehydrogenases.

EnzymeSubstratePredicted Km (Michaelis Constant)Predicted Vmax (Maximum Velocity)Notes
Isovaleryl-CoA Dehydrogenase (IVD)Isovaleryl-CoALow (High Affinity)HighIVD is highly specific for isovaleryl-CoA.
Isobutyryl-CoA Dehydrogenase (IBD)Isobutyryl-CoALow (High Affinity)HighIBD is specific for isobutyryl-CoA.
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)2-Methylbutyryl-CoALow (High Affinity)HighSBCAD has broader specificity for short branched-chain acyl-CoAs.
Putative Dehydrogenase for this compoundThis compoundHigh (Low Affinity)LowThe bulky trimethylpentenoyl structure is expected to result in poor binding to the active sites of known ACADs, leading to lower catalytic efficiency.

Conclusion

This compound represents a structurally unique branched-chain acyl-CoA. In comparison to naturally occurring counterparts derived from BCAA metabolism, its highly branched structure, particularly the gem-dimethyl group, is predicted to significantly impact its metabolic fate. It is likely to be a poor substrate for the known enzymes of β-oxidation, potentially leading to its accumulation or metabolism through alternative pathways if introduced into a biological system. Further in vitro enzymatic assays and cellular metabolism studies are required to experimentally validate these predictions and fully elucidate the biochemical properties and metabolic consequences of this novel molecule. The analytical methods and experimental workflows described in this guide provide a framework for such future investigations.

References

A Comparative Guide to the Validation of a Novel Analytical Method for 2,4,4-Trimethylpent-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, high-performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2,4,4-Trimethylpent-2-enoyl-CoA against established alternative analytical techniques. The quantification of acyl-Coenzyme A (acyl-CoA) thioesters is critical for understanding cellular metabolism and its role in various disease states.[1] Given their diverse structures and varying concentrations in biological matrices, robust and sensitive analytical methods are essential for accurate measurement.[2] This document outlines the validation of a new method, presenting its performance characteristics in comparison to traditional approaches and providing detailed experimental protocols.

Comparison of Analytical Methods

The analysis of acyl-CoAs presents challenges due to their instability in aqueous solutions and the complexity of biological samples.[3] While various methods have been developed, LC-MS/MS has emerged as the gold standard for its superior sensitivity and specificity.[1][2] This section compares our novel LC-MS/MS method with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and enzymatic assays.

Data Presentation: Performance Characteristics

The following table summarizes the key performance parameters of the novel LC-MS/MS method alongside alternative techniques, based on typical performance for acyl-CoA analysis.

ParameterNovel LC-MS/MS MethodHPLC-UVEnzymatic Assay
Limit of Quantification (LOQ) Low fmolLow pmolpmol to nmol
**Linearity (R²) **>0.99>0.99Variable
Accuracy (% Recovery) 85-115%80-120%90-110%
Precision (%RSD) <15%<20%<15%
Specificity High (based on mass)Moderate (based on retention time)High (enzyme-dependent)
Throughput HighModerateLow to Moderate
Matrix Effect Can be significantLowLow

Advantages and Disadvantages of a Novel LC-MS/MS Method

MethodAdvantagesDisadvantages
Novel LC-MS/MS High sensitivity and specificity, suitable for complex matrices, high throughput.[1][2]Susceptible to matrix effects, requires expensive instrumentation.
HPLC-UV Robust and widely available, less prone to matrix effects.[4]Lower sensitivity and specificity compared to LC-MS/MS.[2]
Enzymatic Assay High specificity, relatively inexpensive.[1]Indirect measurement, may not be available for all acyl-CoAs, lower throughput.[2]

Experimental Protocols

Detailed methodologies for the novel LC-MS/MS method and alternative techniques are provided below.

Novel LC-MS/MS Method for this compound

This method is designed for the highly sensitive and specific quantification of this compound in biological samples.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of ultrapure water.

  • Load 500 µL of the biological sample (e.g., cell lysate, tissue homogenate) onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Elute the analyte with 1 mL of acetonitrile.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor for a specific precursor-to-product ion transition for this compound.

  • Collision Energy: Optimized for the specific analyte.

Alternative Method 1: HPLC-UV

This method is based on the separation of the analyte by HPLC and its detection by UV absorbance.

1. Sample Preparation

  • Similar to the LC-MS/MS method, utilizing solid-phase extraction for sample clean-up.[4]

2. High-Performance Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of phosphate (B84403) buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.[4]

Alternative Method 2: Enzymatic Assay

This method relies on the specific enzymatic conversion of the analyte, leading to a measurable change in a coupled reaction.

1. Reaction Mixture

  • Prepare a reaction buffer containing a specific dehydrogenase enzyme that acts on this compound.

  • Include NAD+ or a similar cofactor in the reaction mixture.

2. Measurement

  • Initiate the reaction by adding the sample containing the analyte.

  • Monitor the increase in NADH concentration by measuring the absorbance at 340 nm.[1]

Visualizations

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the validation workflow for the new analytical method and a hypothetical metabolic pathway involving this compound.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation cluster_report Final Report Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE Loading Extract Purified Extract SPE->Extract Elution LC Liquid Chromatography (Separation) Extract->LC MS Tandem Mass Spectrometry (Detection) LC->MS Data Raw Data MS->Data Linearity Linearity Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision LLOQ LLOQ Data->LLOQ Specificity Specificity Data->Specificity Report Validation Report Linearity->Report Accuracy->Report Precision->Report LLOQ->Report Specificity->Report

Caption: Workflow for the validation of the new LC-MS/MS method.

FattyAcid Branched-Chain Fatty Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase TMP_CoA This compound AcylCoA_Synthetase->TMP_CoA EnoylCoA_Hydratase Enoyl-CoA Hydratase TMP_CoA->EnoylCoA_Hydratase Hydroxyacyl_CoA 3-Hydroxy-2,4,4-trimethylpentanoyl-CoA EnoylCoA_Hydratase->Hydroxyacyl_CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenase Ketoacyl_CoA 3-Keto-2,4,4-trimethylpentanoyl-CoA Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase AcetylCoA Acetyl-CoA Thiolase->AcetylCoA PropionylCoA Propionyl-CoA Thiolase->PropionylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Hypothetical metabolic pathway of this compound.

References

Comparative Guide for the Identity Confirmation of 2,4,4-Trimethylpent-2-enoyl-CoA Using Standard Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity is paramount. This guide provides a comparative overview of two primary analytical techniques for confirming the identity of 2,4,4-Trimethylpent-2-enoyl-CoA: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document outlines the principles, experimental protocols, and expected data for each method, assuming the use of a synthesized or commercially sourced standard for comparison.

Data Presentation: Comparison of Analytical Techniques

The selection of an analytical technique often depends on the specific requirements of the experiment, such as sensitivity, structural information needed, and sample throughput. Below is a summary of the key performance characteristics of LC-MS/MS and NMR for the analysis of this compound.

FeatureLC-MS/MSNMR Spectroscopy
Primary Information Molecular weight, fragmentation pattern, retention timeDetailed atomic-level structure, chemical environment of protons and carbons
Sensitivity High (picomole to femtomole range)Lower (nanomole to micromole range)
Specificity High, based on mass-to-charge ratio and fragmentationVery high, based on unique chemical shifts and coupling constants
Sample Throughput HighLow to moderate
Quantitative Analysis Requires isotopically labeled internal standards for best accuracyCan be inherently quantitative with a suitable internal standard
Structural Elucidation Infers structure from fragmentationProvides direct evidence of atomic connectivity

Experimental Protocols

Detailed methodologies for both LC-MS/MS and NMR are provided below. These protocols are based on established methods for the analysis of other acyl-CoA species and are adapted for this compound.[1][2]

LC-MS/MS Protocol

This method is ideal for detecting and quantifying low-abundance this compound in complex biological matrices.

1. Sample Preparation (from cell culture or tissue):

  • Homogenize the sample in a cold extraction solution (e.g., 80:20 methanol (B129727):water with 0.5% acetic acid).

  • Centrifuge to pellet protein and cellular debris.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% methanol in water).

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.

  • Precursor Ion (Q1): The theoretical m/z of protonated this compound is calculated to be approximately 894.3 g/mol . The exact mass would be confirmed with a standard.

  • Product Ions (Q3): Common fragments for acyl-CoAs include the loss of the phosphopantetheine group. Key transitions to monitor would be based on the fragmentation of a standard.

  • Collision Energy: Optimized based on the fragmentation of the standard.

NMR Spectroscopy Protocol

NMR provides detailed structural information, confirming the precise arrangement of atoms within the molecule.

1. Sample Preparation:

  • A purified and relatively concentrated sample of this compound is required (typically >1 mg).

  • Lyophilize the sample to remove any water.

  • Dissolve the sample in a deuterated solvent (e.g., D₂O or CD₃OD).

  • Add a known amount of an internal standard (e.g., TSP or DSS) for chemical shift referencing and quantification.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.

  • Experiments:

    • 1D ¹H NMR: To observe the proton signals and their multiplicities.

    • 2D COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for establishing the overall structure.

3. Expected ¹H NMR Signals for the 2,4,4-Trimethylpent-2-enoyl Moiety:

  • The chemical shifts are estimates and would need to be confirmed with a standard.

  • Vinyl proton (-CH=): Expected to be a singlet or a narrowly split multiplet in the region of 6-7 ppm.

  • Methylene protons (-CH₂-): Expected around 2.2-2.5 ppm.

  • Methyl protons at C2 (=C-CH₃): Expected around 1.8-2.1 ppm.

  • tert-Butyl protons (-C(CH₃)₃): A sharp singlet expected around 1.0-1.3 ppm.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for confirming the identity of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Comparison cluster_result Conclusion start Test Sample lcms LC-MS/MS Analysis start->lcms nmr NMR Spectroscopy start->nmr standard Standard standard->lcms standard->nmr compare_lcms Compare Retention Time & Fragmentation lcms->compare_lcms compare_nmr Compare Chemical Shifts & Coupling nmr->compare_nmr identity Identity Confirmed compare_lcms->identity compare_nmr->identity

Caption: Workflow for identity confirmation of this compound.

signaling_pathway_placeholder cluster_lcms LC-MS/MS Data cluster_nmr NMR Data cluster_identity Identity Confirmation retention_time Retention Time confirmation Positive Identification retention_time->confirmation precursor_ion Precursor Ion (m/z) precursor_ion->confirmation fragment_ions Fragment Ions (m/z) fragment_ions->confirmation chemical_shifts Chemical Shifts (ppm) chemical_shifts->confirmation coupling_constants Coupling Constants (Hz) coupling_constants->confirmation integrals Signal Integrals integrals->confirmation

Caption: Key data points for identity confirmation.

References

Comparative Metabolic Profiling: 2,4,4-Trimethylpent-2-enoyl-CoA and an Alternative from Branched-Chain Amino Acid Catabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic profiling of 2,4,4-Trimethylpent-2-enoyl-CoA and a structurally related alternative, Isovaleryl-CoA, which is an intermediate in the catabolism of the branched-chain amino acid leucine. Due to the limited direct experimental data on this compound, this comparison infers its metabolic fate based on the well-established pathways of other branched-chain acyl-CoAs.

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are central to numerous metabolic processes, including fatty acid β-oxidation, amino acid catabolism, and the synthesis of lipids.[1] Their steady-state levels and metabolic flux are tightly regulated, and dysregulation can be indicative of various disease states.[2] Branched-chain acyl-CoAs, a specific class of these molecules, are primarily derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[3] This guide focuses on the metabolic profiling of this compound, a synthetic branched-chain enoyl-CoA, and compares it to the naturally occurring Isovaleryl-CoA.

Data Presentation: Comparative Metabolite Analysis

Metabolic Step This compound (Predicted) Isovaleryl-CoA (Established) Enzyme Family
Initial Substrate This compoundIsovaleryl-CoA-
Hydration 3-Hydroxy-2,4,4-trimethylpentanoyl-CoA3-Hydroxyisovaleryl-CoAEnoyl-CoA Hydratase
Dehydrogenation 3-Keto-2,4,4-trimethylpentanoyl-CoA3-Methylcrotonyl-CoA3-Hydroxyacyl-CoA Dehydrogenase
Carboxylation -3-Methylglutaconyl-CoAMethylcrotonyl-CoA Carboxylase
Hydration -3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA)3-Methylglutaconyl-CoA Hydratase
Cleavage -Acetyl-CoA + AcetoacetateHMG-CoA Lyase

Experimental Protocols

The metabolic profiling of acyl-CoAs is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This technique offers high sensitivity and selectivity for the detection and quantification of these low-abundance molecules.

Sample Preparation (General Protocol for Acyl-CoA Extraction)
  • Tissue Homogenization: Homogenize frozen tissue samples in a cold extraction solvent (e.g., 2:1:1 acetonitrile (B52724):isopropanol:water).

  • Protein Precipitation: Precipitate proteins by centrifugation at a low temperature.

  • Supernatant Collection: Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE): Further purify and concentrate the acyl-CoAs using a C18 SPE cartridge.

  • Elution: Elute the acyl-CoAs from the SPE cartridge with an appropriate solvent (e.g., methanol).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution profile. A common mobile phase system consists of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry Detection: Detect the acyl-CoAs using a tandem mass spectrometer operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Use MRM to specifically detect and quantify the target acyl-CoAs and their metabolites. The transitions are based on the precursor ion (the molecular weight of the acyl-CoA) and a characteristic product ion (typically corresponding to the CoA moiety). For all acyl-CoAs, a major fragment ion results from the neutral loss of the phosphorylated ADP moiety (M-507).[4]

Mandatory Visualization

Hypothetical Metabolic Pathway of this compound

cluster_pathway Predicted Metabolism of this compound A This compound B 3-Hydroxy-2,4,4-trimethylpentanoyl-CoA A->B Enoyl-CoA Hydratase C 3-Keto-2,4,4-trimethylpentanoyl-CoA B->C 3-Hydroxyacyl-CoA Dehydrogenase

Caption: Predicted metabolic pathway of this compound.

Established Metabolic Pathway of Isovaleryl-CoA

cluster_pathway Metabolism of Isovaleryl-CoA (from Leucine) A Isovaleryl-CoA B 3-Methylcrotonyl-CoA A->B Isovaleryl-CoA Dehydrogenase C 3-Methylglutaconyl-CoA B->C Methylcrotonyl-CoA Carboxylase D 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) C->D 3-Methylglutaconyl-CoA Hydratase E Acetyl-CoA + Acetoacetate D->E HMG-CoA Lyase cluster_workflow Acyl-CoA Metabolic Profiling Workflow A Tissue/Cell Sample B Homogenization & Protein Precipitation A->B C Solid-Phase Extraction (SPE) B->C D LC-MS/MS Analysis C->D E Data Analysis & Quantification D->E

References

Unraveling the Metabolic Fate of 2,4,4-Trimethylpent-2-enoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of xenobiotics, foreign compounds to an organism, is a critical area of study in toxicology and drug development. Understanding the enzymatic pathways involved in the breakdown of these compounds is paramount for assessing their safety and efficacy. This guide provides a comparative analysis of the metabolic pathway involving 2,4,4-Trimethylpent-2-enoyl-CoA, a metabolite of the branched-chain alkane 2,4,4-trimethylpentane (isooctane), and explores alternative detoxification routes.

The Xenobiotic Challenge: Metabolizing Branched-Chain Alkanes

Highly branched alkanes like isooctane, a component of gasoline, are xenobiotics that pose a metabolic challenge due to their complex structure. The initial step in their degradation typically involves oxidation, often mediated by cytochrome P450 monooxygenases, to form the corresponding alcohol, which is further oxidized to a carboxylic acid. This resulting branched-chain carboxylic acid, 2,4,4-trimethylpentanoic acid, is then activated to its coenzyme A (CoA) thioester, 2,4,4-trimethylpentanoyl-CoA, priming it for further breakdown. The introduction of a double bond then leads to the formation of this compound.

The Proposed Metabolic Pathway: A Modified Beta-Oxidation

The degradation of 2,4,4-Trimethylpentanoyl-CoA is thought to proceed through a modified β-oxidation pathway. This hypothesis is supported by studies on the metabolism of other branched-chain fatty acids and xenobiotic carboxylic acids. The key enzymatic steps are likely catalyzed by enzymes with broad substrate specificity, particularly those involved in the catabolism of branched-chain amino acids.

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cluster_0 Mitochondrial Matrix 2_4_4_Trimethylpentanoyl_CoA 2,4,4-Trimethylpentanoyl-CoA 2_4_4_Trimethylpent_2_enoyl_CoA This compound 2_4_4_Trimethylpentanoyl_CoA->2_4_4_Trimethylpent_2_enoyl_CoA Acyl-CoA Dehydrogenase (e.g., ACADSB, ACAD8) 3_Hydroxy_2_4_4_trimethylpentanoyl_CoA 3-Hydroxy-2,4,4- trimethylpentanoyl-CoA 2_4_4_Trimethylpent_2_enoyl_CoA->3_Hydroxy_2_4_4_trimethylpentanoyl_CoA Enoyl-CoA Hydratase (e.g., ECHS1) 3_Keto_2_4_4_trimethylpentanoyl_CoA 3-Keto-2,4,4- trimethylpentanoyl-CoA 3_Hydroxy_2_4_4_trimethylpentanoyl_CoA->3_Keto_2_4_4_trimethylpentanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Pivaloyl_CoA Pivaloyl-CoA 3_Keto_2_4_4_trimethylpentanoyl_CoA->Pivaloyl_CoA Thiolase Propionyl_CoA Propionyl-CoA 3_Keto_2_4_4_trimethylpentanoyl_CoA->Propionyl_CoA Thiolase

Caption: Proposed modified β-oxidation pathway for 2,4,4-Trimethylpentanoyl-CoA.

The enzymes likely involved in this pathway exhibit promiscuity, meaning they can act on a variety of substrates, including xenobiotic acyl-CoAs.

  • Acyl-CoA Dehydrogenases (ACADs): The initial dehydrogenation is likely catalyzed by short/branched-chain acyl-CoA dehydrogenase (SBCAD or ACADSB) or isobutyryl-CoA dehydrogenase (ACAD8), enzymes involved in isoleucine and valine catabolism, respectively. These enzymes are known to have overlapping substrate specificities for 2-methyl branched-chain acyl-CoAs.[1]

  • Enoyl-CoA Hydratase: The subsequent hydration of the double bond is likely carried out by enoyl-CoA hydratase, short chain 1 (ECHS1), also known as crotonase. ECHS1 has a broad substrate specificity and is involved in the degradation of both fatty acids and branched-chain amino acids.[2]

  • 3-Hydroxyacyl-CoA Dehydrogenase and Thiolase: The final steps would involve a 3-hydroxyacyl-CoA dehydrogenase and a thiolase to cleave the molecule, yielding smaller, more readily metabolizable fragments like pivaloyl-CoA and propionyl-CoA. Thiolases, in particular, have broad chain-length specificity.[3][4]

Alternative Metabolic Fates

While the modified β-oxidation pathway represents a primary route for the degradation of 2,4,4-Trimethylpentanoyl-CoA, other metabolic pathways can also contribute to the detoxification of its parent compound and similar xenobiotics.

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Xenobiotic_Carboxylic_Acid Xenobiotic Carboxylic Acid (e.g., 2,4,4-Trimethylpentanoic Acid) Acyl_CoA_Ester Acyl-CoA Thioester Xenobiotic_Carboxylic_Acid->Acyl_CoA_Ester Acyl-CoA Synthetase Glucuronidation Glucuronidation Xenobiotic_Carboxylic_Acid->Glucuronidation UDP-Glucuronosyltransferase Beta_Oxidation Modified β-Oxidation Acyl_CoA_Ester->Beta_Oxidation Amino_Acid_Conjugation Amino Acid Conjugation Acyl_CoA_Ester->Amino_Acid_Conjugation Acyl-CoA:Amino Acid N-Acyltransferase Excretion Excretion Beta_Oxidation->Excretion Glucuronidation->Excretion Amino_Acid_Conjugation->Excretion

Caption: Alternative pathways for xenobiotic carboxylic acid metabolism.

  • Glucuronidation: Xenobiotic carboxylic acids can be directly conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This process increases their water solubility, facilitating their excretion in urine or bile.[5]

  • Amino Acid Conjugation: The acyl-CoA thioester can be conjugated with amino acids, such as glycine (B1666218) or taurine, a reaction catalyzed by acyl-CoA:amino acid N-acyltransferases. This also produces a more water-soluble conjugate for excretion.

  • Peroxisomal β-Oxidation: Very long-chain and some branched-chain fatty acids undergo β-oxidation in peroxisomes. This pathway is another potential route for the degradation of xenobiotic acyl-CoAs. Studies have shown that peroxisomes are capable of shortening the acyl side-chains of drugs.[6][7]

Comparative Performance of Metabolic Pathways

Direct quantitative comparison of these pathways for this compound is challenging due to limited specific data. However, we can infer relative performance based on studies of similar compounds.

ParameterModified Mitochondrial β-OxidationGlucuronidationPeroxisomal β-Oxidation
Substrate Affinity Moderate to low for xenobioticsVaries depending on UGT isoformGenerally lower for short to medium branched-chains
Metabolic Capacity Potentially high due to enzyme promiscuityCan be saturated at high substrate concentrationsSignificant contribution, especially for longer chains
Cellular Location MitochondriaEndoplasmic ReticulumPeroxisomes
Key Enzymes ACADs, ECHS1, ThiolasesUDP-GlucuronosyltransferasesAcyl-CoA Oxidase, Bifunctional Enzyme, Thiolase
End Products Smaller acyl-CoAs (e.g., Acetyl-CoA, Propionyl-CoA)Glucuronide conjugatesChain-shortened acyl-CoAs, Acetyl-CoA, H₂O₂

Experimental Protocols

Validating the role of this compound in its metabolic pathway requires specific experimental approaches. Below are outlines of key experimental protocols that can be adapted for this purpose.

dot

Start Start: Sample Preparation (e.g., Liver Microsomes, Purified Enzymes) Incubation Incubation with Substrate (this compound) and Cofactors (NAD+, FAD, CoA) Start->Incubation Extraction Metabolite Extraction (e.g., Solid Phase Extraction) Incubation->Extraction Analysis Analysis of Products (LC-MS/MS, GC-MS) Extraction->Analysis Enzyme_Kinetics Enzyme Kinetic Analysis (Determine Km, Vmax) Analysis->Enzyme_Kinetics Pathway_Validation Pathway Validation (Using specific inhibitors or knockout cell lines) Analysis->Pathway_Validation End End: Data Interpretation Enzyme_Kinetics->End Pathway_Validation->End

Caption: General experimental workflow for studying xenobiotic acyl-CoA metabolism.

Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This assay measures the reduction of a reporter dye coupled to the oxidation of the acyl-CoA substrate.

  • Reaction Mixture: Prepare a reaction buffer containing phosphate (B84403) buffer, FAD, and a suitable electron acceptor (e.g., ferrocenium).

  • Enzyme: Add purified recombinant ACADSB or ACAD8 enzyme.

  • Substrate: Initiate the reaction by adding 2,4,4-Trimethylpentanoyl-CoA.

  • Measurement: Monitor the change in absorbance of the electron acceptor over time using a spectrophotometer.

  • Data Analysis: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the electron acceptor.

Enoyl-CoA Hydratase (ECHS1) Activity Assay

This assay measures the hydration of the enoyl-CoA substrate by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the trans-2-enoyl-CoA double bond.

  • Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl) containing the substrate, this compound.

  • Enzyme: Initiate the reaction by adding purified recombinant ECHS1.

  • Measurement: Monitor the decrease in absorbance at 263 nm over time.

  • Data Analysis: Calculate the enzyme activity from the initial linear rate of absorbance decrease.

Whole-Cell Metabolism Assay

This assay uses intact cells to study the overall metabolism of the parent compound.

  • Cell Culture: Culture a suitable cell line (e.g., primary hepatocytes or a cell line expressing relevant metabolic enzymes).

  • Treatment: Treat the cells with 2,4,4-trimethylpentane.

  • Sample Collection: Collect cell lysates and culture medium at different time points.

  • Metabolite Analysis: Extract metabolites and analyze the formation of 2,4,4-trimethylpentanoic acid, its CoA ester, and subsequent β-oxidation products using LC-MS/MS or GC-MS.

  • Pathway Inhibition: To confirm the involvement of specific pathways, pre-treat cells with known inhibitors of β-oxidation (e.g., etomoxir (B15894) for mitochondrial fatty acid oxidation) or cytochrome P450 enzymes.

Conclusion

The metabolism of this compound likely proceeds through a modified β-oxidation pathway, leveraging the substrate promiscuity of enzymes involved in branched-chain amino acid catabolism. While this pathway is a significant route for detoxification, alternative mechanisms such as glucuronidation and peroxisomal β-oxidation also play a role in the clearance of its parent xenobiotic. Further research with specific quantitative assays is necessary to fully elucidate the kinetics and relative contributions of these pathways, which will provide valuable insights for predicting the metabolic fate and potential toxicity of similar branched-chain xenobiotics.

References

The Differential Cellular Impact of 2,4,4-Trimethylpent-2-enoyl-CoA: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Exploration of a Novel Branched-Chain Acyl-CoA Ester's Effects on Hepatocytes, Adipocytes, and Neuronal Cells

For Immediate Release

In the complex landscape of cellular metabolism, acyl-coenzyme A (acyl-CoA) esters stand as central players, acting as intermediates in numerous metabolic pathways and as signaling molecules that modulate a variety of cellular processes.[1][2][3] While the roles of common straight-chain acyl-CoAs are well-documented, the influence of more unique, branched-chain variants remains a burgeoning field of investigation. This guide provides a comparative analysis of the hypothetical effects of a specific branched-chain acyl-CoA, 2,4,4-Trimethylpent-2-enoyl-CoA, on three distinct and metabolically critical cell types: hepatocytes, adipocytes, and neuronal cells.

Due to the absence of direct experimental data on this compound, this comparison is constructed based on established principles of branched-chain fatty acid metabolism, the known substrate specificities of relevant metabolic enzymes, and the observed effects of structurally similar molecules on cellular function. The information presented herein is intended to serve as a scientifically-grounded framework for researchers, scientists, and drug development professionals, guiding future experimental inquiries into this and other novel metabolic intermediates.

Comparative Effects of this compound Across Cell Types

The metabolic fate and cellular impact of this compound are predicted to vary significantly among hepatocytes, adipocytes, and neuronal cells, owing to their distinct metabolic specializations. The following tables summarize these hypothesized differences.

Table 1: Predicted Metabolic Fate and Impact on Core Metabolic Pathways

ParameterHepatocytesAdipocytesNeuronal Cells
Primary Metabolic Fate Partial β-oxidation, potential for ketogenesis or incorporation into complex lipids.Limited β-oxidation, potential interference with lipogenesis.Limited catabolism for energy; potential for accumulation and lipotoxicity.
Susceptibility to β-oxidation Moderate; likely slowed by branched structure, potentially leading to incomplete oxidation.Low; adipocytes have a lower capacity for β-oxidation of unusual fatty acids compared to the liver.Low; neurons primarily rely on glucose and ketones for energy and have limited fatty acid oxidation capacity.
Impact on Lipogenesis Potentially inhibitory; accumulation of unusual acyl-CoA species can allosterically inhibit key lipogenic enzymes.Likely inhibitory; branched-chain fatty acids have been shown to decrease the expression of genes related to lipid synthesis.[4]Not a primary metabolic activity; indirect effects may occur through altered precursor availability or cellular stress.
Effect on Cellular Respiration May be impaired due to inefficient oxidation and potential mitochondrial stress.Minor direct impact, as fatty acid oxidation is not the primary energy source in the fed state.Potential for significant impairment due to mitochondrial dysfunction and oxidative stress.
Potential for Cellular Stress Moderate; accumulation of metabolic intermediates could induce oxidative stress and endoplasmic reticulum (ER) stress.Low to moderate; may alter adipokine secretion and inflammatory signaling.High; accumulation could lead to lipotoxicity, mitochondrial dysfunction, and impaired neuronal function.[5][6]

Table 2: Hypothesized Effects on Cellular Signaling and Function

ParameterHepatocytesAdipocytesNeuronal Cells
Modulation of Gene Expression Potential alteration of genes involved in fatty acid metabolism (e.g., FASN, SREBP1) and inflammation (e.g., CRP, IL-6), as seen with other branched-chain fatty acids.[7][8]Potential to decrease the expression of adipocyte genes associated with lipid metabolism and inflammation.[4]Potential to induce stress-response gene expression and modulate genes involved in synaptic plasticity and cell survival.
Inflammatory Response May promote a pro-inflammatory response due to cellular stress.Could modulate the expression of inflammatory genes.[4]May trigger neuroinflammation through glial cell activation in response to neuronal stress or damage.
Specialized Functional Impact Potential for hepatotoxicity with chronic exposure, characterized by steatosis and inflammation.[9][10]Altered adipokine secretion profile and potential contribution to insulin (B600854) resistance.Impaired neurotransmission, synaptic dysfunction, and increased susceptibility to excitotoxicity.[11]

Proposed Metabolic and Signaling Pathways

The metabolism of this compound is anticipated to proceed through a modified β-oxidation pathway, with the branched structure presenting challenges for standard enzymatic processing.

metabolic_pathway TMP_CoA This compound Hydration Enoyl-CoA Hydratase (Potentially slow) TMP_CoA->Hydration Hydration Hydroxyacyl_CoA 3-Hydroxy-2,4,4- trimethylpentanoyl-CoA Hydration->Hydroxyacyl_CoA Dehydrogenation Acyl-CoA Dehydrogenase (Potentially slow/incomplete) Hydroxyacyl_CoA->Dehydrogenation Oxidation Ketoacyl_CoA 3-Keto-2,4,4- trimethylpentanoyl-CoA Dehydrogenation->Ketoacyl_CoA Thiolysis Thiolase (Steric hindrance expected) Ketoacyl_CoA->Thiolysis Cleavage Metabolites Aberrant Metabolites & Incomplete Oxidation Thiolysis->Metabolites

Caption: Proposed metabolic pathway for this compound.

The accumulation of this compound or its metabolites could trigger cellular stress pathways, leading to adverse effects on cell function and viability.

signaling_pathway TMP_CoA This compound (Accumulation) Mitochondria Mitochondrial Dysfunction TMP_CoA->Mitochondria Impairs β-oxidation ER_Stress ER Stress TMP_CoA->ER_Stress Disrupts lipid homeostasis ROS Increased ROS Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis Inflammation Inflammatory Signaling (e.g., NF-κB) ROS->Inflammation ER_Stress->Inflammation Inflammation->Apoptosis

Caption: Hypothesized cellular stress signaling induced by this compound.

Experimental Protocols

To validate the hypotheses presented in this guide, a series of in vitro experiments would be required. The following outlines the general methodologies that could be employed.

1. Cell Culture and Treatment:

  • Hepatocytes: Primary hepatocytes or HepG2 cells would be cultured under standard conditions.

  • Adipocytes: 3T3-L1 preadipocytes would be differentiated into mature adipocytes.

  • Neuronal Cells: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) would be used.

  • Treatment: Cells would be treated with varying concentrations of 2,4,4-trimethylpentanoic acid, the precursor to the CoA ester, for different time points.

2. Analysis of Fatty Acid Metabolism:

  • Fatty Acid Oxidation Assay: The rate of β-oxidation would be measured by quantifying the conversion of radiolabeled 2,4,4-trimethylpentanoic acid to acid-soluble metabolites.

  • Lipid Profiling: Cellular lipids would be extracted and analyzed by mass spectrometry to determine changes in the lipidome, including the accumulation of the parent fatty acid and its metabolites.

  • Gene Expression Analysis: Quantitative real-time PCR (qPCR) would be used to measure the mRNA levels of key enzymes involved in fatty acid synthesis and oxidation (e.g., FASN, ACADVL, CPT1).

3. Assessment of Cellular Viability and Stress:

  • Cytotoxicity Assays: Cell viability would be assessed using assays such as MTT or LDH release.

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels would be quantified using fluorescent probes like DCFDA.

  • ER Stress Markers: The expression of ER stress markers (e.g., CHOP, BIP) would be analyzed by qPCR or Western blotting.

  • Apoptosis Assays: Apoptosis would be detected by TUNEL staining or flow cytometry analysis of Annexin V/Propidium Iodide stained cells.

4. Functional Assays:

  • Hepatocytes: Glucose production and triglyceride secretion would be measured.

  • Adipocytes: Glucose uptake and lipolysis would be assessed.

  • Neuronal Cells: Neuronal activity could be monitored by measuring changes in intracellular calcium or by using multi-electrode arrays. Synaptic integrity could be assessed by immunofluorescence staining for synaptic markers.

Concluding Remarks

The comparative analysis presented here, though hypothetical, provides a crucial starting point for understanding the potential biological activities of this compound. The predicted cell-type specific effects underscore the importance of considering the unique metabolic contexts of different tissues when evaluating the impact of novel metabolites. Future experimental validation of these hypotheses will be instrumental in elucidating the precise roles of such branched-chain acyl-CoA esters in health and disease, and may open new avenues for therapeutic intervention in metabolic and neurological disorders.

References

A Review of 2,4,4-Trimethylpent-2-enoyl-CoA Studies: A Case of a Data Gap and a Look at a Closely Related Compound

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature review reveals a significant data gap regarding the metabolism and biological activity of 2,4,4-Trimethylpent-2-enoyl-CoA. To date, no published experimental studies have directly investigated this specific molecule. However, valuable insights can be gleaned from research into the closely related compound, 2,2,4-trimethylpentane (B7799088) (TMP), a component of unleaded gasoline known to induce nephrotoxicity in male rats. This guide will objectively summarize the available data on TMP metabolism, present relevant experimental protocols, and, based on established biochemical principles, propose a hypothetical metabolic pathway for 2,4,4-trimethylpentanoic acid, the presumed precursor to the titular enoyl-CoA derivative.

Comparative Data on the Metabolism of 2,2,4-Trimethylpentane

While no data exists for this compound, studies on its structural isomer's precursor, 2,2,4-trimethylpentane, have identified several urinary metabolites in male Fischer 344 rats. These findings provide a basis for understanding how such a highly branched hydrocarbon is processed in a biological system.

MetaboliteReference
2,2,4-trimethyl-1-pentanol[1]
2,4,4-trimethyl-1-pentanol[1]
2,4,4-trimethyl-2-pentanol[1][2]
2,2,4-trimethyl-1-pentanoic acid[1]
2,4,4-trimethyl-1-pentanoic acid[1]
2,4,4-trimethyl-2-hydroxy-1-pentanoic acid[1]
2,2,4-trimethyl-5-hydroxy-1-pentanoic acid[1]
2,4,4-trimethyl-5-hydroxy-1-pentanoic acid[1]

Table 1: Principal Urinary Metabolites of 2,2,4-Trimethylpentane in Male Fischer 344 Rats

Experimental Protocols

The following methodologies were employed in the key studies on 2,2,4-trimethylpentane metabolism and toxicity:

1. Animal Studies and Metabolite Identification:

  • Animal Model: Male and female Fischer 344 rats were used to investigate the metabolic disposition of TMP.[2]

  • Dosing: A single oral dose of [14C]TMP (4.4 mmol/kg; 2 microCi/mmol) was administered.[2]

  • Sample Collection: Urine was collected over 48 hours, and tissues (kidney, liver, plasma) were harvested at various time points (4, 8, 12, 24, and 48 hours) after dosing.[2]

  • Metabolite Analysis: Urinary metabolites were identified and quantified, though the specific analytical techniques (e.g., GC-MS, HPLC) are not detailed in the abstract.[1][2]

2. Investigation of Nephrotoxicity:

  • Protein Analysis: The renal concentration of alpha 2u-globulin, a male-rat-specific protein, was measured.[2]

  • Subcellular Fractionation: Kidneys from male rats administered [3H]TMP were subjected to subcellular fractionation to localize the radiolabeled material.[3]

  • Protein Binding Studies: The reversible binding of a TMP metabolite to a renal protein fraction containing alpha 2u-globulin was investigated.[3]

Hypothetical Metabolic Pathway of 2,4,4-Trimethylpentanoic Acid

Based on the principles of beta-oxidation of branched-chain fatty acids, a hypothetical metabolic pathway for 2,4,4-trimethylpentanoic acid can be proposed.[4][5] The presence of methyl groups on both the alpha and beta carbons would likely necessitate alternative oxidative pathways.

Hypothetical_Metabolism 2,4,4-Trimethylpentanoic Acid 2,4,4-Trimethylpentanoic Acid Activation to CoA ester Activation to CoA ester 2,4,4-Trimethylpentanoic Acid->Activation to CoA ester 2,4,4-Trimethylpentanoyl-CoA 2,4,4-Trimethylpentanoyl-CoA Activation to CoA ester->2,4,4-Trimethylpentanoyl-CoA Alpha-oxidation Alpha-oxidation 2,4,4-Trimethylpentanoyl-CoA->Alpha-oxidation Due to beta-branching Pristanic acid analog Pristanic acid analog Alpha-oxidation->Pristanic acid analog Beta-oxidation cycles Beta-oxidation cycles Pristanic acid analog->Beta-oxidation cycles Propionyl-CoA Propionyl-CoA Beta-oxidation cycles->Propionyl-CoA Acetyl-CoA Acetyl-CoA Beta-oxidation cycles->Acetyl-CoA TCA Cycle TCA Cycle Propionyl-CoA->TCA Cycle Acetyl-CoA->TCA Cycle

Figure 1: Hypothetical metabolic pathway of 2,4,4-trimethylpentanoic acid.

Toxicological Implications: Alpha-2u-globulin Nephropathy

A significant finding from the studies on 2,2,4-trimethylpentane is its induction of alpha 2u-globulin nephropathy, a syndrome specific to male rats.[6][7] This condition is characterized by the accumulation of hyaline droplets in the proximal tubules of the kidneys, leading to cytotoxicity and, in some cases, renal tumors.[6][8]

The mechanism involves the binding of a TMP metabolite to alpha 2u-globulin, a protein synthesized in the liver of male rats.[3] This complex is resistant to lysosomal degradation, leading to its accumulation in the renal tubules and subsequent cell death and proliferation.[6]

Alpha_2u_globulin_Nephropathy cluster_liver Liver (Male Rat) cluster_blood Bloodstream cluster_kidney Kidney (Proximal Tubule) Alpha 2u-globulin synthesis Alpha 2u-globulin synthesis Alpha 2u-globulin Alpha 2u-globulin Alpha 2u-globulin synthesis->Alpha 2u-globulin TMP Metabolite TMP Metabolite Binding to Alpha 2u-globulin Binding to Alpha 2u-globulin TMP Metabolite->Binding to Alpha 2u-globulin Alpha 2u-globulin->Binding to Alpha 2u-globulin Complex Accumulation in Lysosomes Complex Accumulation in Lysosomes Binding to Alpha 2u-globulin->Complex Accumulation in Lysosomes Resistant to degradation Cell Death & Proliferation Cell Death & Proliferation Complex Accumulation in Lysosomes->Cell Death & Proliferation Renal Tumors Renal Tumors Cell Death & Proliferation->Renal Tumors

Figure 2: Signaling pathway of alpha-2u-globulin nephropathy.

Human Relevance

It is crucial to note that alpha 2u-globulin nephropathy is considered a male rat-specific phenomenon and is not relevant for human risk assessment.[8][9] Humans do not produce alpha 2u-globulin, and therefore, the mechanism of toxicity observed with compounds like 2,2,4-trimethylpentane in male rats is not applicable to humans.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,4,4-Trimethylpent-2-enoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 2,4,4-Trimethylpent-2-enoyl-CoA with care. As with many specialized biochemicals, it should be treated as potentially hazardous.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses or goggles.

  • Hand Protection: Use nitrile or latex gloves.

  • Body Protection: A standard laboratory coat is required.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

Hazard Assessment and Data Summary

Due to the absence of a specific SDS, the hazard profile of this compound must be inferred from its constituent parts and related molecules. The trimethylpentene moiety suggests potential flammability and irritation, while the Coenzyme A component is a biological molecule generally considered non-hazardous.

Hazard CategoryPotential HazardRecommended Precautions
Flammability Based on the trimethylpentene structure, the compound may be flammable.Keep away from open flames, sparks, and heat sources.
Inhalation May cause respiratory tract irritation.Handle in a fume hood or well-ventilated area.
Skin Contact May cause skin irritation upon prolonged contact.Wear appropriate gloves and wash hands after handling.
Eye Contact May cause eye irritation.Wear safety glasses or goggles.
Ingestion The toxicological properties are unknown.Do not ingest. In case of accidental ingestion, seek immediate medical attention.

Step-by-Step Disposal Protocol

The following protocol outlines a general procedure for the disposal of small quantities of this compound typically used in a research setting. This procedure should be adapted to comply with the specific regulations of your institution and local authorities.

Experimental Protocol for Disposal:

  • Decontamination (Optional, based on experimental use): If the compound has been used in biohazardous applications (e.g., involving infectious agents), it must first be decontaminated. A common method is treatment with a 10% bleach solution for at least 30 minutes, followed by neutralization with sodium thiosulfate.

  • Chemical Inactivation (Recommended): For non-biohazardous material, chemical inactivation is a prudent step.

    • Prepare a 1 M solution of sodium hydroxide (B78521) (NaOH) or sodium hypochlorite (B82951) (bleach).

    • Slowly add the this compound solution to the inactivating solution with stirring. A 1:10 volume ratio of the chemical to the inactivating solution is recommended.

    • Allow the mixture to react for at least one hour to ensure complete hydrolysis of the thioester bond.

  • Neutralization:

    • After inactivation, neutralize the solution. If using NaOH, add a suitable acid (e.g., hydrochloric acid) dropwise until the pH is between 6.0 and 8.0. If using bleach, neutralization may not be necessary, but check the pH.

  • Aqueous Waste Disposal:

    • The neutralized, inactivated solution can typically be disposed of down the drain with copious amounts of water, provided it complies with local wastewater regulations. Always check your institution's guidelines for aqueous chemical waste.

  • Solid Waste Disposal:

    • Any materials contaminated with this compound (e.g., pipette tips, microfuge tubes) should be collected in a designated hazardous waste container.

    • The container should be clearly labeled with the contents.

    • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Assess Waste is_biohazardous Is the waste biohazardous? start->is_biohazardous solid_waste Collect Contaminated Solids (Label as hazardous waste) start->solid_waste decontaminate Decontaminate (e.g., 10% bleach) is_biohazardous->decontaminate Yes inactivate Chemical Inactivation (e.g., 1M NaOH or bleach) is_biohazardous->inactivate No decontaminate->inactivate neutralize Neutralize Solution (pH 6.0-8.0) inactivate->neutralize aqueous_disposal Aqueous Waste Disposal (Check local regulations) neutralize->aqueous_disposal end_aqueous End aqueous_disposal->end_aqueous ehs_pickup Arrange for EHS Pickup solid_waste->ehs_pickup end_solid End ehs_pickup->end_solid

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment and maintaining environmental stewardship. Always consult your institution's specific safety and disposal guidelines.

Essential Safety and Operational Guide for Handling 2,4,4-Trimethylpent-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2,4,4-Trimethylpent-2-enoyl-CoA. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known properties of its constituent components, Coenzyme A and a derivative of a C8 fatty acid, as well as standard laboratory procedures for handling biochemical reagents.

Operational Plan: Handling and Storage

Due to the limited information on the specific toxicological properties of this compound, it is crucial to handle it with care, assuming it may possess properties similar to other irritating or harmful biochemicals.

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the compound in powdered form or when preparing solutions.

Personal Protective Equipment (PPE): A risk assessment should be conducted for each specific procedure to determine the appropriate level of PPE. However, the following table summarizes the recommended baseline PPE for handling this compound.

Personal Protective Equipment Specifications Purpose
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from potential splashes of solutions or contact with the powdered form of the compound.
Hand Protection Nitrile gloves.To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Generally not required when handled in a fume hood. If working with the powder outside of a fume hood, a dust mask or respirator may be necessary.To prevent inhalation of the powdered compound.

Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Minimize the generation of dust when handling the solid form of the compound.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Long-chain acyl-CoA compounds can be unstable in aqueous solutions. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot solutions and store at -20°C or below.

Storage:

  • Store this compound in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste containing this compound should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.

Waste Segregation:

  • Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, labeled hazardous waste container.

  • Collect all liquid waste (e.g., unused solutions, rinsates) in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

Decontamination:

  • Wipe down all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste.

  • Wash hands thoroughly with soap and water after handling the compound.

Experimental Workflow and PPE Selection

The following diagram illustrates a typical workflow for an experiment involving this compound and the corresponding PPE selection at each stage.

PPE_Workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup cluster_ppe Personal Protective Equipment weigh Weighing Solid Compound dissolve Dissolving in Solvent weigh->dissolve In Fume Hood ppe_basic Lab Coat, Safety Glasses, Nitrile Gloves weigh->ppe_basic reaction Performing Reaction dissolve->reaction dissolve->ppe_basic analysis Sample Analysis reaction->analysis reaction->ppe_basic decontaminate Decontaminating Surfaces analysis->decontaminate analysis->ppe_basic dispose Disposing of Waste decontaminate->dispose decontaminate->ppe_basic dispose->ppe_basic

Caption: PPE selection workflow for handling this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.